Zearalanone
Description
This compound has been reported in Punica granatum with data available.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDQUGPCJRQRJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022395 | |
| Record name | Zearalanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5975-78-0 | |
| Record name | Zearalanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zearalanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zearalanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZEARALANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zearalanone: A Technical Guide to its Discovery, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalanone (ZAN) is a mycoestrogen, a derivative of the mycotoxin zearalenone (B1683625) (ZEN), produced by various Fusarium species.[1] First identified as a metabolite of zearalenone, this compound has garnered significant interest within the scientific community due to its estrogenic activity and potential toxicological implications. This technical guide provides a comprehensive overview of the discovery and historical milestones of this compound, its physicochemical properties, and its intricate interactions with biological systems. Detailed experimental protocols for its analysis and the elucidation of its mechanisms of action are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers in toxicology, endocrinology, and drug development.
Discovery and Historical Milestones
The discovery of this compound is intrinsically linked to that of its parent compound, zearalenone. Zearalenone, also known as F-2 toxin, was first isolated in the early 1960s from maize contaminated with Fusarium graminearum.[2] This discovery was prompted by outbreaks of hyperestrogenism in swine, characterized by symptoms such as vulvovaginitis.
Subsequent research focused on the metabolism of zearalenone in various animal species. These investigations revealed that zearalenone is biotransformed into several metabolites, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and this compound (ZAN).[3] While zearalenone itself is a potent mycoestrogen, its metabolites exhibit varying degrees of estrogenic activity, with α-zearalenol generally being the most potent.
The identification of this compound as a metabolite was a crucial milestone, as it highlighted the complexity of zearalenone toxicology. The focus of research then expanded to include the characterization of the biological activities of these metabolites, including this compound, to better understand their contribution to the overall toxicological profile of zearalenone exposure. The development of advanced analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has been instrumental in the detection and quantification of this compound and its related compounds in various matrices, including feed and biological samples.
Physicochemical Properties
This compound is a white, crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₄O₅ | |
| Molecular Weight | 320.38 g/mol | |
| CAS Number | 5975-78-0 | [1] |
| Synonyms | ZAN, Zanone, (S)-Zearalanone | [4] |
| Solubility | Soluble in methanol (B129727) (9.80-10.20 mg/mL) | |
| Storage Temperature | -20°C |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is its ability to act as an estrogen receptor agonist. Its structural similarity to endogenous estrogens allows it to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby mimicking or interfering with normal estrogenic signaling.
Estrogenic Activity
This compound's binding to estrogen receptors can trigger a cascade of downstream events, including the transcriptional activation of estrogen-responsive genes. This can lead to a variety of physiological effects, including the stimulation of cell proliferation in estrogen-sensitive tissues, such as the uterus and mammary glands. The estrogenic potency of this compound has been demonstrated in various in vitro assays, such as the E-screen and yeast estrogen screen (YES) assays.
Cytotoxicity and Apoptosis
At higher concentrations, this compound can induce cytotoxicity and apoptosis in various cell types. Studies have shown that zearalenone and its metabolites can induce apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this compound-induced apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Immunotoxicity
This compound has also been shown to modulate the immune system. It can have both pro-inflammatory and anti-inflammatory effects, depending on the cell type, concentration, and experimental conditions. This compound can affect the production of various cytokines and influence the activity of immune cells such as macrophages and lymphocytes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound and its parent compound, zearalenone.
Table 1: Estrogenic Activity of Zearalenone and its Metabolites
| Compound | Assay | Cell Line | Endpoint | Value | Reference |
| This compound (ZAN) | BLYES Assay | Saccharomyces cerevisiae | EC₅₀ | 1.2 x 10⁻² µM | [5] |
| This compound (ZAN) | YES Assay | S. cerevisiae expressing human ER | EC₅₀ | 110 nM | [4] |
| Zearalenone (ZEN) | Alkaline Phosphatase Assay | Ishikawa | EC₅₀ | 0.359 ± 0.001 nM | [6] |
| α-Zearalenol (α-ZEL) | Alkaline Phosphatase Assay | Ishikawa | EC₅₀ | 0.027 ± 0.003 nM | [6] |
| β-Zearalenol (β-ZEL) | E-Screen Assay | MCF-7 | EC₅₀ | 5.2 x 10⁻³ µM | [7] |
| Zearalenone (ZEN) | Receptor Binding Assay | Human ERα | IC₅₀ | 240 nM | [8] |
| Zearalenone (ZEN) | Receptor Binding Assay | Human ERβ | IC₅₀ | 166 nM | [8] |
Table 2: Toxicological Data for Zearalenone
| Endpoint | Species | Route of Administration | Value | Reference |
| Oral LD₅₀ | Rat | Oral | >4000 mg/kg bw | [9] |
| Oral LD₅₀ | Mouse | Oral | >2000 mg/kg bw | [9] |
| Oral LD₅₀ | Guinea Pig | Oral | >5000 mg/kg bw | [9] |
| NOEL (90-day study) | Pig | Oral | 40 µg/kg bw | [9] |
| NOEL (90-day study) | Rat | Oral | 100 µg/kg bw | [9] |
Signaling Pathways
This compound and its parent compound, zearalenone, have been shown to modulate a complex network of intracellular signaling pathways. These interactions are central to their estrogenic, cytotoxic, and immunomodulatory effects.
Estrogen Receptor Signaling
Upon binding to estrogen receptors (ERα and ERβ), this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.
Apoptosis Signaling Pathways
This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax, which increase mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in apoptosis. This compound has also been shown to activate p53, a tumor suppressor protein that can trigger apoptosis in response to DNA damage. Additionally, the mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK1/2, are involved in regulating this compound-induced apoptosis.
Inflammatory Signaling Pathways
This compound can modulate inflammatory responses through pathways such as the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. This compound's effect on NF-κB can be either activating or inhibitory, depending on the context. The TGF-β1/Smad pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and immune regulation. This compound has been shown to activate this pathway, which may contribute to its effects on cell proliferation and tissue remodeling.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
E-Screen (Estrogen-Screen) Assay for Estrogenic Activity
Principle: This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.
Methodology:
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well in the hormone-deprived medium. Allow the cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and a positive control (e.g., 17β-estradiol) in the assay medium. Replace the medium in the wells with the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Measurement:
-
Remove the medium and fix the cells with 10% trichloroacetic acid for 30 minutes at 4°C.
-
Wash the plates with water and allow them to dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the control.
Yeast Estrogen Screen (YES) Assay
Principle: This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of estrogen response elements (EREs). Binding of an estrogenic compound to the hER activates the expression of the reporter gene, leading to a colorimetric change.[2][7]
Methodology:
-
Yeast Culture: Inoculate the recombinant yeast strain into a suitable growth medium and incubate overnight at 30°C with shaking.
-
Assay Plate Preparation: Prepare serial dilutions of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control in a 96-well microtiter plate.
-
Incubation: Add the yeast suspension to each well. Seal the plate and incubate at 30°C for 48-72 hours.
-
Colorimetric Reaction: Add the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to each well.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the absorbance against the log of the concentration and calculate the EC₅₀ value.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[5]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
HPLC-MS/MS for Quantification of this compound
Principle: This highly sensitive and specific analytical method is used for the detection and quantification of this compound in complex matrices. It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS).
Methodology:
-
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., ground feed) with a suitable solvent, such as acetonitrile (B52724)/water (90:10, v/v).[10]
-
Clean-up: Purify the extract using an immunoaffinity column or solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase: Employ a gradient or isocratic elution with a mobile phase typically consisting of acetonitrile and water, often with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Analysis: Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.
-
-
Quantification: Quantify this compound by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a this compound standard.
Conclusion
This compound, a key metabolite of the mycotoxin zearalenone, is a potent mycoestrogen with significant implications for animal and human health. Its ability to interact with estrogen receptors and modulate various signaling pathways underscores the importance of continued research into its mechanisms of action and toxicological profile. The experimental protocols and quantitative data presented in this technical guide provide a valuable resource for scientists working to further elucidate the biological effects of this compound and to develop strategies for mitigating its potential risks. A deeper understanding of this compound's interactions with biological systems is crucial for accurate risk assessment and for the development of potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 3. Zearalenone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entity Record, Chemical [nucleus.iaea.org]
- 7. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 8. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
A Technical Guide to the Zearalenone Biosynthesis Pathway in Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the zearalenone (B1683625) (ZEA) biosynthesis pathway in the economically significant plant pathogen, Fusarium graminearum. Zearalenone is a mycotoxin with potent estrogenic effects, posing a significant threat to animal health and food safety. Understanding its biosynthesis is critical for developing effective control strategies and for potential applications in drug development. This document details the core genetic and enzymatic components of the pathway, its complex regulatory networks, and the experimental methodologies used for its investigation.
The Core Biosynthetic Pathway of Zearalenone
Zearalenone is a polyketide mycotoxin synthesized through the acetate-polymalonate pathway.[1] In Fusarium graminearum, the biosynthesis of ZEA is primarily governed by a gene cluster located on a continuous 50 kb segment of DNA.[2] While the cluster contains several genes, four are essential for ZEA production: PKS4, PKS13, ZEB1, and ZEB2.[1][3]
The biosynthesis is initiated by a reducing polyketide synthase, PKS4, which catalyzes the condensation of one acetyl-CoA and five malonyl-CoA molecules to form a hexaketide.[4][5] Subsequently, a non-reducing polyketide synthase, PKS13, extends the chain with three additional malonyl-CoA units, leading to the formation of a nonaketide intermediate.[4][5] This intermediate then undergoes cyclization and aromatization, processes also attributed to PKS13.[6] The final step in the pathway is the conversion of β-zearalenol to zearalenone, a reaction catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene.[2][6]
Regulation of Zearalenone Biosynthesis
The production of zearalenone is tightly regulated at the transcriptional level. The key regulator is the transcription factor ZEB2, which controls the expression of the other genes within the ZEA biosynthetic cluster.[2]
Autoregulation by ZEB2 Isoforms
The ZEB2 gene produces two different isoforms, ZEB2L (long) and ZEB2S (short), through the use of an alternative promoter.[6][7] ZEB2L contains a basic leucine (B10760876) zipper (bZIP) DNA-binding domain and acts as a transcriptional activator, initiating the expression of the ZEA gene cluster.[7][8] Conversely, ZEB2S lacks this DNA-binding domain and functions as an inhibitor.[7] ZEB2L and ZEB2S can form heterodimers, which reduces the binding of ZEB2L to its own promoter, thus creating a negative feedback loop.[8] The accumulation of ZEA itself can induce the expression of ZEB2S, further contributing to this autoregulatory mechanism.[9]
Negative Regulation by the cAMP-PKA Pathway
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway serves as a negative regulator of zearalenone biosynthesis.[7] The catalytic subunit of PKA, CPK1, and the regulatory subunit, PKR, are involved in this repression.[6][7] The PKA pathway exerts its control by regulating the transcription and post-transcriptional modification of ZEB2L.[6][7]
Quantitative Data on Gene Expression and Zearalenone Production
The expression of the zearalenone biosynthetic genes and the subsequent production of the mycotoxin are influenced by various culture conditions. Quantitative real-time PCR (qRT-PCR) is a common method to study the expression levels of the PKS4, PKS13, ZEB1, and ZEB2 genes.
| Gene | Condition | Fold Change in Expression (relative to control) | Reference |
| PKS4 | Zearalenone-producing culture (rice) | Upregulated | [10][11] |
| PKS13 | Zearalenone-producing culture (rice) | Upregulated | [10][11] |
| ZEB1 (FG12056) | Zearalenone-producing culture (rice) | Upregulated | [10][11] |
| ZEB2 (FG02398) | Zearalenone-producing culture (rice) | Upregulated | [10][11] |
| PKS4 | Wheat infection (no ZEA production) | Downregulated (relative to rice culture) | [10] |
| PKS13 | Wheat infection (no ZEA production) | Downregulated (relative to rice culture) | [10] |
Note: Specific fold-change values can vary significantly between studies depending on the specific experimental conditions, time points, and normalization genes used.
| Strain/Condition | Zearalenone Production (µg/g or µg/mL) | Reference |
| Wild-type F. graminearum on rice | Varies (can reach high levels) | [12] |
| pks4 deletion mutant | Not detected | [12] |
| pks13 deletion mutant | Not detected | [2] |
| zeb1 deletion mutant | Not detected | [2] |
| ZEB2L overexpression | ZEA produced | [13] |
| ZEB2S overexpression | No ZEA produced | [13] |
Experimental Protocols
A variety of experimental protocols are employed to study the zearalenone biosynthesis pathway. Below are generalized methodologies for key experimental procedures.
Fungal Culture for Zearalenone Production
-
Culture Medium: A common medium for inducing zearalenone production is polished, parboiled rice.[12]
-
Inoculation: 20 g of rice and 20 mL of distilled water are autoclaved in a 500-mL Erlenmeyer flask. Each flask is then inoculated with a spore suspension (e.g., 1 x 10⁶ spores).[12]
-
Incubation: Cultures are incubated at 25°C in the dark for a period of up to two weeks.[12] Mycelia can be harvested at different time points (e.g., 4, 7, 11, and 14 days) for RNA isolation and gene expression analysis.[12]
Zearalenone Extraction and Quantification
A widely used method for the analysis of zearalenone is High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS).
-
Sample Preparation:
-
Grinding: The sample (e.g., fungal culture on rice, contaminated grain) is finely ground.[14]
-
Extraction: A known weight of the ground sample is extracted with a solvent mixture, typically acetonitrile/water (e.g., 80:20 v/v), by shaking for 30-60 minutes.[14]
-
Filtration: The extract is filtered to remove solid particles.[14]
-
-
HPLC-FLD Analysis:
-
Chromatographic Separation: The filtered extract is injected into an HPLC system equipped with a C18 column to separate zearalenone from other compounds.
-
Fluorescence Detection: Zearalenone is detected by a fluorescence detector set at appropriate excitation and emission wavelengths.
-
-
LC-MS/MS Analysis:
-
Cleanup: For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 may be necessary to remove interfering compounds.[14]
-
Mass Spectrometry: The separated compounds from the HPLC are introduced into a tandem mass spectrometer for highly specific and sensitive detection and quantification.[14] An isotopically labeled internal standard (e.g., ¹³C₁₈-Zearalenone) is often used to correct for matrix effects.[14]
-
Gene Expression Analysis by qRT-PCR
-
RNA Isolation: Total RNA is extracted from fungal mycelia harvested from cultures.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific to the target genes (PKS4, PKS13, ZEB1, ZEB2) and one or more reference genes for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using methods such as the 2⁻ΔΔCT method.[15]
Conclusion
The biosynthesis of zearalenone in Fusarium graminearum is a well-defined process involving a dedicated gene cluster and a complex regulatory network. A thorough understanding of this pathway, from the core enzymes to the intricate details of its regulation, is paramount for the development of novel strategies to mitigate mycotoxin contamination in agriculture. Furthermore, the unique enzymatic machinery and regulatory elements of this pathway may offer valuable targets for the development of new antifungal agents or for exploitation in synthetic biology applications. This guide provides a foundational resource for researchers and professionals engaged in these critical areas of study.
References
- 1. Current status on the molecular biology of zearalenone: its biosynthesis and molecular detection of zearalenone producing <i>Fusarium</i> species - ProQuest [proquest.com]
- 2. Two different polyketide synthase genes are required for synthesis of zearalenone in Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Autoregulation of ZEB2 expression for zearalenone production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 10. Real-time quantitative expression studies of the zearalenone biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. benchchem.com [benchchem.com]
- 15. Deoxynivalenol and Zearalenone: Different Mycotoxins with Different Toxic Effects in the Sertoli Cells of Equus asinus - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis and purification of Zearalanone
An In-depth Technical Guide to the Chemical Synthesis and Purification of Zearalanone
For researchers, scientists, and professionals in drug development, this compound (ZAN), a key metabolite of the mycotoxin Zearalenone (B1683625) (ZEN), is a compound of significant interest. Its synthesis and purification are critical for toxicological studies, the development of analytical standards, and research into its biological activities. This guide provides a comprehensive overview of the chemical synthesis strategies and purification protocols for this compound, complete with quantitative data, detailed methodologies, and process visualizations.
Metabolic Context: The Formation of this compound
This compound is a derivative of Zearalenone, a mycotoxin produced by various Fusarium species.[1] In vivo, Zearalenone is metabolically transformed into several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and this compound (ZAN).[1] This metabolic conversion pathway underscores the importance of studying each metabolite individually to understand the overall toxicology of Zearalenone.
Chemical Synthesis of this compound
The chemical synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its precursor, Zearalenone. The total synthesis of Zearalenone itself is a complex process, with modern strategies focusing on efficient macrocyclization techniques.
Synthesis Strategy 1: Hydrogenation of Synthesized (-)-Zearalenone
A recent total synthesis of (-)-Zearalenone paves the way for producing (-)-Zearalanone.[2] The overall strategy involves a multi-step synthesis of the Zearalenone macrocycle, followed by a final reduction step.
Experimental Protocol:
-
Total Synthesis of (-)-Zearalenone:
-
The synthesis begins from a known chiral compound and proceeds through approximately 10 steps.[2]
-
A key step is the macrocyclization to form the 14-membered ring, achieved via an intramolecular Ni/Zr/Cr-mediated reductive ketone coupling.[2][3][4] This reaction has been noted as a novel application of this coupling method for macrocyclization.[2]
-
The final step in forming the Zearalenone core involves the removal of aromatic methyl ethers.[2]
-
-
Hydrogenation to (-)-Zearalanone:
-
The synthesized (-)-Zearalenone is subjected to catalytic hydrogenation.
-
This reaction reduces the alkene double bond within the macrocycle to a single bond, yielding (-)-Zearalanone.[2]
-
Typical conditions would involve using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Quantitative Data for Synthesis
While specific yields for the final hydrogenation step to this compound are not detailed in the preliminary reports, the overall efficiency of the parent Zearalenone synthesis provides a benchmark.
| Synthesis Stage | Parameter | Value | Reference |
| Total Synthesis of (-)-Zearalenone | Overall Yield | 32% | [2] |
| Number of Steps | 10 | [2] |
Purification of this compound
The purification of this compound from a reaction mixture or a biological extract is crucial to obtain a high-purity product for scientific use. Methodologies developed for Zearalenone are often applicable to this compound and other derivatives, typically involving a combination of column chromatography techniques.
General Purification Workflow
A multi-step purification process is generally required to isolate this compound with high purity. This typically involves an initial cleanup to remove major impurities followed by high-resolution chromatographic separation.
Experimental Protocols for Purification
Protocol 1: Macroporous Resin and High-Speed Counter-Current Chromatography (HSCCC)
This protocol, optimized for Zearalenone, is effective for preparative scale purification and can be adapted for this compound.[5][6]
-
Sample Preparation: The crude reaction mixture is concentrated to remove the bulk solvent. The residue is redissolved in an appropriate solvent for loading.
-
Macroporous Resin Adsorption:
-
Column: Pack a glass column with XAD-2 macroporous adsorbent resin.
-
Equilibration: Equilibrate the column with distilled water.
-
Loading: Load the crude extract onto the column.
-
Washing: Wash the column with distilled water to remove highly polar impurities.
-
Elution: Elute the target compounds with a stepwise or gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80% ethanol). Zearalenone typically elutes with 60% ethanol.[5] Fractions containing this compound would be collected.
-
-
HSCCC Purification:
-
The this compound-containing fractions are pooled and concentrated.
-
This concentrate is further purified by HSCCC using an optimized biphasic solvent system to achieve high purity.
-
Protocol 2: Immunoaffinity Column (IAC) Chromatography
IAC provides highly selective purification based on antigen-antibody interactions and is suitable for purifying this compound from complex matrices.[7][8]
-
Sample Preparation: The crude product is dissolved in a buffer solution (e.g., PBS) with a pH between 6 and 8.[9] The organic solvent concentration should be minimized to ensure efficient antibody binding.
-
IAC Purification:
-
Column: Use a pre-packed immunoaffinity column specific for Zearalenone and its derivatives.
-
Loading: Slowly pass the prepared sample solution through the column. The toxins will bind to the antibodies.
-
Washing: Wash the column with PBS or water to remove unbound impurities.
-
Elution: Elute the bound this compound with a solvent like methanol, which disrupts the antibody-antigen interaction.[9]
-
-
Final Steps: The eluate containing the purified this compound can be concentrated and used directly for analysis or further steps.
Quantitative Data for Purification
The following table summarizes recovery and purity data from studies on Zearalenone and its derivatives, which serve as a strong indicator of the expected performance for this compound purification.
| Method | Analyte(s) | Parameter | Value | Reference |
| Macroporous Resin + HSCCC | Zearalenone | Purity | 98.9% | [5] |
| Zearalenone | Recovery Yield | 73.9% | [5] | |
| IAC-GC-MS | This compound & others | Recovery | 89.6% - 112.3% | [7] |
| IAC-UPLC-MS/MS | This compound & others | Recovery | 96.4% - 113.0% | [8] |
| IAC-HPLC-FLD | Zearalenone | Recovery | 75.2% - 102.6% | [10] |
Conclusion
The synthesis of this compound is accessible through established multi-step total synthesis routes that produce its precursor, Zearalenone, followed by a straightforward hydrogenation. While the synthesis is complex, the final conversion is efficient. Purification relies on robust chromatographic techniques, with immunoaffinity columns offering high selectivity and macroporous resins providing high capacity for preparative scale work. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to produce and purify this compound for advanced scientific investigation.
References
- 1. Zearalenone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of (-)-Zearalenone and (-)-Zearalanone: A Macrocyclization Strategy by Ni/Zr/Cr-Mediated Reductive Ketone Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of zearalenone from rice culture by combined use of macroporous resin column and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of zearalenone from rice culture by combined use of macroporous resin column and high-speed counter-current chromatography [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Immunoaffinity Column for Mycotoxin Zearalenone [mzfoodtest.com]
- 10. High-performance liquid chromatography for the sensitive zearalenone determination by the automated immunomagnetic beads purifier for one-step sample pre-treatment - ProQuest [proquest.com]
The Physicochemical Landscape of Zearalanone and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalanone, a semi-synthetic derivative of the mycotoxin zearalenone (B1683625), and its metabolites represent a class of compounds with significant biological activity, primarily owing to their structural similarity to estrogens. This technical guide provides an in-depth overview of the core physicochemical properties of this compound and its principal metabolites, Zeranol (B1682423) (α-Zearalanol) and Taleranol (β-Zearalanol). Understanding these properties is crucial for research in toxicology, pharmacology, and drug development, particularly in the context of their endocrine-disrupting potential and therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical metabolic and signaling pathways.
Physicochemical Properties
The physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The properties of this compound and its key metabolites are summarized below.
Quantitative Data Summary
| Property | This compound | Zeranol (α-Zearalanol) | Taleranol (β-Zearalanol) |
| Molecular Formula | C₁₈H₂₄O₅[1] | C₁₈H₂₆O₅[2] | C₁₈H₂₆O₅[3][4] |
| Molecular Weight ( g/mol ) | 320.38 | 322.40[2][5] | 322.401[3] |
| Melting Point (°C) | Not available | 182-184[4][6] | Not experimentally determined |
| Solubility | Soluble in methanol (B129727) (9.80-10.20 mg/mL)[1] | Soluble in DMF, DMSO, Ethanol, and Methanol[7]. Insoluble in water[4]. | Soluble in Methanol (10 mg/ml)[8] |
| pKa (Predicted) | 7.58 ± 0.40[9] | Not available | Not available |
Metabolic Pathways
This compound undergoes extensive metabolism in vivo, primarily through reduction and conjugation reactions. The liver is the main site of metabolism, where enzymes such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450s play a crucial role.[6]
The primary metabolic pathway involves the reduction of the C-7' ketone group of this compound to form its two main hydroxylated metabolites: α-zearalanol (Zeranol) and β-zearalanol (Taleranol).[10] Zeranol is the more estrogenic of the two. These metabolites can be further conjugated with glucuronic acid, facilitating their excretion.[11] Additionally, a novel metabolic pathway involving aromatic hydroxylation to form catechols has been identified, primarily mediated by CYP1A2.[6]
Signaling Pathways
The biological effects of this compound and its metabolites are primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[12] Binding of these compounds to ERs can trigger a cascade of downstream signaling events, influencing gene expression and cellular processes. Two of the key signaling pathways implicated are the PI3K/Akt and MAPK pathways.
Activation of these pathways can lead to various cellular responses, including cell proliferation, migration, and apoptosis. For instance, zearalenone has been shown to promote the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[13] The activation of the PI3K/Akt pathway by zearalenone can suppress the expression of tumor suppressor genes like PTEN, while the MAPK pathway activation can influence inflammatory responses and cell survival.[14][15]
Experimental Protocols
Accurate quantification and characterization of this compound and its metabolites are essential for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the quantitative analysis of zearalenone and its metabolites in various matrices.
1. Sample Preparation:
-
Extraction: A representative sample is homogenized and extracted with a solvent mixture, typically acetonitrile (B52724)/water or methanol/water.
-
Cleanup: The extract is often purified using immunoaffinity columns (IACs) specific for zearalenone and its metabolites to remove interfering matrix components.
-
Concentration: The eluate from the IAC is evaporated to dryness and reconstituted in the mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water, is typically employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.
-
Detection: Fluorescence detection is highly sensitive for these compounds. Excitation and emission wavelengths are typically set around 274 nm and 440 nm, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for confirmation and quantification of trace levels of this compound and its metabolites.
1. Sample Preparation:
-
Sample preparation steps are similar to those for HPLC, including extraction and cleanup, often with IACs or solid-phase extraction (SPE).
2. LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, a C18 column is used for separation with a gradient elution of acetonitrile/water or methanol/water, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Zearalenone Induces Apoptosis and Cytoprotective Autophagy in Chicken Granulosa Cells by PI3K-AKT-mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zearalenone and its metabolites provoke contrasting modulatory responses on estrogen and androgen receptors: Insights into the molecular basis of endocrine disruption in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic hydroxylation and catechol formation: a novel metabolic pathway of the growth promotor zeranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detoxification Strategies for Zearalenone Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
- 14. Frontiers | Zearalenone Exposure Enhanced the Expression of Tumorigenesis Genes in Donkey Granulosa Cells via the PTEN/PI3K/AKT Signaling Pathway [frontiersin.org]
- 15. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]
Spectroscopic analysis of Zearalanone using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalanone, a semi-synthetic derivative of the mycotoxin zearalenone (B1683625), is a compound of significant interest in veterinary medicine and toxicology. Its structural similarity to estrogens allows it to exert potent estrogenic effects, leading to its use as a growth promoter in livestock. However, its endocrine-disrupting properties also raise concerns for food safety and animal welfare. Accurate and detailed analysis of this compound is therefore crucial. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and a look into its primary signaling pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide a detailed map of its chemical structure.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the reported chemical shifts for this compound.
Table 1: ¹H-NMR Chemical Shift Data for this compound in CD₃OD [1]
| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 3 | 6.22 | d | 2.0 |
| 5 | 6.18 | d | 2.0 |
| 10 | 3.55 | m | |
| 11' | 1.25 | d | 6.5 |
| 12 | 5.25 | m | |
| 13 | 5.15 | m |
Note: The numbering of atoms may vary between different publications. The data presented here is based on the referenced literature.
Table 2: ¹³C-NMR Chemical Shift Data for this compound
Experimental Protocol for NMR Analysis
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated methanol (B129727), CD₃OD, or deuterated chloroform, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of any particulate matter.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts in the ¹³C spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for the sensitive and selective detection and quantification of this compound, particularly in complex matrices such as animal feed and biological samples.
Mass Spectrometric Data and Fragmentation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for this compound analysis. In negative electrospray ionization (ESI-) mode, this compound readily forms the deprotonated molecule [M-H]⁻ at an m/z of 319.2.[3]
Table 3: LC-MS/MS Parameters for this compound Analysis [3][4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Precursor Ion (Q1) [M-H]⁻ | m/z 319.2 |
| Product Ion 1 (Q3) | m/z 175.1 |
| Product Ion 2 (Q3) | m/z 275.1 |
| Collision Energy (CE) | 20-30 eV (typical) |
The fragmentation of the [M-H]⁻ ion of this compound upon collision-induced dissociation (CID) provides characteristic product ions that are used for its specific detection and quantification.
Experimental Protocol for LC-MS/MS Analysis
A typical workflow for the analysis of this compound in a food or feed matrix is as follows:
Caption: General workflow for the LC-MS/MS analysis of this compound.
-
Sample Preparation:
-
Extraction: Homogenize a representative sample (e.g., 5 grams of ground feed). Extract the sample with a suitable solvent mixture, typically acetonitrile/water (e.g., 80:20 v/v), by vigorous shaking or blending.[3]
-
Cleanup: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18 or a specialized mycotoxin cleanup column) to remove interfering matrix components. Elute the analyte with a solvent like methanol.
-
-
LC Separation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into an HPLC or UHPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (m/z 319.2) to the characteristic product ions (e.g., m/z 175.1 and 275.1).
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
To compensate for matrix effects and variations in instrument response, the use of an isotopically labeled internal standard, such as ¹³C₁₈-Zearalanone, is highly recommended.[5]
-
Signaling Pathway of this compound
The primary mechanism of action for this compound is its interaction with estrogen receptors (ERs), specifically ERα and ERβ.[6][7] Due to its structural similarity to 17β-estradiol, this compound can bind to these receptors and trigger a cascade of downstream signaling events, leading to its estrogenic effects.
Caption: Simplified signaling pathway of this compound's estrogenic action.
The binding of this compound to the estrogen receptor, which is typically located in the cytoplasm in a complex with heat shock proteins, causes a conformational change in the receptor. This leads to the dissociation of the heat shock proteins and the translocation of the this compound-receptor complex into the nucleus. In the nucleus, this complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological and toxicological effects of this compound.
Conclusion
The spectroscopic analysis of this compound using NMR and mass spectrometry provides a comprehensive understanding of its structure and allows for its sensitive and specific detection. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and professionals in drug development and food safety. A thorough understanding of its analytical chemistry and biological mechanism of action is paramount for monitoring its presence and mitigating its potential risks.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR study of the biosynthesis of toxins by Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Zearalanone's Mechanism of Action on Estrogen Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zearalanone (ZAN), a semi-synthetic derivative of the mycotoxin zearalenone (B1683625) (ZEN), exerts its biological effects primarily through interaction with estrogen receptors (ERs). As a xenoestrogen, its structural similarity to 17β-estradiol allows it to bind to both ERα and ERβ, initiating a cascade of molecular events that can lead to both estrogenic and anti-estrogenic outcomes. This guide provides a comprehensive technical overview of the mechanism of action of this compound on estrogen receptors, detailing its binding affinity, receptor modulation, downstream signaling pathways, and the experimental protocols used to elucidate these interactions. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Interaction with Estrogen Receptors
This compound, like its parent compound zearalenone and its metabolites, competitively binds to estrogen receptors.[1] The nature and strength of this interaction are crucial determinants of its biological activity.
Binding Affinity
The binding affinity of this compound and related compounds to ERα and ERβ has been quantified in various studies. The relative binding affinity (RBA) is often expressed relative to 17β-estradiol (E2), which is set at 100%.
Table 1: Relative Binding Affinity (RBA) of this compound and its Analogs to Estrogen Receptors
| Compound | Receptor Subtype | Relative Binding Affinity (%) vs. 17β-estradiol | Species/System | Reference |
| α-Zearalanol (α-ZAL) | ER (undifferentiated) | Higher than ZEN and β-ZAL | Rat Uterine Cytosol | [2] |
| β-Zearalanol (β-ZAL) | ER (undifferentiated) | Lower than α-ZAL and ZEN | Rat Uterine Cytosol | [2] |
| This compound (ZAN) | ER (undifferentiated) | Intermediate | Rat Uterine Cytosol | [2] |
| α-Zearalenol (α-ZEL) | ER (undifferentiated) | Greater than ZEN and β-ZEL | Swine, Rat, Chicken | [3] |
| Zearalenone (ZEN) | ER (undifferentiated) | Intermediate | Swine, Rat, Chicken | [3] |
| β-Zearalenol (β-ZEL) | ER (undifferentiated) | Least | Swine, Rat, Chicken | [3] |
Receptor Agonism and Antagonism
This compound and its analogs can act as either agonists or antagonists at estrogen receptors, depending on the specific compound, the receptor subtype (ERα or ERβ), and the cellular context.[2][4] Zearalenone is considered a full agonist for ERα and a partial agonist for ERβ.[4] This differential activity is a key factor in its tissue-specific effects.
Table 2: Estrogenic Potency (EC50) of this compound and its Metabolites in Cell-Based Assays
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Zearalenone (ZEN) | BLYES Assay | Saccharomyces cerevisiae | 0.031 | [5] |
| α-Zearalenol (α-ZEL) | BLYES Assay | Saccharomyces cerevisiae | 0.0015 | [5] |
| β-Zearalenol (β-ZEL) | BLYES Assay | Saccharomyces cerevisiae | 0.31 | [5] |
| This compound (ZAN) | BLYES Assay | Saccharomyces cerevisiae | 0.012 | [5] |
| α-Zearalanol (α-ZAL) | BLYES Assay | Saccharomyces cerevisiae | 0.024 | [5] |
| β-Zearalanol (β-ZAL) | BLYES Assay | Saccharomyces cerevisiae | 0.030 | [5] |
| β-Zearalenol (β-ZEL) | E-Screen (MCF-7) | Human Breast Cancer | 0.0052 | [6] |
Molecular Mechanism of Action
Upon binding to estrogen receptors, this compound induces conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Co-regulator Recruitment
The transcriptional activity of the this compound-ER complex is further regulated by the recruitment of co-activator and co-repressor proteins. The specific co-regulators recruited depend on the conformation of the ER, which is influenced by the bound ligand.
Downstream Signaling Pathways
This compound has been shown to modulate several key signaling pathways, often in an ER-dependent manner.
In certain cell types, this compound can activate the Wnt/β-catenin signaling pathway. This activation is often mediated through ERα and can lead to increased cellular proliferation.[2][4][7][8]
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another target of this compound. Activation of this pathway can also contribute to cell proliferation and other cellular responses.[8][9][10]
Experimental Protocols
A variety of in vitro assays are employed to characterize the interaction of this compound with estrogen receptors and its downstream effects.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-17β-estradiol) for binding to the estrogen receptor.
Methodology:
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.[11]
-
Incubation: A constant concentration of radiolabeled 17β-estradiol (³H-E2) is incubated with the ER preparation in the presence of increasing concentrations of the test compound (this compound).[11]
-
Separation: Bound ³H-E2 is separated from free ³H-E2, often using hydroxylapatite or dextran-coated charcoal.[11]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-E2 (IC50) is determined.
E-Screen (Estrogen-Screen) Assay
This cell proliferation assay is based on the principle that estrogen-responsive cells, such as the human breast cancer cell line MCF-7, proliferate in the presence of estrogens.[12][13][14]
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran treated fetal bovine serum to remove endogenous steroids.[13]
-
Treatment: Cells are exposed to various concentrations of the test compound (this compound) for a defined period (typically 6 days).[12] 17β-estradiol is used as a positive control.
-
Cell Proliferation Measurement: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, which measures total protein content.[13]
-
Data Analysis: The proliferative effect (PE) and relative proliferative potency (RPP) are calculated relative to the positive control.
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) that is under the control of an estrogen-responsive element (ERE).[15][16][17][18][19]
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with a plasmid containing the luciferase reporter gene driven by an ERE promoter and a plasmid expressing either ERα or ERβ.[17]
-
Treatment: The transfected cells are treated with various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
Mammalian Two-Hybrid Assay
This assay is used to study the interaction between the estrogen receptor and co-regulator proteins in the presence of a ligand like this compound.[20][21][22][23]
Methodology:
-
Plasmid Construction: Two fusion proteins are created: one with the ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) and another with a co-regulator protein fused to a transcriptional activation domain (AD).
-
Co-transfection: These plasmids are co-transfected into mammalian cells along with a reporter plasmid containing binding sites for the DBD.
-
Treatment and Assay: The cells are treated with this compound, and the expression of the reporter gene is measured. An increase in reporter gene expression indicates an interaction between the ER LBD and the co-regulator.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the this compound-activated estrogen receptor binds to specific DNA sequences in the genome of living cells.[24][25][26][27][28]
Methodology:
-
Cross-linking: Cells are treated with this compound, and then protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to the estrogen receptor is used to immunoprecipitate the ER-DNA complexes.
-
DNA Purification and Analysis: The DNA is purified from the immunoprecipitated complexes and can be analyzed by qPCR to quantify the enrichment of specific promoter regions or by sequencing (ChIP-Seq) for genome-wide analysis.
Conclusion
This compound's interaction with estrogen receptors is a complex process involving competitive binding, differential receptor subtype activation, and the recruitment of a diverse array of co-regulators. This leads to the modulation of multiple downstream signaling pathways, ultimately resulting in a range of physiological and pathological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other xenoestrogens, which is essential for understanding their impact on human health and for the development of potential therapeutic interventions. The quantitative data and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of toxicology, endocrinology, and drug discovery.
References
- 1. Zearalenone and its metabolites provoke contrasting modulatory responses on estrogen and androgen receptors: Insights into the molecular basis of endocrine disruption in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Exposure to Zearalenone Disturbs Intestinal Homeostasis by Modulating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zearalenone exposure affects the Wnt/β-catenin signaling pathway and related genes of porcine endometrial epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression profiling of the genes responding to zearalenone and its analogues using estrogen-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E-SCREEN - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mammalian two-hybrids come of age - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.sg]
- 23. Mammalian Two-Hybrid Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 26. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 27. illumina.com [illumina.com]
- 28. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Zearalanone in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zearalanone (ZAN) is a significant metabolite of the mycotoxin Zearalenone (B1683625) (ZEN), a common contaminant in cereal crops. While the toxicological profile of ZEN is extensively studied, data specifically on ZAN in in vivo rodent models is less comprehensive. This guide synthesizes the available information on the in vivo toxicology of ZAN, often in the context of its parent compound, ZEN, and its other metabolites. The primary toxicological concern associated with this compound and its related compounds is their potent estrogenic activity, which drives a range of reproductive and developmental toxicities. This document provides a detailed overview of the acute, sub-chronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive effects observed in rodent models exposed to these mycoestrogens. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized to provide a comprehensive resource for the scientific community.
Introduction
This compound (ZAN) is a metabolite of Zearalenone (ZEN), a non-steroidal estrogenic mycotoxin produced by various Fusarium species. ZEN is a frequent contaminant of agricultural commodities such as maize, wheat, and barley, leading to exposure in both animals and humans.[1] Following ingestion, ZEN is metabolized to several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), and this compound (ZAN).[2][3] These metabolites exhibit varying degrees of estrogenic activity, which is the primary mechanism of their toxicity.[4][5] Understanding the specific toxicological profile of ZAN is crucial for accurate risk assessment, particularly as it is also a metabolite of Zeranol, a synthetic growth promoter used in livestock.[6] This guide focuses on the in vivo toxicological data for ZAN in rodent models, drawing comparisons with ZEN where necessary to provide a complete picture.
Toxicokinetics and Metabolism
Upon oral administration, Zearalenone is rapidly absorbed from the gastrointestinal tract in rodents.[2] It undergoes extensive metabolism, primarily in the liver and intestines, involving reduction and conjugation reactions.[3][7] The reduction of ZEN's ketone group leads to the formation of α-ZEL and β-ZEL, catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases.[3] this compound is formed through the reduction of the double bond in the lactone ring of Zearalenone.[6] These metabolites can then be conjugated with glucuronic acid for excretion, primarily via feces and to a lesser extent, urine in rats.[6][8] There are significant species and gender differences in the metabolic pathways, influencing the overall toxicity.[6]
Acute, Sub-chronic, and Chronic Toxicity
Acute Toxicity
Sub-chronic and Chronic Toxicity
Sub-chronic and chronic studies with Zearalenone in rats have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on its estrogenic effects. A 90-day study in rats identified a NOEL of 100 µg/kg body weight per day.[8] Long-term studies in rats have shown effects such as decreased body weight gain, and increased liver and uterine weights at higher doses.[9]
Table 1: Quantitative Toxicological Data for Zearalenone (ZEN) in Rodent Models
| Parameter | Species | Route | Value | Reference(s) |
| Acute Toxicity | ||||
| LD50 | Mouse | Oral | >2000 mg/kg bw | [8] |
| LD50 | Rat | Oral | >4000 mg/kg bw | [8] |
| Sub-chronic Toxicity | ||||
| NOAEL (90-day) | Rat | Oral | 100 µg/kg bw/day | [3][8] |
| Reproductive & Developmental Toxicity | ||||
| NOEL | Rat | Gavage | < 1 mg/kg bw/day | [10] |
| LOAEL | Pig (for comparison) | Oral | 200 µg/kg bw/day | [3] |
Genotoxicity and Carcinogenicity
Genotoxicity
The genotoxicity of Zearalenone is a subject of debate, with conflicting results from various assays. While ZEN was found to be negative in the Salmonella typhimurium (Ames) test, it has shown evidence of DNA damage in other assays.[11] Studies have demonstrated the formation of DNA adducts in the liver and kidney of female mice treated with ZEN, suggesting a genotoxic potential.[11] However, no DNA adducts were detected in rats under similar conditions.[11] The genotoxic potential of this compound itself has not been extensively studied.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified Zearalenone as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[9] Long-term carcinogenicity studies in rats did not find a significant increase in tumor incidence.[12] However, in a National Toxicology Program (NTP) study, a dose-related increase in hepatocellular adenomas was observed in female mice.[11]
Reproductive and Developmental Toxicity
The most prominent toxic effects of this compound and its related compounds are on the reproductive system, owing to their estrogenic activity.
Effects on the Female Reproductive System
In female rodents, exposure to ZEN can lead to a range of reproductive issues, including altered estrous cycles, increased uterine weight, and changes in ovarian morphology.[13] Gestational exposure to ZEN in rats has been shown to decrease fetal body weight and viability at high doses.[14][15] It can also lead to follicular atresia and a thinning uterine layer in female offspring.[14][15] These effects are linked to the binding of ZEN and its metabolites to estrogen receptors (ERα and ERβ), which disrupts normal endocrine signaling.[4][5]
Effects on the Male Reproductive System
In male rodents, Zearalenone exposure can impair fertility. Studies have shown that ZEN can decrease sperm count and testosterone (B1683101) levels.[8] It can also induce apoptosis in the germ cells of male rats.[3]
Mechanism of Action: Estrogenic and Other Signaling Pathways
The primary mechanism of this compound's toxicity is its interaction with estrogen receptors. Due to its structural similarity to 17β-estradiol, ZAN can bind to both ERα and ERβ, acting as an estrogen agonist.[4][5] This binding initiates a cascade of molecular events, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.[8] While ZAN's binding affinity to estrogen receptors is generally lower than that of ZEN's more potent metabolite, α-ZEL, it is still significant enough to elicit estrogenic responses.[16]
Beyond its estrogenic effects, Zearalenone has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS).[13] This can lead to cellular damage, including DNA damage and apoptosis.[17]
References
- 1. Zearalenone - Wikipedia [en.wikipedia.org]
- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of zearalenone on in utero development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Long-term carcinogenicity and toxicity study of zearalenone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Gestational Zearalenone Exposure Causes Reproductive and Developmental Toxicity in Pregnant Rats and Female Offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.unamur.be [researchportal.unamur.be]
In Vitro Cytotoxicity of Zearalenone: A Technical Guide for Researchers
An in-depth analysis of the cytotoxic effects of the mycoestrogen Zearalenone (B1683625) on MCF-7 and other cancer cell lines, detailing experimental protocols and dissecting the underlying molecular mechanisms.
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Zearalenone (ZAN), a mycotoxin with estrogenic properties. Zearalanone, a derivative of ZAN, is also considered in the broader context of zearalenone-related compounds. This document is intended for researchers, scientists, and drug development professionals investigating the effects of ZAN on cancer cell lines, with a particular focus on the estrogen receptor-positive breast cancer cell line, MCF-7.
Introduction: The Dual Nature of Zearalenone
Zearalenone is a secondary metabolite produced by fungi of the Fusarium genus, commonly found as a contaminant in cereal crops.[1] Its structural similarity to estradiol (B170435) allows it to bind to estrogen receptors (ERs), leading to a range of endocrine-disrupting effects.[2][3] In the context of cancer, ZAN exhibits a biphasic dose-dependent effect. At low concentrations, it can act as an estrogen agonist, promoting the proliferation of ER-positive cancer cells like MCF-7.[4][5] Conversely, at higher concentrations, ZAN induces cytotoxicity, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[4][5] This guide delves into the cytotoxic properties of ZAN, providing quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Analysis of Zearalenone Cytotoxicity
The cytotoxic effects of Zearalenone are highly dependent on the cell line, concentration, and duration of exposure. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the reported IC50 values of ZAN in various cancer cell lines.
Table 1: IC50 Values of Zearalenone in Human Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Exposure Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Positive (ERα/ERβ) | 72 | Not specified, but proliferation stimulated at low nM concentrations | [6] |
| T47D | Positive | Not Specified | Proliferation stimulated at 10⁻⁸ M | [4] |
| MDA-MB-231 | Negative | Not Specified | No significant effect on proliferation | [6] |
Table 2: IC50 Values of Zearalenone in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | >100 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | 24, 48, 72 | Concentration and time-dependent cytotoxicity observed |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of Zearalenone.
Cell Culture and Treatment
MCF-7 and other specified cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to attach overnight. Zearalenone is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) is always included in experiments.[4]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of Zearalenone and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Seed cells and treat with Zearalenone as described above.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation solution.[12]
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[12]
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.[14]
Protocol:
-
Culture and treat cells with Zearalenone as previously described.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes at 4°C.[15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[16]
Signaling Pathways in Zearalenone-Induced Cytotoxicity
Zearalenone exerts its cytotoxic effects through the modulation of several key signaling pathways.
Estrogen Receptor Signaling
In ER-positive cells like MCF-7, Zearalenone's interaction with estrogen receptors is a primary mechanism of action.[17] At low, proliferative concentrations, ZAN mimics estradiol, leading to the activation of downstream pathways that promote cell growth. At cytotoxic concentrations, the sustained and potent activation or dysregulation of ER signaling can contribute to cellular stress and apoptosis.
Apoptotic Pathways
At cytotoxic concentrations, Zearalenone induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: ZAN can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential.[5] This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[5][18] The balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process. Zearalenone has been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[19][20]
-
Extrinsic Pathway: Zearalenone can also activate the extrinsic apoptotic pathway, as evidenced by the cleavage and activation of caspase-8.[18]
-
p53 and MAPK Involvement: The tumor suppressor protein p53 and the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2, have also been implicated in ZAN-induced apoptosis.[5][18]
Conclusion
Zearalenone demonstrates a complex, dose-dependent effect on cancer cells. While low concentrations can promote proliferation in ER-positive cells like MCF-7, higher concentrations induce cytotoxicity through the activation of apoptotic pathways. Understanding the precise molecular mechanisms and the concentration thresholds for these opposing effects is critical for assessing the potential risks associated with Zearalenone exposure and for exploring its potential, albeit complex, role in cancer research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating the in vitro cytotoxicity of this prevalent mycoestrogen.
References
- 1. mdpi.com [mdpi.com]
- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Zearalenone and its metabolites provoke contrasting modulatory responses on estrogen and androgen receptors: Insights into the molecular basis of endocrine disruption in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zearalenone Induces Apoptosis and Autophagy in a Spermatogonia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Effects of zearalenone on proliferation and apoptosis in MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-apoptotic action of zearalenone in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrogenic Activity of Zearalanone and Its Primary Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalenone (B1683625) (ZEN), a non-steroidal mycoestrogen produced by Fusarium species, and its hydrogenated derivative, zearalanone (ZAN), along with their primary metabolites, exhibit significant estrogenic activity. This activity is primarily mediated through their interaction with estrogen receptors (ERs), leading to a range of endocrine-disrupting effects. This technical guide provides a comprehensive overview of the estrogenic properties of this compound and its key metabolites: α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), α-zearalenol (α-ZEL), and β-zearalenol (β-ZEL). It summarizes quantitative data on their binding affinities to estrogen receptors and their proliferative effects on estrogen-sensitive cells. Detailed methodologies for key experimental assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and assessment.
Introduction
Zearalenone and its derivatives are structurally similar to the endogenous estrogen, 17β-estradiol, allowing them to bind to and activate estrogen receptors, ERα and ERβ.[1] This molecular mimicry is the basis of their estrogenic effects, which can disrupt the endocrine system and have implications for reproductive health.[1][2] The biotransformation of zearalenone leads to the formation of various metabolites, with α-isomers generally exhibiting higher estrogenic potency than the parent compound, while β-isomers are less active.[3][4] this compound and its metabolites, particularly zeranol (B1682423) (α-zearalanol), are also of interest due to their use as growth promoters in livestock.[5] Understanding the relative estrogenic activity of these compounds is crucial for risk assessment and in the development of therapeutic agents that may target the estrogen signaling pathway.
Metabolism of Zearalenone and this compound
Zearalenone is primarily metabolized through reduction of its C6' ketone group to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[2] Further reduction of the C1'-C2' double bond of zearalenone produces this compound (ZAN). ZAN, in turn, can be metabolized to α-zearalanol (α-ZAL, also known as zeranol) and β-zearalanol (β-ZAL, also known as taleranol).[2] The metabolic pathway significantly influences the overall estrogenic potency of the ingested parent compound.
Quantitative Estrogenic Activity
The estrogenic activity of this compound and its metabolites has been quantified using various in vitro assays. The most common methods include estrogen receptor competitive binding assays, reporter gene assays, and cell proliferation assays such as the E-screen.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of these compounds to estrogen receptors is a direct measure of their potential to initiate an estrogenic response. The data consistently show that α-isomers have a higher affinity for ERs than zearalenone and the β-isomers.
Table 1: Relative Binding Affinity (RBA) to Estrogen Receptors
| Compound | Receptor Source | RBA (%) (Estradiol = 100%) | Reference |
| Zearalenone (ZEN) | Rat Uterine Cytosol | 2 - 5 | [6] |
| α-Zearalenol (α-ZEL) | Rat Uterine Cytosol | 10 - 20 | [6] |
| β-Zearalenol (β-ZEL) | Rat Uterine Cytosol | 1 - 3 | [6] |
| This compound (ZAN) | Human ERα | ~0.5 | [7] |
| α-Zearalanol (α-ZAL) | Human ERα | 50 - 100 | [7] |
| β-Zearalanol (β-ZAL) | Human ERα | 10 - 20 | [7] |
Estrogenic Potency in Cell-Based Assays
Cell-based assays provide a functional measure of estrogenic activity by quantifying a biological response, such as cell proliferation or the expression of a reporter gene. The E-screen assay, which measures the proliferation of the estrogen-responsive human breast cancer cell line MCF-7, is widely used.
Table 2: Estrogenic Potency in MCF-7 Cell Proliferation (E-Screen) Assay
| Compound | EC50 (nM) | Relative Proliferative Effect (RPE, %) (E2 = 100%) | Reference |
| Zearalenone (ZEN) | 10 - 50 | 60 - 80 | [8] |
| α-Zearalenol (α-ZEL) | 1 - 10 | 80 - 100 | [8] |
| β-Zearalenol (β-ZEL) | 50 - 100 | 40 - 60 | [8] |
| α-Zearalanol (α-ZAL) | 0.5 - 5 | 90 - 110 | [4] |
| β-Zearalanol (β-ZAL) | 20 - 80 | 50 - 70 | [4] |
Note: EC50 and RPE values can vary between studies due to differences in experimental conditions.
Signaling Pathway
The estrogenic signaling of this compound and its metabolites follows the classical pathway of estrogen action. The compound enters the cell and binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activators and the transcriptional machinery, leading to the transcription of estrogen-responsive genes, which ultimately results in a physiological response.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-17β-estradiol).
Materials:
-
Rat uterine cytosol preparation (source of ERs)
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (this compound and metabolites)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and vials
Procedure:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and test compounds.
-
In assay tubes, add a fixed amount of rat uterine cytosol and [³H]-17β-estradiol.
-
Add varying concentrations of either unlabeled 17β-estradiol or the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound ligand.
-
Elute the bound radioligand from the HAP pellet and transfer to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
References
- 1. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]
- 6. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of estrogenic and anti-androgenic activities of the mycotoxin zearalenone and its metabolites using in vitro receptor-specific bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Zearalanone Structure-Activity Relationship: A Technical Guide for Researchers
An In-depth Analysis of Zearalanone and its Derivatives on Estrogenic and Cytotoxic Activities
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its related mycoestrogens. This compound, a semi-synthetic derivative of zearalenone (B1683625), and its analogues exhibit a range of biological activities, primarily centered around their interaction with estrogen receptors and subsequent effects on cell proliferation and viability. This document is intended for researchers, scientists, and drug development professionals engaged in the study of these compounds.
Core Concepts in this compound SAR
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure, which bears a resemblance to the natural estrogen, 17β-estradiol.[1] This structural mimicry allows these compounds to bind to estrogen receptors (ERs), particularly ERα and ERβ, and elicit estrogenic or, in some contexts, cytotoxic responses.[2][3] Key structural modifications that influence the activity of the zearalenone scaffold have been identified through numerous studies. These include:
-
The C1'-C2' Double Bond: The presence of a double bond at the C1'-C2' position within the macrocyclic lactone ring is crucial for certain biological activities. For instance, its absence in this compound (ZAN) and zearalanols (Zal) leads to a loss of suppressive effects on bovine neutrophil chemiluminescence, an activity observed in zearalenone (ZEN) and zearalenols (Zel).[4]
-
Hydroxylation of the Aromatic Ring: The phenolic hydroxyl groups on the resorcinol (B1680541) ring are important for estrogenic activity, facilitating interaction with the estrogen receptor binding pocket.
-
Reduction of the C6' Ketone: The reduction of the C6' ketone to a hydroxyl group, forming α- and β-zearalenol, significantly modulates estrogenic potency. Generally, the α-isomers exhibit higher estrogenic activity than the parent compound and the β-isomers.[2][5]
-
Saturation of the Macrocyclic Ring: Hydrogenation of the C1'-C2' double bond to form this compound and zearalanols can alter the conformation of the molecule, thereby affecting its binding affinity to estrogen receptors and subsequent biological responses.[4]
Quantitative Analysis of Biological Activity
The estrogenic and cytotoxic potencies of this compound and its derivatives have been quantified in various in vitro models. The following tables summarize key quantitative data from the literature, providing a basis for comparative analysis.
Estrogenic Activity Data
The estrogenic activity of this compound analogues is often assessed by their ability to induce the proliferation of estrogen-responsive cells, such as the MCF-7 human breast cancer cell line. The half-maximal effective concentration (EC50) is a common metric used to quantify this activity.
| Compound | Assay | Cell Line | EC50 (µM) | Reference(s) |
| Zearalenone (ZEN) | E-screen (Proliferation) | MCF-7 | Not explicitly stated, but active | [2] |
| α-Zearalenol (α-ZEL) | E-screen (Proliferation) | MCF-7 | Lower than other derivatives | [2] |
| β-Zearalenol (β-ZEL) | E-screen (Proliferation) | MCF-7 | 5.2 x 10⁻³ | [2] |
| α-Zearalanol (α-ZAL) | E-screen (Proliferation) | MCF-7 | Not explicitly stated, but active | [2] |
| β-Zearalanol (β-ZAL) | E-screen (Proliferation) | MCF-7 | Not explicitly stated, but active | [2] |
| Zearalenone (ZEN) | Reporter Gene Assay | hERα-HeLa-9903 | 0.0244 | [6] |
| α-Zearalenol (α-ZEL) | Reporter Gene Assay | hERα-HeLa-9903 | 0.000057 | [6] |
Cytotoxicity Data
The cytotoxic effects of this compound and its derivatives are typically evaluated by measuring the reduction in cell viability using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that causes a 50% reduction in cell viability.
| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Zearalenone (ZEA) | MTT | Human Lymphocytes | ~11.0 (3.5 µg/mL) | [7] |
| α-Zearalenol | MTT | Human Lymphocytes | ~19.8 (6.3 µg/mL) | [7] |
| β-Zearalenol | MTT | Human Lymphocytes | ~112.4 (36 µg/mL) | [7] |
| Zearalenone (ZEA) | MTT | CHO-K1 | 60.3 to >100.0 | [7] |
| α-Zearalenol | MTT | CHO-K1 | 30.0 to 33.0 | [7] |
| β-Zearalenol | MTT | CHO-K1 | 55.0 to >75.0 | [7] |
| Zearalenone (ZEN) | MTT | Swine Neutrophils | 67.4 | [8] |
| α-Zearalenol (α-ZOL) | MTT | Swine Neutrophils | 59.0 | [8] |
| β-Zearalenol (β-ZOL) | MTT | Swine Neutrophils | 56.8 | [8] |
| This compound (ZAN) | MTT | Swine Neutrophils | 53.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following sections provide protocols for key experiments cited in the literature.
MCF-7 Cell Proliferation (E-screen) Assay
This assay is used to assess the estrogenic activity of compounds by measuring their ability to stimulate the proliferation of the estrogen-receptor-positive MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1X penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
96-well culture plates
-
Test compounds (this compound and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Harvest MCF-7 cells using trypsin-EDTA and resuspend them in fresh medium. Seed the cells in 96-well plates at a density of 4,000 cells/well.[9]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1 nM to 125 µM). Include appropriate controls (vehicle control and a positive control like 17β-estradiol).[9]
-
Incubation: Incubate the plates for an additional 24 to 48 hours.[9]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the EC50 values.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Selected cell line (e.g., Human Lymphocytes, CHO-K1, Swine Neutrophils)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and its derivatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10⁵ cells/mL, 100 µL/well).[7]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Treatment: Add various concentrations of the test compounds to the wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of >650 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of this compound's mechanism of action.
Caption: this compound Estrogen Receptor Signaling Pathway.
Caption: Workflow for MTT Cell Viability/Proliferation Assay.
Conclusion
The structure-activity relationships of this compound and its derivatives are a complex interplay of subtle structural modifications that significantly impact their biological activities. The presence or absence of the C1'-C2' double bond and the stereochemistry of the C6' hydroxyl group are critical determinants of estrogenic and cytotoxic potency. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery. Further investigation into the nuanced interactions of these compounds with various cellular targets will continue to elucidate their mechanisms of action and potential applications.
References
- 1. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.razavihospital.ir [journal.razavihospital.ir]
A Technical Guide to the Natural Occurrence of Zearalenone in Agricultural Commodities
Disclaimer: This guide addresses the natural occurrence of Zearalenone (B1683625) (ZEN) , a mycotoxin commonly found in agricultural products. The term "Zearalanone" in the original query is understood to be a likely reference to this compound. This compound is a related, but distinct, semi-synthetic derivative.
Introduction
Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various fungi of the Fusarium genus, including F. graminearum, F. culmorum, and F. cerealis.[1][2] These fungi are common pathogens of several cereal crops, leading to the widespread contamination of agricultural commodities both pre- and post-harvest.[1] ZEN's chemical structure mimics that of natural estrogens, allowing it to bind to estrogen receptors and exert disruptive effects on the endocrine systems of animals and humans.[3][4][5] This activity is linked to a range of reproductive disorders, particularly in livestock.[5][6] Given its stability during storage and food processing, ZEN poses a significant concern for food and feed safety worldwide.[3][7] This document provides a technical overview of its occurrence, analytical methodologies for its detection, and its primary mechanism of action.
Natural Occurrence and Contamination Levels
Zearalenone contamination is a global issue, with its prevalence and concentration varying based on geographical location, climate conditions, and agricultural practices.[5] It is most frequently detected in maize (corn) and wheat, but also occurs in barley, oats, rice, rye, and sorghum.[5][8] The following tables summarize quantitative data from various studies on the occurrence of ZEN in key agricultural commodities.
Table 1: Occurrence of Zearalenone in Maize
| Country/Region | Incidence (%) | Concentration Range (µg/kg) | Max. Level (µg/kg) | Reference(s) |
|---|---|---|---|---|
| Worldwide (Review) | - | - | >1000 | [9] |
| Egypt | 20 (White Corn) | 1.13 - 2.15 | 2.15 | [10] |
| Egypt | - | 2.5 - 3.7 (Yellow Corn) | 3.7 | [10] |
| Côte d'Ivoire | 100 | - | - | [11] |
| Algeria | - | - | - | [11] |
| China (Zhejiang) | 19.35 | - | - |[11] |
Table 2: Occurrence of Zearalenone in Wheat
| Country/Region | Incidence (%) | Concentration Range (µg/kg) | Max. Level (µg/kg) | Reference(s) |
|---|---|---|---|---|
| Worldwide (Review) | 46 | - | 3049 | [12][13] |
| Egypt | 40 | 0.53 - 2.5 | 2.5 | [10] |
| Portugal | - | - | - | [11] |
| Italy | 8.8 | 2.4 - 27.2 | 27.2 | [11] |
| China (Xinjiang) | 41.1 | - | - |[14] |
Table 3: Occurrence of Zearalenone in Barley and Other Cereals
| Commodity | Country/Region | Incidence (%) | Concentration Range (µg/kg) | Max. Level (µg/kg) | Reference(s) |
|---|---|---|---|---|---|
| Barley | Egypt | 26.7 | 0.7 - 1.77 | 1.77 | [10] |
| Barley | Italy | 22 | 7.3 - 15 | 15 | [11] |
| Rice | Algeria | - | - | 9.9 (avg) | [11] |
| Oats | - | - | - | - | [5] |
| Sorghum | - | - | - | - |[8] |
Experimental Protocols for Zearalenone Analysis
Accurate quantification of ZEN is critical for risk assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with either a Fluorescence Detector (FLD) or Tandem Mass Spectrometry (MS/MS) are the most prevalent confirmatory methods.[15] LC-MS/MS is considered the gold standard for its high sensitivity and selectivity.[16]
Sample Preparation: Immunoaffinity Column (IAC) Cleanup
This protocol describes a common and highly specific cleanup method for complex matrices like cereals.[15][17][18]
-
Homogenization: Grind a representative grain sample to a fine powder (e.g., to pass a 0.5 mm sieve) to ensure uniformity.[17]
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
Add 100 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 90:10, v/v).[17]
-
Shake vigorously on a mechanical shaker for 60 minutes.
-
Filter the extract through a paper filter (e.g., Whatman No. 4) to remove solid particles.[17]
-
-
Dilution:
-
Take a specific aliquot of the filtered extract.
-
Dilute it with Phosphate-Buffered Saline (PBS) according to the IAC manufacturer's instructions to ensure optimal antibody binding.[17]
-
-
Immunoaffinity Column Cleanup:
-
Elution and Final Preparation:
-
Elute the bound ZEN from the column using methanol (B129727).[17]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for injection into the analytical system.[15]
-
Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and confirmatory identification of ZEN.
-
Instrumentation:
-
Chromatographic Conditions:
-
Analytical Column: A reversed-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[15]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative ion mode is most common for ZEN analysis.[15]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for ZEN, providing high selectivity. For example, a common transition is m/z 317.1 → 175.0.
-
Internal Standard: A stable isotope-labeled internal standard, such as Zearalenone-d6, should be used to correct for matrix effects and variations in sample preparation and instrument response.[17]
-
-
Quantification:
-
Prepare a calibration curve using a series of working standard solutions of known ZEN concentrations.
-
Quantify ZEN in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17]
-
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for Zearalenone Analysis
The following diagram illustrates the typical workflow for the analysis of zearalenone in agricultural commodities, from sample preparation to final quantification.
Signaling Pathway of Zearalenone-Induced Endocrine Disruption
Zearalenone exerts its toxic effects primarily by acting as an endocrine disruptor. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), principally ERα, triggering inappropriate estrogenic responses.[3][4]
References
- 1. Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zearalenone | NC State Extension Publications [content.ces.ncsu.edu]
- 6. digicomply.com [digicomply.com]
- 7. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Zearalenone and Its Masked Forms in Cereals and Cereal-Derived Products: A Review of the Characteristics, Incidence, and Fate in Food Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
An In-Depth Technical Guide on the Thermal Stability and Degradation of Zearalenone in Food Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalenone (B1683625) (ZEN), a mycotoxin produced by Fusarium species, is a common contaminant in cereal crops and poses a significant health risk due to its estrogenic activity. This technical guide provides a comprehensive overview of the thermal stability and degradation of Zearalenone and its related compounds, such as Zearalanone (ZAN) and Zeranol, during various food processing operations. The document summarizes quantitative data on ZEN degradation, details experimental protocols for its analysis, and illustrates the molecular signaling pathways affected by this mycotoxin.
Introduction to Zearalenone and its Analogs
Zearalenone is a non-steroidal estrogenic mycotoxin that can contaminate a wide range of grains, including maize, wheat, barley, and rice.[1][2][3] Its chemical structure is similar to that of endogenous estrogens, allowing it to bind to estrogen receptors and potentially disrupt the endocrine system.[3]
This compound (ZAN) and Zeranol are chemically related to Zearalenone. ZAN is a metabolite of ZEN, while Zeranol (α-zearalanol) is a semi-synthetic estrogen used as a growth promoter in livestock.[3] Due to their structural similarities, understanding the thermal stability of all these compounds is crucial for assessing the safety of heat-treated food products. The majority of research has focused on Zearalenone due to its natural and widespread occurrence in food commodities.
Thermal Stability and Degradation of Zearalenone in Food Processing
Zearalenone is generally considered a heat-stable mycotoxin, but its degradation during food processing is influenced by several factors, including temperature, processing time, pH, and the food matrix itself.[1][2]
Effect of Temperature and Time
Thermal processing at temperatures below 125°C typically results in minimal degradation of Zearalenone.[1][2] However, as the temperature increases, the rate of degradation significantly rises.
-
Baking: In the production of maize bread, no significant reduction of ZEN is observed at 100°C. However, at higher temperatures, the degradation becomes more pronounced.[2]
-
Frying and Oven Cooking: Studies on spiked maize oil have shown that frying (130-190°C) and oven cooking (110-230°C) can reduce Zearalenone levels.[1]
-
Extrusion Cooking: This high-temperature, high-pressure process has been shown to be effective in reducing ZEN concentrations in cereal-based products.[4]
Effect of pH
The pH of the food matrix plays a crucial role in the thermal stability of Zearalenone.
-
In aqueous buffer solutions, ZEN is most stable at a neutral pH of 7.[1][2]
-
Degradation is more pronounced under both acidic (pH 4) and alkaline (pH 10) conditions, especially at elevated temperatures.[1][2]
Quantitative Data on Zearalenone Degradation
The following tables summarize the quantitative data on Zearalenone degradation under various food processing conditions.
Table 1: Thermal Degradation of Zearalenone in an Aqueous Buffer System
| Temperature (°C) | Time (min) | pH | Degradation (%) |
| ≤ 125 | 60 | 4, 7, 10 | < 23% |
| 150 | 60 | 4 | ~68% |
| 150 | 60 | 7 | ~34% |
| 150 | 60 | 10 | ~55% |
| ≥ 175 | 60 | 4, 7, 10 | > 92% |
| 225 | < 30 | 4, 7, 10 | 100% |
Data sourced from Ryu et al., 2003.[1][2]
Table 2: Thermal Degradation of Zearalenone in Food Matrices
| Food Processing Method | Food Matrix | Temperature (°C) | Time (min) | Initial ZEN Concentration | Degradation (%) |
| Microwave Cooking | Maize Oil | - | 10 | 200 µg/L | ~38% |
| Frying | Maize Oil | 130-190 | 2.5 - 5 | 50-200 µg/L | Variable, dependent on concentration |
| Oven Cooking | Maize Oil | 110-230 | 2.5 - 5 | 50-200 µg/L | Variable, dependent on concentration |
| Baking | Maize Bread | 150 | - | Naturally Contaminated | k = 0.0017 min⁻¹ |
| Baking | Maize Bread | 200 | - | Naturally Contaminated | k = 0.0143 min⁻¹ |
| Baking | Maize Bread | 250 | - | Naturally Contaminated | k = 0.0216 min⁻¹ |
| Extrusion Cooking | Cereals | 180 - 220 | 30 | Naturally Contaminated | up to 80% |
Data compiled from multiple sources.[1][2][4]
Thermal Degradation of this compound and Zeranol
Limited data is available on the thermal stability of this compound (ZAN). However, studies on the related compound Zeranol in beef have shown that cooking for 60 minutes can lead to a 32% decrease in its concentration. Freezing at -18°C for six months can also reduce Zeranol levels by approximately 33.2%.[5]
Degradation Products
While the kinetics of Zearalenone degradation are relatively well-studied, there is a significant lack of information regarding the specific chemical structures of its thermal degradation products in food matrices. Enzymatic and microbial degradation of ZEN can lead to the opening of the lactone ring, producing less toxic metabolites.[6][7] However, the products of thermal degradation are not well-characterized, representing a critical area for future research. It is hypothesized that high temperatures may lead to decarboxylation and other rearrangements of the Zearalenone molecule.
Experimental Protocols for Zearalenone Analysis
Accurate quantification of Zearalenone in food matrices is essential for assessing its thermal stability. The following sections outline a general workflow and a detailed analytical method.
Experimental Workflow for Thermal Stability Studies
References
- 1. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zearalenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in zearalenone-degrading enzymes research: characteristics, mining, improvement, and application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zearalenone Extraction from Animal Feed Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species of fungi that commonly contaminate grains such as corn, wheat, and barley.[1][2][3] The presence of ZEN in animal feed is a significant concern for the livestock industry due to its adverse effects on animal health, including reproductive disorders.[3] Consequently, accurate and efficient methods for the extraction and quantification of ZEN from complex animal feed matrices are crucial for ensuring feed safety and animal welfare.
This document provides detailed application notes and protocols for the extraction of Zearalenone from animal feed. It includes a comparison of common extraction techniques, quantitative data on their performance, and a detailed experimental protocol for a widely used method.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving reliable and accurate quantification of Zearalenone. The following table summarizes the performance of different extraction methods for ZEN in various animal feed matrices.
| Feed Matrix | Sample Preparation Method | Analytical Method | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Swine Feed | Immunoaffinity Column (IAC) | LC-MS/MS | 82.5 - 106.4 | < 3.8 (intra-day) | 0.3 - 1.1 | 1.0 - 2.2 | [4] |
| Pig formula feed, pig concentrate feed, beef concentrate supplement, chicken premix | Immunoaffinity Column (IAC) & Isotope Dilution | GC-MS | 89.6 - 112.3 | < 12.6 | 0.40 - 1.34 | 1.33 - 4.46 | [1][5] |
| Cereals, Swine Feed, Poultry Feed | Immunoaffinity Column (IAC) | HPLC-FLD | 82 - 97 | - | - | - | [6] |
| Corn, wheat, and feed samples | QuEChERS | LC-MS/MS | 77.3 - 106.3 | < 15 | - | - | [7] |
| Feed for pigs, cows, sheep, and poultry | Solid-Phase Extraction (SPE) & Dispersive Liquid-Liquid Microextraction | LC-FLD | 73.6 - 88.0 | < 7 | 42 | - | [8][9] |
| Corn | "Green" Extraction (AEO15 solution) | LFIA | 89 ± 3 - 106 ± 3 | - | 0.90 | - | [10] |
Experimental Protocols
This section provides a detailed protocol for the extraction of Zearalenone from animal feed using Immunoaffinity Column (IAC) cleanup, a highly specific and widely used method.[4][5]
Protocol: Immunoaffinity Column (IAC) Cleanup for Zearalenone Analysis
This protocol is based on methods utilizing IAC for cleanup followed by analytical techniques such as HPLC or LC-MS/MS.[4][6]
1. Sample Preparation
-
Grinding: Obtain a representative feed sample and grind it to a fine powder (e.g., to pass a 1 mm sieve).[6] Homogenization is crucial for accurate results.
2. Extraction
-
Weigh 5 g of the homogenized feed sample into a suitable container (e.g., a 50 mL centrifuge tube).
-
Add 25 mL of an extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) or methanol (B129727) and water (e.g., 70:30 v/v).[2][6]
-
Shake vigorously for a specified time (e.g., 3 minutes) using a mechanical shaker.[6]
-
Centrifuge the mixture at a sufficient speed (e.g., 4000 x g) for 5-10 minutes to separate the solid particles.[4]
-
Filter the supernatant through a filter paper (e.g., Whatman No. 1) to obtain the crude extract.[6]
3. Immunoaffinity Column Cleanup
-
Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution. A common dilution factor is 1:10, but this may need to be adjusted based on the expected ZEN concentration and the capacity of the IAC column.[4]
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature before use.
-
Loading: Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate (e.g., 1-2 mL/min).[4] This allows for the specific binding of Zearalenone to the antibodies within the column.
-
Washing: Wash the column with 10-20 mL of PBS or deionized water to remove unbound matrix components and interfering substances.[4]
-
Elution: Elute the bound Zearalenone from the column by passing a small volume (e.g., 1.5-2 mL) of methanol through the column.[4] Collect the eluate in a clean vial.
4. Final Preparation for Analysis
-
The collected eluate can be directly injected into the analytical instrument (e.g., HPLC-FLD or LC-MS/MS).
-
Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.[4][6]
Experimental Workflow
The following diagram illustrates the general workflow for the extraction of Zearalenone from animal feed using Immunoaffinity Column cleanup.
Caption: Workflow for Zearalenone extraction from animal feed using IAC.
Alternative Method: QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular technique for mycotoxin analysis in food and feed.[4][11][12] It involves a simple extraction and cleanup process.
QuEChERS Protocol Overview
-
Extraction: A homogenized sample is extracted with acetonitrile and water, along with extraction salts.
-
Cleanup: An aliquot of the acetonitrile layer is then subjected to dispersive solid-phase extraction (d-SPE) using a mixture of sorbents to remove interfering matrix components.[4]
The resulting extract is then ready for analysis by LC-MS/MS or other suitable techniques.
Analytical Techniques for Detection
Following extraction and cleanup, various analytical methods can be used for the detection and quantification of Zearalenone. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common confirmatory methods due to their high sensitivity and selectivity.[13][14] Enzyme-Linked Immunosorbent Assay (ELISA) is often used as a rapid screening method.[7][13][15]
Conclusion
The choice of extraction protocol for Zearalenone in animal feed depends on several factors, including the specific matrix, required sensitivity, available equipment, and desired sample throughput. Immunoaffinity column cleanup offers high specificity and excellent recovery rates, making it a robust method for accurate quantification. The QuEChERS method provides a simpler and faster alternative for high-throughput screening. Proper validation of the chosen method is essential to ensure reliable and accurate results for the monitoring of Zearalenone in animal feed.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution | MDPI [mdpi.com]
- 2. Rapid thin layer chromatographic method for determination of zearalenone and zearalenol in grains and animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zearalenone - Food & Feed Analysis [food.r-biopharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Zearalenone and Its Masked Forms in Cereals and Cereal-Derived Products: A Review of the Characteristics, Incidence, and Fate in Food Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feed Mycotoxin Zearalenone (ZEN) ELISA Test Kit [mzfoodtest.com]
Application Note: High-Recovery Solid-Phase Extraction for Zearalanone Cleanup in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by fungi of the Fusarium genus, which commonly contaminate cereal crops. Human and animal exposure to ZEN is a significant health concern due to its potential endocrine-disrupting effects. Upon ingestion, ZEN is metabolized into various compounds, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), and zearalanone (ZAN), which are excreted in urine. Accurate and sensitive quantification of these biomarkers in urine is crucial for assessing human exposure and understanding the toxicokinetics of zearalenone.
Urine, however, is a complex biological matrix containing numerous interfering substances that can suppress or enhance the analytical signal in sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted sample cleanup and pre-concentration technique that effectively removes these matrix components, thereby improving the accuracy, sensitivity, and robustness of the analytical method.[1][2]
This application note provides a detailed protocol for the solid-phase extraction of this compound and its metabolites from urine samples. The protocol is designed to achieve high recovery rates and produce a clean extract suitable for subsequent analysis by LC-MS/MS or other sensitive analytical techniques.
Data Presentation
The following tables summarize the quantitative data from various studies employing solid-phase extraction for the analysis of this compound and its metabolites in urine.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Zearalenone and its Metabolites in Urine using SPE-based Methods.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| Zearalenone (ZEN) | 0.01 - 0.2 | 0.05 - 0.5 | LC-MS/MS | [1][3][4] |
| α-Zearalenol (α-ZEL) | 0.01 - 0.2 | 0.05 - 0.5 | LC-MS/MS | [1][3][4] |
| β-Zearalenol (β-ZEL) | 0.01 - 0.2 | 0.05 - 0.5 | LC-MS/MS | [1][3][4] |
| This compound (ZAN) | 0.06 | 0.2 | UPLC-MS/MS | [3] |
| α-Zearalanol (α-ZAL) | 0.02 | 0.05 | UPLC-MS/MS | [3] |
| β-Zearalanol (β-ZAL) | 0.02 | 0.05 | UPLC-MS/MS | [3] |
Table 2: Recovery Rates for Zearalenone and its Metabolites in Spiked Urine Samples.
| Analyte | Spiking Level | Recovery Rate (%) | SPE Sorbent | Reference |
| Zearalenone (ZEN) | 0.5 - 100 µg/L | 86 - 102 | RP-18 | [4] |
| α-Zearalenol (α-ZEL) | 0.5 - 100 µg/L | 86 - 102 | RP-18 | [4] |
| β-Zearalenol (β-ZEL) | 0.5 - 100 µg/L | 86 - 102 | RP-18 | [4] |
| This compound (ZAN) | Not Specified | 87.9 - 100 | 96-well µElution | [3] |
| Zearalenone & Metabolites | Low and High | 73.35 - 93.15 | Not Specified | [5] |
| Zearalenone & Metabolites | Not Specified | 56 - >100 | SPE and Immunoaffinity Column | [6] |
Experimental Protocols
This section details the methodologies for the solid-phase extraction of zearalenone and its metabolites from urine samples. A common and critical preliminary step for the analysis of total zearalenone and its metabolites is enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates.
Enzymatic Hydrolysis of Urine Samples
This protocol is for the deconjugation of zearalenone and its metabolites.
Materials and Reagents:
-
Urine sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.8)
-
Incubator or water bath at 37°C
Procedure:
-
To 0.1 mL of urine sample, add 3 mL of 50 mM sodium acetate buffer (pH 4.8).[7]
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.[7]
-
Incubate the mixture for 15 hours at 37°C.[7]
Solid-Phase Extraction (SPE) Protocol using C18 Cartridges
This protocol describes a common approach for the cleanup of deconjugated urine samples.
Materials and Reagents:
-
Hydrolyzed urine sample
-
C18 SPE column (e.g., Strata)[7]
-
Methanol
-
20 mM Tris buffer (pH 8.5)/methanol (80:20, v/v)
-
40% Methanol in water
-
80% Methanol in water
-
Centrifuge
Procedure:
-
Column Conditioning:
-
Sample Loading:
-
Load the entire hydrolyzed urine sample onto the conditioned C18 SPE column.[7]
-
-
Washing:
-
Elution:
-
Elute the analytes slowly (approximately 15 drops/min) with 1 mL of 80% methanol.[7]
-
-
Evaporation and Reconstitution:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound cleanup in urine samples.
Caption: Workflow for SPE of this compound from Urine.
Signaling Pathway
While the primary focus of this application note is the analytical methodology, understanding the biological context is important. Zearalenone and its metabolites are known to exert their effects by mimicking estrogen and interacting with estrogen receptors.
Caption: Estrogenic Signaling Pathway of Zearalenone.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput and sensitive determination of urinary zearalenone and metabolites by UPLC-MS/MS and its application to a human exposure study - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of Zearalenone following Oral Administration in Female Dezhou Donkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Immunoaffinity Column Cleanup in Zearalanone Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of immunoaffinity column (IAC) cleanup for the quantitative analysis of Zearalenone (B1683625) (ZEN) and its metabolites. These mycotoxins, produced by Fusarium species, are common contaminants in cereal crops and animal feed, posing health risks due to their estrogenic effects.[1][2][3] The high specificity of immunoaffinity columns offers a robust method for sample purification, leading to cleaner extracts and more accurate analytical results.[4][5]
Principle of Immunoaffinity Column Cleanup
Immunoaffinity columns contain monoclonal antibodies specific to Zearalenone covalently bound to a solid support.[2][3][6] When a sample extract containing ZEN is passed through the column, the mycotoxin binds to the antibody.[2] Impurities and other matrix components are then washed away. Finally, a solvent, typically methanol (B129727), is used to denature the antibody, releasing the purified Zearalenone for subsequent analysis by methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7][8]
Experimental Workflow
The general workflow for Zearalanone analysis using immunoaffinity column cleanup is depicted below.
Caption: Experimental workflow for this compound analysis using immunoaffinity column cleanup.
Quantitative Data Summary
The following tables summarize the performance characteristics of immunoaffinity column cleanup for this compound and its metabolites from various studies.
Table 1: Method Performance for Zearalenone and its Metabolites
| Analyte(s) | Matrix | Analytical Method | Linearity Range (ng/mL) | R² | Reference |
| Zearalenone & 5 derivatives | Feed | GC-MS | 2–500 | >0.99 | [1] |
| Zearalenone & 5 metabolites | Pericarpium Citri Reticulatae | UPLC-MS/MS | 0.2–20 | ≥0.9990 | [9] |
| 6 Zearalenones | Animal Feed | LC-MS/MS | - | - | [8] |
| Aflatoxins, Ochratoxin A, Zearalenone | Cereals | LC-MS/MS | 1–50 (ZON) | 0.9992 | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Zearalenone & 5 derivatives | Feed | <1.5 | <5.0 | [1] |
| Zearalenone & 5 metabolites | Pericarpium Citri Reticulatae | 0.05 | 0.2 | [9] |
| 6 Zearalenones | Animal Feed | 0.3–1.1 | 1.0–2.2 | [8] |
| Aflatoxins, Ochratoxin A, Zearalenone | Cereals | 1 (ZON) | 2 (ZON) | [4] |
| Zearalenone | Cereals and Feedstuffs | 10 (ng/g) | - | [10] |
Table 3: Recovery Rates and Precision
| Analyte(s) | Matrix | Spiked Levels | Average Recovery (%) | RSD (%) | Reference |
| Zearalenone & 5 derivatives | 6 Feed Matrices | - | 89.6–112.3 | <12.6 | [1] |
| Zearalenone | Cereal Grains, Animal Feed | 0.1 mg/kg | 89–116 | - | [7] |
| 6 Zearalenones | Animal Feed | - | 82.5–106.4 | <3.8 (intra-day) | [8] |
| Zearalenone & 5 metabolites | Pericarpium Citri Reticulatae | - | 96.4–113.0 | 3.0–8.9 | [9] |
| Zearalenone | Cereals and Cereal Products | 100 µg/kg | 91–111 | 6.9–35.8 (repeatability) | [11] |
| Zearalenone | Cereals and Feedstuffs | 10, 100, 200, 3500 ng/g | 82–97 | 1.4–4.1 | [10] |
Detailed Experimental Protocols
The following are generalized protocols based on common practices found in the literature. It is recommended to validate the method for specific matrices and analytical instrumentation.
Protocol 1: Sample Preparation and Extraction for Cereal and Feed Samples
This protocol is a composite of methods described for various cereal and feed matrices.[1][7][12][13]
Materials:
-
Homogenized sample (e.g., corn, wheat, animal feed)
-
Extraction solvent: Acetonitrile/water (80:20, v/v) or (90:10, v/v) or Methanol/water (80:20, v/v)
-
Sodium chloride (NaCl)
-
Phosphate-buffered saline (PBS), pH 7.0–7.4
-
High-speed blender or shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Filter paper (e.g., glass fiber)
Procedure:
-
Weigh 5–50 g of the homogenized sample into a blender jar or a 50 mL centrifuge tube.[1][12]
-
Blend at high speed for 3 minutes or shake vigorously for 30–60 minutes.[1][12]
-
Centrifuge the extract at 4000–8000 rpm for 10 minutes or filter through filter paper.[1]
-
Take a known volume of the supernatant/filtrate (e.g., 2 mL) and dilute it with PBS (e.g., 28 mL) to reduce the organic solvent concentration to below 15%.[1][14]
Protocol 2: Immunoaffinity Column Cleanup
This protocol is based on general instructions for commercially available IACs and published methods.[1][2]
Materials:
-
Zearalenone immunoaffinity column
-
Diluted sample extract from Protocol 1
-
Wash buffer: Deionized water or PBS
-
Elution solvent: Methanol (HPLC grade)
-
Vacuum manifold or syringe pump
-
Collection vials
Procedure:
-
Allow the immunoaffinity column to reach room temperature before use.[2]
-
Remove the top and bottom caps (B75204) of the column and place it on a vacuum manifold or connect it to a syringe pump.
-
Equilibrate the column by passing 1–2 mL of wash buffer through it at a flow rate of 1–2 drops per second. Do not allow the column to go dry.[1][2]
-
Load the diluted sample extract onto the column at a slow and steady flow rate (approximately 1 drop per second).
-
Wash the column with 10 mL of wash buffer to remove unbound matrix components.
-
Dry the column by applying a vacuum or passing air through it for a few minutes.[2]
-
Place a clean collection vial under the column.
-
Elute the bound Zearalenone by applying 1–3 mL of methanol to the column. Allow the methanol to incubate on the column for 3 minutes before eluting to ensure complete release of the mycotoxin.[2]
-
Collect the eluate.
Protocol 3: Final Sample Preparation and Analysis
This protocol outlines the steps for preparing the eluate for chromatographic analysis.[5][7][13]
Materials:
-
Eluate from Protocol 2
-
Nitrogen evaporator
-
Mobile phase for HPLC or LC-MS/MS
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40–50°C.[5][6]
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase or a suitable solvent (e.g., 20% acetonitrile in water).[5]
-
Vortex the solution to ensure the residue is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the HPLC-FLD or LC-MS/MS system.
Signaling Pathway and Logical Relationships
The logical relationship of the immunoaffinity cleanup process is based on the specific binding of the antigen (Zearalenone) to the antibody.
Caption: Logical relationship of the immunoaffinity cleanup process for Zearalenone.
Conclusion
Immunoaffinity column cleanup is a highly effective and widely adopted method for the purification of Zearalenone from complex matrices such as food and feed. The high specificity of the antibody-antigen interaction ensures efficient removal of interfering substances, leading to improved accuracy and sensitivity in subsequent analytical measurements. The protocols and data presented here provide a comprehensive guide for researchers and scientists to implement this robust technique in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. aokin.de [aokin.de]
- 3. MaxSignal IAC Zearalenone [mzfoodtest.com]
- 4. jfda-online.com [jfda-online.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin Zearalenone in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Determination of zearalenone in cereal grains, animal feed, and feed ingredients using immunoaffinity column chromatography and liquid chromatography: interlaboratory study. | Semantic Scholar [semanticscholar.org]
- 8. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Simultaneous Detection of Zearalanone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating grains like corn and wheat.[1] In vivo, ZEN is metabolized into several derivatives, including α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL).[1][2] These can be further reduced to α-zearalanol (α-ZAL, Zeranol) and β-zearalanol (β-ZAL, Taleranol), respectively.[2] A small portion of α-ZAL can also be converted to β-ZAL and zearalanone (ZAN).[2] Zeranol (α-ZAL) is also used as a synthetic growth promoter in livestock in some countries.[3][4] Due to their estrogenic activity and potential endocrine-disrupting effects, sensitive and selective methods are required to monitor these compounds in biological matrices.[4]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound (ZAN) and its related metabolites in complex biological matrices such as animal tissue and urine.
Principle The analytical method involves the extraction of ZAN and its metabolites from the biological matrix, followed by a cleanup step to remove interferences. For urine samples containing conjugated forms (glucuronides/sulfates), an enzymatic deconjugation step is performed. The purified extracts are then analyzed using an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][5]
Metabolic Pathway of Zearalenone
The following diagram illustrates the primary metabolic conversions of Zearalenone.
Caption: Metabolic pathway of Zearalenone and its key derivatives.
Experimental Protocols
General Analytical Workflow
The overall process from sample receipt to final data analysis is outlined below.
Caption: General workflow for analysis of this compound and metabolites.
Protocol 1: Sample Preparation for Animal Tissue (e.g., Muscle, Liver)
This protocol is adapted from established methods for tissue analysis.[4][6]
-
Homogenization: Weigh 5 g of a representative tissue sample into a 50 mL centrifuge tube.
-
Extraction:
-
Evaporation: Evaporate the combined extracts to dryness at 50°C under a gentle stream of nitrogen.[4]
-
Cleanup (Solid-Phase Extraction - SPE):
-
Reconstitute the residue in an appropriate loading buffer (e.g., 5 mL of methanol (B129727)/water, 20:80, v/v).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.[3][6]
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol to remove interferences.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[7]
-
Protocol 2: Sample Preparation for Urine
This protocol includes an enzymatic hydrolysis step to analyze for total (free + conjugated) analytes.[3][8]
-
Enzymatic Deconjugation:
-
Pipette 5 mL of urine into a centrifuge tube.
-
Add 2 mL of acetate (B1210297) buffer (e.g., 0.04 M, pH 5.2).[3]
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[3]
-
Incubate overnight (or for at least 3 hours) in a water bath at 37°C.[2]
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
After incubation, add 5 mL of diethyl ether to the sample.[9]
-
Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction.
-
Combine the organic layers.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Evaporate the combined ether extracts to dryness under nitrogen.
-
Proceed with the SPE cleanup as described in Protocol 1, Step 4 .[3]
-
-
Final Preparation:
-
Evaporate the final eluate to dryness and reconstitute in 1 mL of the initial mobile phase for analysis.
-
LC-MS/MS Method Parameters
The following tables list the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting | Reference |
| System | UPLC/HPLC System | [2][7] |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3 µm) | [2][8] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate | [7] |
| Mobile Phase B | Methanol with 10 mM Ammonium Acetate | [7] |
| Gradient | 0-4 min: 50% to 66% B; 4-4.1 min: to 90% B; 4.1-6 min: hold 90% B; 6-6.1 min: return to 50% B; 6.1-8 min: hold 50% B | [2] |
| Flow Rate | 0.3 mL/min | - |
| Column Temp. | 40°C | [2] |
| Injection Vol. | 10 µL | [2] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting | Reference |
| System | Triple Quadrupole Mass Spectrometer | [2][7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [8][10] |
| Capillary Voltage | 3.0 kV | - |
| Source Temp. | 150°C | - |
| Desolvation Temp. | 400°C | - |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr | - |
| Collision Gas | Argon | - |
Table 3: MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Reference |
| This compound (ZAN) | 321.2 | 135.1 | 175.1 | 25 | [11] |
| α-Zearalanol (α-ZAL) | 323.2 | 279.2 | 160.1 | 20 | [11] |
| β-Zearalanol (β-ZAL) | 323.2 | 279.2 | 160.1 | 20 | [11] |
| Zearalenone (ZEN) | 317.1 | 131.1 | 175.1 | 22 | [11] |
| α-Zearalenol (α-ZOL) | 319.1 | 205.1 | 105.1 | 20 | [11] |
| β-Zearalenol (β-ZOL) | 319.1 | 205.1 | 105.1 | 20 | [11] |
Data and Performance Characteristics
The method was validated for linearity, sensitivity, accuracy, and precision. The performance characteristics are summarized below.
Table 4: Method Performance Data (Example from Animal Feed Matrix)
| Analyte | Linearity (r²) | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD, %) | Reference |
| This compound (ZAN) | > 0.99 | 1.0 | 0.3 | 82.5 - 106.4 | < 3.8 | [11] |
| α-Zearalanol (α-ZAL) | > 0.99 | 2.2 | 1.1 | 82.5 - 106.4 | < 3.8 | [11] |
| β-Zearalanol (β-ZAL) | > 0.99 | 1.0 | 0.3 | 82.5 - 106.4 | < 3.8 | [11] |
| Zearalenone (ZEN) | > 0.99 | 1.0 | 0.3 | 82.5 - 106.4 | < 3.8 | [11] |
| α-Zearalenol (α-ZOL) | > 0.99 | 1.0 | 0.3 | 82.5 - 106.4 | < 3.8 | [11] |
| β-Zearalenol (β-ZOL) | > 0.99 | 1.0 | 0.3 | 82.5 - 106.4 | < 3.8 | [11] |
Note: Performance characteristics can vary depending on the specific matrix (e.g., tissue, urine, feed). The values presented are representative.[2][7][8]
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the simultaneous detection and quantification of this compound and its key metabolites. The protocol includes detailed steps for sample preparation from complex matrices like animal tissue and urine, optimized instrumental parameters, and expected performance data. The high sensitivity and selectivity of the MRM mode make this method suitable for pharmacokinetic studies, residue monitoring, and toxicological research in the field of drug development and food safety.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis | MDPI [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. lcms.cz [lcms.cz]
- 5. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of zeranol, taleranol, this compound, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Zearalanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Zearalanone (ZEN) and its metabolites in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of the mycotoxin Zearalenone (B1683625), is a nonsteroidal estrogenic compound that requires sensitive and reliable analytical methods for its detection and quantification.
Introduction
This compound and its related compounds are mycotoxins produced by fungi of the Fusarium genus. Due to their potential estrogenic effects, their presence in food, feed, and environmental samples is a significant safety concern. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, due to the low volatility of this compound, a derivatization step is mandatory to increase its thermal stability and amenability to GC analysis.[1] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is the most common and effective derivatization method.[1]
This guide outlines a comprehensive workflow, from sample preparation to data analysis, for the quantification of this compound and its derivatives by GC-MS.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and involves extraction of the analytes from the sample matrix followed by a cleanup step to remove interfering substances. Two common methods are presented below: Immunoaffinity Column (IAC) cleanup and a QuEChERS-based approach.
2.1.1. Immunoaffinity Column (IAC) Cleanup for Feed Samples [2][3]
This method offers high selectivity by utilizing antibodies specific to Zearalenone and its derivatives.
-
Extraction:
-
Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (50:50, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 3800 x g for 30 minutes.
-
Collect the supernatant.
-
-
Cleanup:
-
Pass the supernatant through an immunoaffinity column specific for Zearalenone.
-
Wash the column with 10 mL of pure water to remove unretained impurities.
-
Elute the target analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.
-
2.1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [4][5]
The QuEChERS method is a streamlined approach suitable for a wide range of food and agricultural samples.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of acetonitrile/water (50:50, v/v).
-
Shake for 30 minutes and centrifuge for 30 minutes at 3800 x g.
-
Take 1 mL of the supernatant for the cleanup step.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer the 1 mL of supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.
-
Vortex vigorously and centrifuge.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen before derivatization.
-
Derivatization: Silylation
Silylation is a crucial step to increase the volatility of this compound for GC-MS analysis.[1]
-
Reagents:
-
Procedure using BSTFA + 1% TMCS: [1]
-
Ensure the sample extract is completely dry.
-
To the dried residue in a GC vial, add 50-100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at a specified temperature and time (e.g., 70-90°C for 5-30 minutes, optimization may be required).
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
-
-
Procedure using Ternary Mixture: [7]
-
To the dried sample residue in a GC vial, add 50 µL of the BSTFA/TMCS/DTE ternary mixture.
-
Tightly cap the vial and heat at 90°C for 5 minutes.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | VF-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium (>99.999% purity) |
| Flow Rate | 1.4 cm³/min |
| Injector Temperature | 300°C |
| Injection Volume | 1-3 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 140°C, hold 0.5 min; ramp 20°C/min to 280°C, hold 5.5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 444, 430, 306, 150 (for this compound) |
Table 1: Example GC-MS parameters for this compound analysis.[7]
Quantitative Data Summary
The following table summarizes the quantitative performance of various GC-MS methods for this compound and its derivatives.
| Analyte(s) | Matrix | Sample Preparation | Derivatization Reagent | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Zearalenone & 5 derivatives | Feed | Immunoaffinity Column | Silylation | 0.40 - 1.34 | 1.33 - 4.46 | 89.6 - 112.3 | [2] |
| Zearalenone | Aqueous Environment | Solid Phase Extraction (SPE) | BSTFA/TMCS/DTE | 0.0003 - 0.0005 (ng/dm³) | 0.3 - 0.5 (ng/dm³) | >62 | [6][7] |
| Zearalenone | Corn Oil | QuEChERS | - | - | 6.4 | - | [8] |
Table 2: Summary of quantitative data for this compound analysis by GC-MS.
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
Caption: Experimental workflow for this compound quantification by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food-chemistry-technology-conferences.magnusgroup.org [food-chemistry-technology-conferences.magnusgroup.org]
- 5. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Zearalenone in Aqueous Environment Using GC-MS [pjoes.com]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography with fluorescence detection for Zearalanone
An Application Note on the High-Performance Liquid Chromatography with Fluorescence Detection for Zearalanone Analysis
Introduction
Zearalenone (B1683625) (ZON), also known as F-2 toxin, is an estrogenic mycotoxin produced by various species of Fusarium fungi.[1][2] It commonly contaminates cereal crops like maize, wheat, barley, and oats, both pre-harvest and during storage.[3][4] Due to its potential endocrine-disrupting effects, the presence of this compound in the food and feed chain poses a significant health risk to both humans and animals.[3] Consequently, regulatory bodies worldwide have established maximum permissible levels for ZON in various commodities. This necessitates sensitive and reliable analytical methods for its accurate quantification to ensure food safety.
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a widely used and highly effective technique for the determination of Zearalenone.[5][6] ZON possesses strong native fluorescence, which allows for its detection with high sensitivity and selectivity without the need for derivatization.[4][5] This application note provides a detailed protocol for the analysis of Zearalenone in cereal samples using HPLC-FLD, including sample preparation, chromatographic conditions, and method validation parameters.
Principle
The method involves the extraction of Zearalenone from a homogenized sample matrix using an organic solvent mixture, typically acetonitrile/water. The crude extract is then purified to remove interfering matrix components using a cleanup technique such as Immunoaffinity Chromatography (IAC) or Solid-Phase Extraction (SPE).[1][3][7] The purified extract is then injected into a reverse-phase HPLC system. Zearalenone is separated from other components on a C18 column and quantified by a fluorescence detector set at its optimal excitation and emission wavelengths.[1][7] Zearalenone exhibits fluorescence with excitation maxima at approximately 274 nm and 314-316 nm, and an emission maximum around 440-450 nm.[1][4][7]
Experimental Workflow
Caption: General Workflow for this compound Analysis by HPLC-FLD.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, and column oven.
-
Fluorescence Detector (FLD).
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Blender or homogenizer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) manifold.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Analytical balance.
-
Syringe filters (0.22 µm or 0.45 µm).
-
-
Reagents:
-
Zearalenone certified standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (B129727) (MeOH), HPLC grade.
-
Water, HPLC grade or deionized.
-
Immunoaffinity columns (e.g., ZearalaTest™) or C18 SPE cartridges.[1][3]
-
Phosphate-buffered saline (PBS), if using IAC.
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Zearalenone standard and dissolve it in methanol to obtain the desired concentration. Store at -20°C.
-
Working Standard Solutions (e.g., 0.01 - 1.0 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase or methanol.[8] These solutions are used to build the calibration curve.
Sample Preparation (Immunoaffinity Column Cleanup for Cereals)
This protocol is adapted from established methods for analyzing Zearalenone in cereal matrices.[1][7]
-
Extraction:
-
Dilution:
-
Take a specific volume of the filtrate (e.g., 10 mL) and dilute it with deionized water or PBS to reduce the organic solvent concentration, which is crucial for antibody binding in the IAC. A common dilution is 1:10 with water.[7]
-
-
Immunoaffinity Column Cleanup:
-
Allow the immunoaffinity column to reach room temperature.
-
Pass the diluted extract through the Zearalenone-specific immunoaffinity column at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash the column with deionized water (e.g., 10 mL) to remove unbound matrix components.
-
Dry the column by passing air through it for a few seconds.
-
-
Elution and Reconstitution:
-
Elute the bound Zearalenone from the column by slowly passing methanol (e.g., 1.5 - 2.0 mL) through it.[1] Collect the eluate in a clean vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
-
HPLC-FLD Analysis
The following tables summarize the instrumental conditions for the analysis.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Methanol (46:46:8, v/v/v)[7] or Acetonitrile : Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 40 °C[5] |
Table 2: Fluorescence Detector Settings
| Parameter | Wavelength |
|---|---|
| Excitation (λex) | 274 nm[1][7] |
| Emission (λem) | 440 nm[1][7] |
Method Validation Data
The performance of the HPLC-FLD method is evaluated through several validation parameters. The data presented below is a summary from various studies to provide a typical range of performance.
Table 3: Summary of Method Validation Parameters
| Parameter | Cereal Matrix | Typical Value | Reference |
|---|---|---|---|
| Linearity (r²) | Maize, Wheat, Rice | > 0.999 | [9] |
| Limit of Detection (LOD) | Maize | 3 µg/kg | [9] |
| Limit of Quantification (LOQ) | Cereals | 5 µg/kg | [1] |
| Recovery (%) | Maize (spiked at 20-300 µg/kg) | 89 - 103% | [8][9] |
| Recovery (%) | Cereals (spiked at 5-200 µg/kg) | 66.4 - 96.1% | [1] |
| Precision (RSDwr %) | Maize, Wheat, Rice | < 10% |[9] |
Recovery criteria set by European Commission Regulation (EC) No. 401/2006 are typically 60-120% for concentrations <50 µg/kg and 70-120% for concentrations >50 µg/kg.[1][10]
Conclusion
The described method of High-Performance Liquid Chromatography with Fluorescence Detection provides a robust, sensitive, and reliable means for the quantitative analysis of this compound in complex matrices like cereals. The use of immunoaffinity columns for sample cleanup ensures high recovery rates and minimizes matrix interference, leading to accurate quantification.[1][7] The method's performance, characterized by low detection limits and good precision, makes it highly suitable for routine monitoring, food safety compliance testing, and research applications in the fields of toxicology and drug development.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Zearalenone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vup.sk [vup.sk]
- 9. scialert.net [scialert.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for ELISA-Based Zearalanone Screening
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of Enzyme-Linked Immunosorbent Assays (ELISAs) for the screening of Zearalanone (ZEN). Zearalenone (B1683625) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereals and feed, posing a significant risk to human and animal health.[1][2][3][4] ELISA offers a sensitive, high-throughput, and cost-effective method for ZEN detection.[5]
Principle of this compound ELISA
The most common format for this compound screening is the competitive ELISA (cELISA). This assay relies on the competition between free ZEN in the sample and a labeled ZEN conjugate for a limited number of specific anti-ZEN antibody binding sites. The signal generated is inversely proportional to the concentration of ZEN in the sample. Two primary formats of competitive ELISA are employed:
-
Direct Competitive ELISA: A ZEN-specific antibody is immobilized on the microplate wells. The sample is incubated with a ZEN-enzyme conjugate.
-
Indirect Competitive ELISA (icELISA): A ZEN-protein conjugate (coating antigen) is immobilized on the microplate wells. The sample is incubated with a ZEN-specific primary antibody, followed by the addition of an enzyme-labeled secondary antibody.[1][6]
I. Quantitative Data Summary
The performance of an ELISA is determined by its sensitivity (IC50), limit of detection (LOD), and specificity (cross-reactivity). The following tables summarize quantitative data from various studies on this compound ELISAs.
Table 1: Assay Sensitivity and Detection Limits
| Assay Type | IC50 (µg/L) | Limit of Detection (LOD) (µg/L) | Reference |
| Indirect Competitive ELISA (icELISA) | 0.85 ± 0.04 | 0.22 ± 0.08 | [6] |
| Indirect Competitive ELISA (icELISA) | 0.02 | Not Reported | [5] |
| Indirect Competitive ELISA (icELISA) | 8.69 | 0.76 | [3] |
| Indirect Competitive ELISA (icELISA) | 11.67 | Not Reported | [7] |
| Biotin-Avidin Amplified ELISA (BA-ELISA) | 2.071 | 0.35 | [8] |
| Direct Competitive ELISA | Not Reported | 10 | [9][10] |
Table 2: Cross-Reactivity of Anti-Zearalenone Antibodies
Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is calculated as: (IC50 of Zearalenone / IC50 of analogue) x 100%.
| Compound | Cross-Reactivity (%) [Study 1][6] | Cross-Reactivity (%) [Study 2][11] | Cross-Reactivity (%) [Study 3][5] | Cross-Reactivity (%) [Study 4][3] |
| Zearalenone | 100 | 100 | 100 | 100 |
| α-Zearalenol | 29.72 | 73 | 4.4 | <5 |
| β-Zearalenol | 17.93 | 23 | 88.2 | <5 |
| α-Zearalanol | 35.27 | 35 | Not Reported | <5 |
| β-Zearalanol | 45.70 | 17 | 4.6 | <5 |
| This compound (ZAN) | 1.58 | Not Reported | Not Reported | <5 |
II. Experimental Protocols
This section provides detailed methodologies for key experiments in the development of an indirect competitive ELISA for this compound screening.
Protocol 1: Preparation of Zearalenone-Protein Conjugates
The production of antibodies and the development of an ELISA require the conjugation of the small Zearalenone molecule (a hapten) to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for coating.[3][6]
1.1. Synthesis of Zearalenone-6'-Carboxymethyloxime (ZEN-CMO)
This derivative introduces a carboxyl group to the ZEN molecule, allowing for its conjugation to the amino groups of proteins.
-
Dissolve Zearalenone in a suitable organic solvent (e.g., pyridine).[12]
-
Add carboxymethoxylamine hemihydrochloride.
-
The mixture is then typically heated under reflux.
-
The resulting ZEN-CMO is purified, often by chromatography.
1.2. Conjugation to Carrier Protein (e.g., BSA for Immunogen)
The active ester method is commonly used for this conjugation.
-
Dissolve ZEN-CMO in a solvent like dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxyl group.
-
Separately, dissolve the carrier protein (e.g., BSA) in a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Slowly add the activated ZEN-CMO solution to the protein solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the conjugate by dialysis against PBS to remove unconjugated hapten and reaction byproducts.
-
Confirm the conjugation ratio using UV-Vis spectrophotometry.[7]
Protocol 2: Production of Anti-Zearalenone Antibodies
Polyclonal or monoclonal antibodies can be generated. This protocol outlines the general steps for producing polyclonal antibodies in rabbits.
-
Immunization: Emulsify the ZEN-BSA immunogen with an equal volume of Freund's complete adjuvant for the initial injection. Subsequent booster injections are prepared with Freund's incomplete adjuvant.[12]
-
Administer the emulsion to rabbits via subcutaneous or intramuscular injections at multiple sites.
-
Boost the immune response with subsequent immunizations at regular intervals (e.g., every 3-4 weeks).
-
Titer Determination: Collect blood samples periodically (e.g., 10 days after each booster) to monitor the antibody titer using an indirect non-competitive ELISA.[12]
-
Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum. The immunoglobulin G (IgG) fraction containing the anti-ZEN antibodies can be purified using methods like protein A or protein G affinity chromatography.
Protocol 3: Indirect Competitive ELISA (icELISA) Protocol
This protocol provides a step-by-step guide for performing an icELISA for the quantification of Zearalenone.
-
Coating: Dilute the ZEN-OVA coating antigen in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.[5][6]
-
Washing: Wash the plate three times with a washing buffer (e.g., PBS containing 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of a blocking buffer (e.g., PBST containing 1-5% non-fat dry milk or 1% OVA) to each well to block any unoccupied sites on the plastic surface. Incubate for 1-2 hours at 37°C.[5][6]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of Zearalenone standard solutions or sample extracts to the wells, followed by 50 µL of the diluted anti-ZEN primary antibody. Incubate for 1 hour at 37°C.[5][6]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Addition: Add 100 µL of the enzyme substrate solution (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes).
-
Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., 2 M H₂SO₄) to each well to stop the color development.
-
Data Acquisition: Read the absorbance (optical density, OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the logarithm of the Zearalenone concentration. The concentration of ZEN in the samples is then determined by interpolating their absorbance values from the standard curve.
III. Visualizations
The following diagrams illustrate the key workflows in the development of a Zearalenone ELISA.
Caption: Workflow for the development of a Zearalenone indirect competitive ELISA.
Caption: Principle of the indirect competitive ELISA for Zearalenone detection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin Zearalenone in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of a highly group-specific monoclonal antibody against zearalenone and its application in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zearalenone ELISA Kit (ZEN) [elisakits.co.uk]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Zearalanone Exposure in Swine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalanone (ZAN) is a semi-synthetic derivative of the mycotoxin zearalenone (B1683625) (ZEN), produced by various Fusarium species. ZEN and its metabolites, including ZAN, are known endocrine disruptors due to their structural similarity to estrogen, leading to significant reproductive and health issues in livestock, particularly swine.[1][2][3][4] Pigs are highly sensitive to these compounds, which can lead to hyperestrogenism, reproductive failure, and immunotoxicity.[2][5][6] These application notes provide a detailed framework for designing and conducting in vivo experimental studies to assess the toxicological effects of this compound exposure in swine. The protocols outlined below are intended to guide researchers in evaluating the impact of ZAN on reproductive health, immune function, and oxidative stress.
Experimental Design
A well-structured in vivo experimental design is crucial for obtaining reliable and reproducible data on the effects of this compound in swine. The following sections detail the key components of such a design.
Animal Model
Prepubertal gilts are a highly suitable model for studying the estrogenic effects of ZAN due to their sensitive reproductive systems that are not yet influenced by endogenous cyclic hormones.[6] Weaned piglets are also commonly used, especially for investigating effects on the immune system and gut health.[7][8]
Table 1: Animal Model Specifications
| Parameter | Specification | Rationale |
| Species | Swine (Sus scrofa domesticus) | High sensitivity to ZEN and its derivatives; relevant target species for agricultural impact.[1][2] |
| Breed | E.g., Landrace, Yorkshire, Duroc | Commonly used in research and commercial production; ensure consistency within a study. |
| Age/Stage | Prepubertal gilts (3-4 weeks of age) or Weaned piglets (21-28 days of age) | Prepubertal gilts are ideal for assessing reproductive toxicity.[6] Weaned piglets are suitable for immune and gut health studies.[7] |
| Health Status | Clinically healthy, free from diseases and parasites. | To ensure that observed effects are due to ZAN exposure and not confounding health issues. |
| Acclimation | Minimum of 7 days | To allow animals to adapt to the new environment and diet, reducing stress-related variables. |
Dosing Regimen
The administration of ZAN can be achieved through contaminated feed, which mimics natural exposure, or by oral gavage for precise dosing. The selection of dose levels should be based on existing data for ZEN and the specific objectives of the study.
Table 2: Proposed Dosing Regimen for this compound
| Group | ZAN Dose (mg/kg feed) | Administration Route | Duration |
| Control | 0 | In-feed | 21-42 days |
| Low Dose | 0.1 | In-feed | 21-42 days |
| Medium Dose | 1.0 | In-feed | 21-42 days |
| High Dose | 5.0 | In-feed | 21-42 days |
Note: These doses are suggested starting points based on ZEN studies and should be optimized based on preliminary dose-finding experiments. The European Commission has recommended maximum levels for ZEN in pig feed, which can serve as a reference (e.g., 0.1 mg/kg for piglets and gilts).[5][7]
Endpoints and Measurements
A comprehensive assessment of ZAN toxicity requires the evaluation of multiple endpoints.
Table 3: Key Endpoints for this compound Toxicity Assessment
| Category | Endpoint | Sample Type | Analytical Method |
| General Health | Body weight, feed intake, clinical signs | Live animal | Daily observation and measurement |
| Reproductive Toxicity | Vulva size, uterine weight, ovarian morphology, histopathology of reproductive tissues | Live animal, Reproductive organs | Caliper measurements, weighing, gross examination, H&E staining |
| Hormonal Profile | Estradiol, Progesterone | Serum/Plasma | ELISA, LC-MS/MS |
| Immunotoxicity | Complete blood count (CBC), Lymphocyte proliferation assay, Cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-10) | Whole blood, PBMCs, Spleen, Liver | Automated hematology analyzer, BrdU/MTT assay, ELISA/qPCR |
| Oxidative Stress | Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx), Malondialdehyde (MDA) | Plasma, Liver, Spleen | Spectrophotometric assays |
| ZAN Residues | This compound and its metabolites | Liver, Kidney, Muscle, Urine | LC-MS/MS |
Experimental Workflow
References
- 1. dsm-firmenich.com [dsm-firmenich.com]
- 2. thepigsite.com [thepigsite.com]
- 3. Zearalenone Toxicity in Swine | Engormix [en.engormix.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. Part 2 of mycotoxins in swine feed: Zearalenone - Pork [canr.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of zearalenone on oxidative stress and inflammation in weanling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Zearalanone's Effect on Porcine Granulosa Cells In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalanone (ZAN), a derivative of the mycotoxin zearalenone (B1683625) (ZEA), is an estrogenic compound that can disrupt reproductive functions in mammals, with pigs being particularly sensitive.[1][2] This document provides a detailed protocol for assessing the in vitro effects of ZAN on porcine granulosa cells, which are crucial for ovarian follicle development and steroidogenesis.[3][4] The described methodologies focus on evaluating key cellular processes such as cell viability, apoptosis, steroid hormone production, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (referred to as ZEA in the cited literature) on porcine granulosa cells.
Table 1: Effect of Zearalenone on Porcine Granulosa Cell Viability
| Concentration (µM) | Exposure Time (h) | Assay | Effect | Reference |
| 10, 30 | 24, 72 | MTT | Significant decrease in growth at 30 µM | [5] |
| 15, 30, 60 | 24 | Microscopic | Increased number of dead and floating cells | [6][7] |
| 60 | 24 | Not specified | IC50 value | [2] |
Table 2: Zearalenone-Induced Apoptosis in Porcine Granulosa Cells
| Concentration (µM) | Exposure Time (h) | Assay | Key Findings | Reference |
| 10, 30 | 72 | RNA Sequencing | Altered expression of apoptosis-related genes | [5] |
| 30-120 | Not specified | TUNEL, Flow Cytometry | Dose-dependent increase in apoptosis and necrosis | [4] |
| 10 | Not specified | TUNEL | Significant increase in TUNEL-positive cells | [1] |
| 30 | 24 | Western Blot | Significant increase in BAX/BCL2 ratio and cleaved-caspase9 | [8] |
Table 3: Effect of Zearalenone on Steroidogenesis in Porcine Granulosa Cells
| Concentration (µM) | Exposure Time (h) | Hormone/Protein | Effect | Reference |
| 7.5, 15, 30 | Not specified | Progesterone (B1679170) | Reduced FSH- or forskolin-stimulated production | [9] |
| 7.5, 15, 30 | Not specified | P450scc, 3β-HSD | Dose-dependent reduction in transcripts and protein abundance | [9] |
| 60 | 24 | Estrogen (E2) | Decreased content | [10] |
| 60 | 24 | FSHR, CYP19A1 | Decreased protein expression | [10] |
Experimental Protocols
Porcine Granulosa Cell Culture
-
Ovary Collection: Collect fresh porcine ovaries from a local abattoir and transport them to the laboratory on ice in sterile phosphate-buffered saline (PBS).
-
Granulosa Cell Isolation: Aspirate follicular fluid containing granulosa cells from antral follicles (3-6 mm in diameter) using a sterile syringe.
-
Cell Washing: Wash the collected cells three times with PBS by centrifugation at 1500 rpm for 5 minutes to remove red blood cells and follicular fluid debris.
-
Cell Seeding: Resuspend the cell pellet in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed the cells in culture plates at a desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed porcine granulosa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
ZAN Treatment: Treat the cells with various concentrations of ZAN (e.g., 10, 30, 60, 90, 120 µM) and a vehicle control for 24 or 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assays
-
Cell Treatment: Treat granulosa cells with different concentrations of ZAN for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined.
-
Cell Fixation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Staining: Perform the TUNEL assay using a commercial kit according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Microscopy: Mount the coverslips on slides and visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence.
Hormone Quantification (Progesterone ELISA)
-
Sample Collection: After treating the granulosa cells with ZAN, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercial porcine progesterone ELISA kit.
-
Standard Curve Preparation: Prepare a standard curve using the provided progesterone standards.
-
Assay: Add standards and samples to the antibody-coated microplate wells. Add the HRP-conjugated progesterone and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate and incubate to develop color.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm. The concentration of progesterone in the samples is determined by comparing their absorbance to the standard curve.
Western Blot Analysis
-
Protein Extraction: Lyse the treated granulosa cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-PI3K, PI3K, p-Akt, Akt, p-STAT3, STAT3, StAR, P450scc, 3β-HSD) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
This compound-Induced Mitochondrial Apoptosis Pathway
References
- 1. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin protects zearalenone-induced damage via the PI3K/Akt signaling pathway in porcine ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zearalenone induces apoptosis and necrosis in porcine granulosa cells via a caspase-3- and caspase-9-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Zearalenone: A Mycotoxin With Different Toxic Effect in Domestic and Laboratory Animals’ Granulosa Cells [frontiersin.org]
- 5. Mycotoxin zearalenone exposure impairs genomic stability of swine follicular granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Induced by Zearalenone in Porcine Granulosa Cells and Its Rescue by Curcumin In Vitro | PLOS One [journals.plos.org]
- 7. Oxidative Stress Induced by Zearalenone in Porcine Granulosa Cells and Its Rescue by Curcumin In Vitro | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of the mycotoxins alpha- and beta-zearalenol on regulation of progesterone synthesis in cultured granulosa cells from porcine ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isorhamnetin protects zearalenone-induced damage via the PI3K/Akt signaling pathway in porcine ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Zearalanone and its Glucuronide Conjugates in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zearalenone (B1683625) (ZEN), a non-steroidal estrogenic mycotoxin produced by Fusarium fungi, is a common contaminant in cereal crops and grain-based foods.[1][2] Human exposure to ZEN is a health concern due to its potential endocrine-disrupting effects.[2] Following ingestion, ZEN is rapidly absorbed and metabolized in the intestine and liver to its primary metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[1][3] These compounds, along with the parent ZEN, are then primarily conjugated with glucuronic acid to facilitate their excretion in urine.[3][4][5] The analysis of ZEN and its metabolites in human urine serves as a crucial biomarker-based approach for assessing human exposure.[2][6] This application note provides a detailed protocol for the quantification of total zearalanone, α-zearalenol, and β-zearalenol in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following enzymatic deconjugation.
Metabolic Pathway of Zearalenone in Humans
Zearalenone is metabolized via two main phases. In Phase I, it is reduced to α-ZEL and β-ZEL.[3] In Phase II, ZEN and its Phase I metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming more water-soluble glucuronides that are excreted in the urine.[3][5] Measuring the total concentration of these compounds after cleaving the glucuronide moiety provides a comprehensive assessment of exposure.
Caption: Metabolic pathway of Zearalenone (ZEN) in humans.
Experimental Protocols
This protocol details the analytical workflow for determining total ZEN, α-ZEL, and β-ZEL concentrations in human urine. The core principle involves an enzymatic hydrolysis step to deconjugate the glucuronidated metabolites, followed by sample clean-up using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.[4][7]
Overall Analytical Workflow
Caption: General workflow for urinary mycotoxin analysis.
Materials and Reagents
-
Standards: Zearalenone (ZEN), α-zearalenol (α-ZEL), β-zearalenol (β-ZEL).
-
Internal Standard (IS): ¹³C₁₈-Zearalenone or similar isotopically labeled standard.
-
Enzyme: β-glucuronidase from Helix pomatia (≥100,000 units/mL).[7]
-
Solvents (LC-MS Grade): Methanol (B129727), Acetonitrile (B52724), Water.
-
Reagents: Ammonium (B1175870) acetate (B1210297), Acetic acid, Formic acid, Sodium chloride.[7][8]
-
Buffers: 0.05 M Ammonium acetate buffer (pH 4.8) or Phosphate Buffer (pH 6.8).[9][10]
-
SPE Cartridges: C18 cartridges (e.g., ISOLUTE® Multi-Clean 500 mg/3 mL).[7]
Sample Preparation Protocol
This procedure is designed to measure the total concentration (free + glucuronidated) of ZEN and its metabolites.
-
Sample Thawing and Centrifugation:
-
Thaw frozen human urine samples at room temperature.
-
Vortex each sample for 15 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.
-
-
Enzymatic Hydrolysis (Deconjugation):
-
Pipette 0.5 mL of the urine supernatant into a clean glass tube.[7]
-
Add the internal standard solution (e.g., ¹³C-ZEN) to each sample.
-
Add 60 µL of buffer (e.g., PBS buffer, pH 7.4) containing approximately 3,000 units of β-glucuronidase.[7]
-
Vortex gently to mix.
-
Incubate the samples in a water bath at 37°C for 18 hours (or overnight).[7]
-
After incubation, allow samples to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the column to dry.
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove interferences.
-
Drying: Dry the cartridge under vacuum or a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 3-5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the dry residue in 100-200 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
Analysis is typically performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.
Table 1: Typical Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| System | ACQUITY UPLC™ I-Class or similar[10] |
| Column | C18 reverse-phase (e.g., Gemini® NX-C18, 3 µm, 150 x 2 mm)[8] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate[8][10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[8][10] |
| Flow Rate | 0.2 - 0.4 mL/min[8] |
| Injection Volume | 5 - 10 µL[8] |
| Column Temp. | 40°C |
| Gradient | A typical gradient starts at 50% B, increases to 100% B over several minutes, holds, and then returns to initial conditions for re-equilibration.[8] |
Table 2: Typical Tandem Mass Spectrometry (MS/MS) Conditions | Parameter | Condition | | :--- | :--- | | System | Xevo® TQ-S Tandem Quadrupole MS or similar[10] | | Ionization Mode | Electrospray Ionization (ESI), Negative[9] | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Zearalenone (ZEN) | 317.1 | 131.1 / 175.1 | | α-Zearalenol (α-ZEL) | 319.1 | 205.1 / 283.1 | | β-Zearalenol (β-ZEL) | 319.1 | 205.1 / 283.1 | | ¹³C₁₈-ZEN (IS) | 335.2 | 185.1 / 141.1 | (Note: Specific MRM transitions should be optimized for the instrument in use.)
Data Presentation
The performance of analytical methods and the observed concentrations of ZEN and its metabolites vary across studies, depending on the specific protocols and populations.
Table 3: Summary of Method Performance for Zearalenone Quantification in Human Urine
| Method | Analyte(s) | LOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| LC-MS/MS with LLE | ZEN | 0.1 - 1 | 94 - 106 | [11][12] |
| LC-MS/MS with SPE | ZEN, α-ZEL, β-ZEL | 0.5 - 1 | 86 - 102 | [9][13] |
| UPLC-MS/MS with µElution SPE | ZEN, α-ZEL, β-ZEL | 0.05 - 0.2 | 87.9 - 100 | [10][14] |
| Online SPE-UHPLC-MS/MS | ZEN, α-ZEL, β-ZEL | 0.002 - 0.004 | 93 - 103 |[6][15] |
Table 4: Reported Concentrations of Zearalenone and its Metabolites in Human Urine Samples (Post-Hydrolysis)
| Population (n) | Analyte | Detection Rate (%) | Concentration Range (ng/mL) | Mean (ng/mL) | Reference |
|---|---|---|---|---|---|
| Volunteers, UK (42) | ZEN | 5% | 0.13 - 1.11 | - | [11] |
| Adults, Germany (60) | ZEN | 100% | 0.04 - 0.28 | 0.10 | [2] |
| α-ZEL | 100% | 0.06 - 0.45 | 0.16 | [2] | |
| β-ZEL | 100% | 0.01 - 0.20 | 0.05 | [2] | |
| Adults, Spain (40) | ZEN | 40% | ="" | [<="">4][8] | |
| α-ZEL | 43% | ="" | [<="">4][8] | ||
| Volunteers, China (301) | ZEN | 71.1% | 0.02 - 3.7 | 0.24 | [10] |
| α-ZEL | 4.0% | - | 0.035 | [10] |
| | β-ZEL | 21.9% | - | 0.082 |[10] |
The described LC-MS/MS method, incorporating an enzymatic hydrolysis step, provides a sensitive and robust approach for the quantification of total zearalenone and its primary metabolites in human urine. The high sensitivity, with limits of quantitation in the low ng/mL to pg/mL range, makes it a powerful tool for large-scale human biomonitoring studies.[6][10] Such data are essential for accurately assessing dietary exposure to ZEN, understanding its toxicokinetics, and evaluating potential health risks in different populations.
References
- 1. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers of Exposure to Zearalenone in In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Human Exposure to Deoxynivalenol, Ochratoxin A, Zearalenone and Their Metabolites Biomarker in Urine Samples Using LC-ESI-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method | MDPI [mdpi.com]
- 7. Cross-sectional biomonitoring of urinary deoxynivalenol, T-2 and HT-2 toxins, and zearalenone in Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of an LC-MS/MS method for the determination of multiple mycotoxins in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. High-throughput and sensitive determination of urinary zearalenone and metabolites by UPLC-MS/MS and its application to a human exposure study - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zearalanone Analysis in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the extraction and quantification of Zearalanone (ZAN) and its metabolites from complex biological matrices. The methodologies outlined are essential for researchers in toxicology, food safety, and drug development who require accurate and reliable detection of this mycotoxin.
Zearalenone, a potent estrogenic mycotoxin produced by Fusarium species, contaminates various agricultural commodities, posing a significant health risk to humans and animals.[1] Its presence in food, feed, and biological samples necessitates sensitive and robust analytical methods for monitoring and risk assessment.[2] The selection of an appropriate sample preparation technique is critical to remove interfering substances and concentrate the analyte, thereby ensuring accurate quantification by instrumental analysis.[3]
This document details three widely used sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. These protocols are compatible with subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS), as well as Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[1][4]
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation method significantly influences the recovery of this compound and the cleanliness of the final extract.[1] The following table summarizes the key performance characteristics of LLE, SPE, and QuEChERS for ZAN analysis in various biological matrices.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning of ZAN between two immiscible liquid phases based on its solubility. | Selective adsorption of ZAN onto a solid sorbent, followed by elution with a solvent.[5] | A two-step process involving solvent extraction with salting out, followed by dispersive SPE for cleanup.[6] |
| Common Matrices | Plasma, Serum, Urine.[7][8] | Urine, Plasma, Serum, Milk, Tissue.[2][9][10] | Feed, Grains, Tissue, Milk.[5][6] |
| Advantages | Simple, low cost, and requires minimal specialized equipment.[11] | High selectivity, good concentration factor, and amenable to automation.[5] | High throughput, low solvent consumption, and effective for a wide range of analytes.[6][12] |
| Disadvantages | Can be labor-intensive, may form emulsions, and uses large volumes of organic solvents.[11] | Can be more expensive, requires method development for different matrices, and columns can clog.[5] | Matrix effects can still be a challenge, requiring the use of internal standards for accurate quantification.[6] |
Quantitative Performance Data
The following tables provide a summary of quantitative data from various studies, highlighting the performance of different analytical methods for this compound determination in complex biological matrices.
Table 1: Performance of HPLC-based methods for this compound Analysis
| Matrix | Sample Prep | Detection | Linearity (R²) | Recovery (%) | LOD | LOQ | Reference |
| Cereals | IAC | HPLC-FLD | >0.99 | 66.4 - 96.1 | - | 5 µg/kg | [13] |
| Swine Rations | LLE | HPLC-FLD | 0.9992 | 102.62 | 0.3 µg/kg | 0.7 µg/kg | [14] |
| Porcine Blood | DBS Extraction | HPLC-MS/MS | >0.99 | 89.10 | - | - | [15] |
| Human Urine | LLE | UHPLC-MS/MS | >0.99 | 96 - 104 | 0.03 - 0.3 ng/mL | 0.1 - 1.0 ng/mL | [8] |
| Animal Feed | IAC | LC-MS/MS | >0.99 | 89.6 - 112.3 | <1.5 µg/kg | <5.0 µg/kg | [1] |
| Pig Tissues | QuEChERS | LC-MS/MS | - | 70 - 110 | 0.5 - 1 ng/g | 1 - 2 ng/g | [5] |
IAC: Immunoaffinity Column; LLE: Liquid-Liquid Extraction; DBS: Dried Blood Spot; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Performance of GC-MS methods for this compound Analysis
| Matrix | Sample Prep | Derivatization | Linearity (R²) | Recovery (%) | LOD | LOQ | Reference |
| Feed | IAC | Silylation | >0.99 | 89.6 - 112.3 | <1.5 µg/kg | <5.0 µg/kg | [4][16] |
| Popcorn | QuEChERS | Silylation | - | 65 - 68 | 7 - 16 ng/g | 20 - 48 ng/g | [5] |
| Water | SPE | Silylation | - | 62 - 80 | 0.3 ng/dm³ | 0.5 ng/dm³ | [17] |
IAC: Immunoaffinity Column; SPE: Solid-Phase Extraction; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol is adapted for the extraction of this compound from plasma or serum prior to HPLC-FLD or LC-MS/MS analysis.[7]
Materials:
-
Plasma or serum sample
-
2-Propanol in diethyl ether (1:10, v/v)
-
0.18 N Sodium Hydroxide (NaOH)
-
Chloroform
-
Dichloromethane
-
0.10 M Phosphoric Acid (H₃PO₄)
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 2.0 mL of plasma or serum in a glass vial, add 2 mL of 2-propanol in ether (1:10).
-
Vortex the mixture for 1 minute and then centrifuge for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous phase once more with 2 mL of the ether solution.
-
Combine the organic extracts and evaporate to approximately 50 µL under a gentle stream of nitrogen at 50°C.
-
Add 0.5 mL of 0.18 N NaOH to the residue and vortex for 30 seconds.
-
Wash the basic solution sequentially with 2 mL of chloroform, 2 mL of dichloromethane, and 2 mL of benzene, centrifuging and discarding the organic washings each time.
-
Neutralize the aqueous solution to a pH of 7.0-7.6 with 0.5 mL of 0.10 M H₃PO₄ and mix for 30 seconds.
-
Extract the neutralized solution three times with 1 mL of benzene.
-
Combine the benzene extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of methanol for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol describes the extraction and clean-up of this compound and its metabolites from urine using C18 SPE cartridges.[2][9]
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase for enzymatic hydrolysis (optional, for total ZAN determination)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Enzymatic Hydrolysis (for total ZAN): Adjust the pH of the urine sample to 4.8 and incubate with β-glucuronidase/arylsulfatase at 37°C for 15 hours.
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulates.
-
SPE Column Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[2]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[2]
-
Elution: Elute this compound and its metabolites from the cartridge with 5 mL of methanol or acetonitrile.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[2]
Protocol 3: QuEChERS Method for Tissue Samples
This protocol is a modified QuEChERS method suitable for the extraction of this compound from various tissue samples.[5][6]
Materials:
-
Homogenized tissue sample (e.g., liver, muscle)
-
Acetonitrile (ACN)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Procedure:
-
Weigh 1-5 grams of the homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (e.g., 80:20, v/v).
-
Shake vigorously or vortex for 20 minutes to extract the analytes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[6]
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a microcentrifuge tube containing d-SPE sorbents (e.g., 50 mg PSA and 50 mg C18).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.
Visual Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation of a UHPLC-MS/MS method for quantification of zearalenone, α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. jfda-online.com [jfda-online.com]
- 14. redalyc.org [redalyc.org]
- 15. Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pjoes.com [pjoes.com]
Application of QuE-ChERS Method for Zearalanone Extraction from Cereals: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN), a non-steroidal estrogenic mycotoxin, is a secondary metabolite produced by various Fusarium species that commonly contaminate cereal crops worldwide, including maize, wheat, oats, and barley.[1] Due to its potential endocrine-disrupting effects and other toxic properties, the presence of zearalenone in cereals and cereal-based products is a significant food safety concern, necessitating sensitive and reliable analytical methods for its detection and quantification.[2]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of a broad range of contaminants in food matrices, including mycotoxins.[3][4] Its advantages include high recovery rates, rapid analysis time, low solvent consumption, and cost-effectiveness.[1][3] This application note provides a detailed protocol for the extraction of zearalanone from cereals using a modified QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The QuEChERS methodology involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) clean-up. In the first step, the cereal sample is homogenized and extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and enhance the partitioning of the analyte into the organic layer. The second step involves the clean-up of the extract using a mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and other interfering matrix components, and C18 to remove non-polar interferences. The final extract is then analyzed by a suitable analytical instrument.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Equipment
-
High-speed blender or laboratory mill
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Sample Preparation and Extraction
-
Homogenization: Mill a representative sample of the cereal grain to a fine powder.
-
Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 10 mL of water to the sample, vortex briefly, and allow it to hydrate (B1144303) for at least 15 minutes.[5]
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid.
-
Salting-out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer: Transfer 1 mL of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortexing: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge for 5 minutes at ≥ 3000 x g.
-
Final Extract: Transfer the cleaned supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
LC Column: A reverse-phase C18 column is commonly used.[2]
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid and/or ammonium formate, is often employed. For example, a mobile phase consisting of water (A) and methanol (B), both with 0.1% formic acid and 300 mg/L ammonium formate.[1]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions. For this compound, the parent ion m/z 317 and a product ion of m/z 175 are often selected.[6]
Quantitative Data Summary
The performance of the QuEChERS method for this compound extraction from various cereals is summarized in the tables below. The data presented are compiled from different studies and demonstrate the method's effectiveness.
Table 1: Recovery of this compound from Spiked Cereal Samples
| Cereal Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Oat Flour | 2.5 - 59.1 | 90.7 - 95.6 | [1] |
| Maize | 20, 50, 100 | 83.55 - 102.49 | [7] |
| Wheat | 20, 50, 100 | 83.55 - 102.49 | [7] |
| Rice | 20, 50, 100 | 83.55 - 102.49 | [7] |
| Breakfast Cereals | 20, 100 | 9 - 21 (RSD) | [8] |
| Mixed Cereals | 5, 20, 100, 200 | 66.4 - 96.1 | [6][9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Cereals
| Cereal Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Oat Flour | LC-MS/MS | - | 1.0 - 59.1 | [1] |
| Cereals | ELISA | 2.58 (ng/mL) | - | [7] |
| Breakfast Cereals | GC-MS | 2 - 15 | 5 - 50 | [8] |
| Cereals | LC-MS/MS | 0.5 | 3 | [6] |
| Cereals | HPLC-FLD | - | 5 | [6][9] |
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound extraction from cereals.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and clean-up of this compound from a variety of cereal matrices. The presented protocol, coupled with sensitive analytical techniques like LC-MS/MS, allows for the reliable quantification of this compound at levels relevant to food safety regulations. The flexibility of the QuEChERS method allows for modifications to the extraction solvents and d-SPE sorbents to optimize performance for specific cereal types and to include a wider range of mycotoxins in a single analysis.
References
- 1. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jfda-online.com [jfda-online.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. "Determination of zearalenone in cereals by high-performance liquid chr" by C.-D. Liao, L.-C. Chiueh et al. [jfda-online.com]
Troubleshooting & Optimization
Overcoming matrix effects in Zearalanone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of Zearalanone. Our focus is to help you identify and overcome challenges related to matrix effects, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can cause either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the signal), ultimately compromising the accuracy, precision, and sensitivity of quantification.[3][4] In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), matrix effects are a significant concern.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction spiking method.[2][5] This involves comparing the peak response of this compound in a standard solution (A) to the peak response of this compound spiked into a blank matrix sample after extraction (B). The matrix effect (ME) can be calculated as a percentage: ME (%) = (B/A) * 100. A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement. Values exceeding ±20% typically require corrective action.[4]
Q3: What is a stable isotope-labeled internal standard, and why is it crucial for this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard is a form of the analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H/D).[6][7] SIL internal standards are the most effective tools for compensating for matrix effects.[3][8] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience similar ionization suppression or enhancement.[7][9] By adding a known amount of the SIL internal standard to every sample, standard, and blank at the beginning of the sample preparation process, variations during extraction, cleanup, and injection can be normalized, leading to highly accurate and precise quantification.[8][10]
Q4: What are the common sample preparation techniques to minimize matrix effects for this compound?
A4: Effective sample preparation is key to removing interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Solid Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte or the interferences, allowing for their separation.[10][11]
-
Immunoaffinity Columns (IAC): These are highly selective cleanup columns that use antibodies specific to the mycotoxin of interest, providing excellent purification from complex matrices.[8][10][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a two-step method involving an extraction and cleanup phase that is widely used for mycotoxin analysis in various food and feed samples.[10]
-
Sample Dilution: A straightforward approach where the sample extract is diluted to reduce the concentration of matrix components.[3][13] However, the this compound concentration must remain above the limit of quantitation (LOQ).[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS analysis.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No this compound Signal | Poor extraction recovery. Severe ion suppression. Instrument sensitivity issue. | 1. Evaluate Extraction Recovery: Spike a blank matrix with a known concentration of this compound before extraction. Compare the response to a post-extraction spike to differentiate between recovery loss and matrix effects. 2. Use a Stable Isotope-Labeled (SIL) Internal Standard: Add a SIL-Zearalanone standard at the beginning of the sample preparation. If the internal standard signal is also low, it points to severe ion suppression or instrument issues.[3] 3. Check Instrument Performance: Perform a system suitability test (SST) by injecting a neat this compound standard to confirm the LC-MS/MS system is functioning correctly.[14][15] |
| Inconsistent/Irreproducible Results | Variable matrix effects between samples. Inconsistent sample preparation. Carryover. | 1. Implement a SIL Internal Standard: This is the most robust way to correct for variability caused by matrix effects.[3][10] 2. Optimize Sample Cleanup: Enhance your cleanup procedure (e.g., using IAC or a more specific SPE sorbent) to remove more interferences.[10] 3. Check for Carryover: Inject a blank solvent after a high concentration standard or sample to ensure no residual analyte is present in the system.[15] |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects across the batch. Pipetting or dilution errors. | 1. Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is free of this compound. This helps to compensate for consistent matrix effects.[10] 2. Review Sample Preparation Protocol: Ensure all steps are performed consistently for all samples. Verify the accuracy of pipettes and automated liquid handlers.[14] |
| Peak Tailing or Splitting | Column contamination or degradation. Sample solvent incompatible with the mobile phase. | 1. Flush the Column: Use a strong solvent to wash the column according to the manufacturer's instructions.[16] 2. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[16] 3. Match Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[16] |
Experimental Protocols
Protocol: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation protocol.
-
Prepare Standard in Solvent (Solution A): Prepare a standard solution of this compound in the final sample solvent (e.g., methanol (B129727)/water) at a known concentration (e.g., 10 ng/mL).
-
Prepare Post-Extraction Spike (Solution B): Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as Solution A.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100
-
Protocol: Generic Immunoaffinity Column (IAC) Cleanup for this compound
-
Sample Extraction: Extract the homogenized sample with a suitable solvent mixture (e.g., acetonitrile/water or methanol/water).[10] Centrifuge and filter the extract.
-
Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding.
-
Column Loading: Pass the diluted extract through the this compound-specific immunoaffinity column at a slow, controlled flow rate.
-
Washing: Wash the column with water or a specific wash buffer to remove unbound matrix components.[10]
-
Elution: Elute the bound this compound from the column using a small volume of methanol or another suitable organic solvent.[10]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Logical Workflow: Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Experimental Workflow: Sample Cleanup using Immunoaffinity Chromatography (IAC)
Caption: Workflow for this compound sample cleanup using Immunoaffinity Columns (IAC).
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. myadlm.org [myadlm.org]
- 15. zefsci.com [zefsci.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Improving sensitivity of Zearalanone detection in low-concentration samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Zearalanone (ZAN) detection in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity in this compound detection?
A1: Low sensitivity in this compound detection can stem from several factors, including:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analytical signal, leading to suppression or enhancement, which affects accuracy and sensitivity.[1]
-
Inefficient Sample Preparation: Poor extraction of ZAN from the sample matrix or inadequate cleanup can result in low recovery and the presence of interfering substances.[1][2]
-
Suboptimal Method Parameters: Incorrect settings for analytical instruments (e.g., LC-MS/MS, HPLC) or suboptimal conditions for immunoassays (e.g., antibody/antigen concentration, pH, incubation time) can significantly decrease sensitivity.[3][4][5]
-
Analyte Degradation: this compound and its metabolites can be susceptible to degradation during sample storage or processing.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: To minimize matrix effects in LC-MS/MS analysis for this compound, consider the following strategies:
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard, such as ¹³C-ZEN, at the beginning of the sample preparation process can effectively compensate for matrix effects and variations in analyte recovery.[1][6][7]
-
Effective Sample Cleanup: Employing robust cleanup techniques like immunoaffinity columns (IAC) or solid-phase extraction (SPE) can selectively remove interfering matrix components.[7][8][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective sample preparation technique.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for signal suppression or enhancement.[6]
-
Dilution of Sample Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the target analyte.
Q3: What are the key parameters to optimize for improving sensitivity in an ELISA for this compound?
A3: To enhance the sensitivity of an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound, focus on optimizing the following parameters:
-
Antibody and Antigen Concentrations: Proper titration of both the coating antigen and the antibody is crucial. A checkerboard titration can help determine the optimal concentrations that provide the highest signal-to-noise ratio.[4][5][10][11]
-
Blocking Reagents: Testing different blocking buffers (e.g., BSA, nonfat milk, ovalbumin) can help to reduce non-specific binding and background noise.[4]
-
Assay Conditions: Optimizing pH, ionic strength of buffers, and incubation times and temperatures can significantly impact the binding kinetics and overall assay performance.[4][5][12]
-
Organic Solvent Concentration: The concentration of organic solvents like methanol, used to dissolve this compound, should be optimized as it can affect antibody-antigen binding.[5]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound from a Complex Matrix
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. Mixtures of acetonitrile/water or methanol/water are commonly used. The ratio may need to be adjusted depending on the matrix.[1]
-
Adjust pH: The pH of the extraction solvent can influence the recovery of this compound. Experiment with adjusting the pH to improve extraction efficiency.[7]
-
Enhance Extraction Method: Consider using techniques like ultrasonication or vigorous shaking for a sufficient duration to improve the extraction efficiency.[2]
-
Use an Internal Standard Early: Add a stable isotope-labeled internal standard at the beginning of the sample preparation to differentiate between poor extraction recovery and signal suppression during analysis.[1]
-
Issue 2: High Variability in Quantification Results
-
Possible Cause: Significant and variable matrix effects.
-
Troubleshooting Steps:
-
Implement Robust Cleanup: Use highly selective cleanup methods like immunoaffinity columns (IAC) to remove interfering compounds.[7][13]
-
Employ Matrix-Matched Calibrants: Prepare calibration curves in a blank matrix extract to compensate for consistent matrix effects.[6]
-
Utilize an Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects and analyte loss during sample preparation.[6][7]
-
Issue 3: Low Signal Intensity in Immunoassays
-
Possible Cause: Suboptimal reagent concentrations or assay conditions.
-
Troubleshooting Steps:
-
Re-optimize Antibody/Antigen Concentrations: Perform a checkerboard titration to find the ideal concentrations of capture antibody and coating antigen.[5][10][14]
-
Evaluate Different Blocking Buffers: Test various blocking agents to minimize non-specific binding and improve the signal-to-noise ratio.[4]
-
Adjust Incubation Times and Temperatures: Optimize these parameters to ensure efficient binding between the antibody and antigen.[3]
-
Check Reagent Stability: Ensure that all reagents, especially the enzyme conjugate and substrate, are stored correctly and have not expired.
-
Data Presentation: Performance of this compound Detection Methods
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Various this compound Detection Methods.
| Method | Matrix | LOD | LOQ | Reference |
| UPLC-MS/MS | Human Serum | 0.02–0.06 ng/mL | 0.1–0.2 ng/mL | [6] |
| LC-MS/MS | Animal Feed | 0.3–1.1 µg/kg | 1.0–2.2 µg/kg | [15] |
| GC-MS | Feed | <1.5 µg/kg | <5.0 µg/kg | [7] |
| HPLC-FLD | Baby Food | Not Specified | 5 ppb | [13] |
| ic-ELISA | N/A | 0.02 µg/L (IC50) | Not Specified | [4] |
| ic-ELISA | N/A | 0.22 µg/L (IC15) | 0.85 µg/L (IC50) | [10] |
| Colloidal Gold ICA | N/A | 11.79 pg/mL | 99.06 pg/mL (IC50) | [3] |
| MNPs-SPEs Sensor | Cereal and Feed | 0.007 ng/mL | 0.28 µg/kg | [16] |
Table 2: Recovery Rates for this compound in Different Matrices and Methods.
| Method | Matrix | Recovery Rate (%) | Reference |
| UPLC-MS/MS | Human Serum | 91.6–119.5 | [6] |
| LC-MS/MS | Animal Feed | 82.5–106.4 | [15] |
| GC-MS | Feed Matrices | 89.6–112.3 | [7] |
| HPLC-FLD | Baby Food | 65 - 123 | [13] |
| QuEChERS LC-MS/MS | Oat Flour | 90.7–95.6 | [9] |
| MNPs-SPEs Sensor | Spiked Samples | 78.7 - 113.5 | [16] |
Experimental Protocols
Protocol 1: Immunoaffinity Column (IAC) Cleanup for HPLC-FLD Analysis
This protocol outlines a typical workflow for the quantification of this compound in a solid matrix using IAC cleanup followed by HPLC-FLD.[13]
-
Sample Preparation:
-
Weigh a homogenized sample (e.g., 5-10 g of ground cereal).
-
Add an extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v).
-
Homogenize or shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the mixture and filter the supernatant.
-
-
IAC Cleanup:
-
Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
-
Pass the diluted extract through the immunoaffinity column at a controlled flow rate. The this compound will bind to the antibodies in the column.
-
Wash the column with PBS or water to remove unbound matrix components.
-
Elute the this compound from the column using a solvent like methanol.
-
-
Analysis by HPLC-FLD:
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase.
-
Inject a specific volume into the HPLC system equipped with a fluorescence detector.
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with known standards.
-
Protocol 2: Indirect Competitive ELISA (ic-ELISA) for this compound
This protocol describes a general procedure for detecting this compound using an indirect competitive ELISA format.[4][10]
-
Coating:
-
Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., ZAN-O-BSA) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate the plate (e.g., 2 hours at 37°C or overnight at 4°C).
-
-
Washing and Blocking:
-
Wash the plate multiple times with a washing buffer (e.g., PBST).
-
Add a blocking buffer (e.g., 1% BSA in PBST) to each well to block any remaining non-specific binding sites.
-
Incubate for a specified time (e.g., 1-2 hours at 37°C).
-
-
Competitive Reaction:
-
Wash the plate again.
-
Add the this compound standards or sample extracts to the wells, followed by the addition of a specific monoclonal antibody against this compound.
-
Incubate to allow competition between the free this compound (in the sample/standard) and the coated this compound for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG).
-
Incubate to allow the secondary antibody to bind to the primary antibody.
-
-
Signal Generation and Measurement:
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Visualizations
Caption: General experimental workflow for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin Zearalenone in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Indirect Competitive ELISA and Visualized Multicolor ELISA Based on Gold Nanorods Growth for the Determination of Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 12. Development of a Sensitive Enzyme Immunoassay Using Phage-Displayed Antigen-Binding Fragments for Zearalenone Detection in Cereal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Minimizing ion suppression in electrospray ionization for Zearalanone
Welcome to the technical support center for the analysis of Zearalanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is characterized by a decreased ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][3] In complex matrices such as food, feed, and biological fluids, various components can cause ion suppression.[1][2]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression in this compound analysis is primarily caused by endogenous or exogenous components in the sample matrix that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[1][2] Common culprits include:
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI droplet, which reduces solvent evaporation and suppresses the analyte signal.[1][4]
-
Phospholipids (B1166683): In biological samples like plasma and serum, phospholipids are a major source of ion suppression.[1]
-
Pigments and other Matrix Components: In complex matrices like animal feed, pigments and other organic molecules can interfere with ionization.[1]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1] This involves infusing a constant flow of a standard this compound solution into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[1] Another approach is to compare the signal intensity of this compound in a pure solvent versus its intensity when spiked into a blank matrix extract after sample preparation.[1] A lower signal in the matrix is an indication of suppression.
Q4: What is an internal standard and how can it help with ion suppression?
A4: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added to the sample at a known concentration before analysis.[2] For this compound analysis, a stable isotope-labeled (SIL) internal standard, such as ¹³C₁₈-Zearalenone or d₆-Zearalenone, is considered the gold standard.[2][5] Because SIL internal standards have nearly identical chemical and physical properties to the native this compound, they co-elute and experience the same degree of matrix effects, providing the most accurate correction for ion suppression.[2]
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for this compound.
This issue is often linked to ion suppression from matrix components. Follow these troubleshooting steps to identify and mitigate the problem.
dot
Caption: Troubleshooting workflow for minimizing ion suppression in this compound analysis.
Step 1: Assess the Extent of Ion Suppression
-
Action: Perform a post-column infusion experiment or a post-extraction spike experiment as described in FAQ Q3.
-
Expected Outcome: This will confirm if ion suppression is the root cause of the signal variability and identify the retention time regions most affected.
Step 2: Optimize Sample Preparation
-
Rationale: Effective sample preparation is the most critical step to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[1]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): Use SPE cartridges like C18 or Oasis HLB to clean up the sample extract. For this compound, C18 and HLB cartridges are common choices.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for mycotoxin analysis in various matrices and involves a salting-out extraction followed by a dispersive SPE cleanup step.[1]
-
Immunoaffinity Chromatography (IAC): IAC columns offer high specificity by using antibodies to bind this compound and its analogs, resulting in very clean extracts.[5][6]
-
Step 3: Optimize Chromatographic Conditions
-
Rationale: Modifying the LC method can help separate this compound from co-eluting matrix components that cause ion suppression.
-
Recommendations:
-
Mobile Phase Composition: Adjust the organic modifier (e.g., methanol (B129727), acetonitrile) and the aqueous phase composition. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations can improve peak shape and ionization efficiency, but high concentrations can sometimes lead to suppression.[4][7]
-
Gradient Elution: Optimize the gradient profile to enhance the separation between this compound and interfering compounds.
-
Column Chemistry: Use a high-resolution column, such as a C18 or a biphenyl (B1667301) phase column.[1]
-
Step 4: Optimize Mass Spectrometer Parameters
-
Rationale: Fine-tuning the ESI source parameters can help maximize the this compound signal while minimizing the ionization of interfering compounds.
-
Recommendations:
-
Capillary Voltage: Adjust the capillary voltage to find the optimal value for this compound ionization.[1]
-
Source Temperature and Gas Flows: Optimize the source temperature and nebulizer/drying gas flows to ensure efficient desolvation of the ESI droplets.[1]
-
Ionization Mode: this compound can be analyzed in both positive and negative ion modes. ESI in negative mode (ESI-) is often preferred.[8][9] Switching to negative ionization can sometimes reduce the extent of ion suppression as fewer compounds ionize in this mode.[4][10]
-
Step 5: Implement a Stable Isotope-Labeled Internal Standard
-
Rationale: This is the most effective way to correct for variability caused by matrix effects that cannot be completely eliminated through sample preparation and chromatographic optimization.[2]
-
Action: Add a known amount of a stable isotope-labeled this compound internal standard to all samples, standards, and blanks at the beginning of the sample preparation process.
Quantitative Data Summary
The following table summarizes key experimental parameters from various studies on this compound analysis, highlighting conditions that can influence ion suppression.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Sample Matrix | Feed | Beer | Human Serum | [5],[8],[11] |
| Sample Preparation | Immunoaffinity Column Cleanup | Solid-Phase Extraction (RP-18) | Solid-Phase Extraction (μElution plate) | [5],[8],[11] |
| LC Column | C18 | C18 | C18 | [1],[9],[11] |
| Mobile Phase A | Water with 2 mmol/L ammonium formate and 0.1% formic acid | Water with 5 mM ammonium acetate (B1210297) and 0.1% acetic acid | Water with 0.1% formic acid | [1],[9] |
| Mobile Phase B | Methanol with 2 mmol/L ammonium formate and 0.1% formic acid | Methanol/Water (95:5, v/v) with 5 mM ammonium acetate and 0.1% acetic acid | Acetonitrile with 0.1% formic acid | [1],[9] |
| Ionization Mode | ESI- | APCI- | ESI+ / ESI- | [8],[9] |
| Internal Standard | ¹³C₁₈-Zearalenone | This compound | ¹³C-ZEN | [5],[8],[11] |
| Recovery | 89.6% - 112.3% | - | 91.6% - 123.6% | [5],[11] |
| Matrix Effect | Corrected by ISTD | Significant, required matrix-matched calibration | Minimal after cleanup (SSE values provided) | [5],[8],[11] |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Cleanup for this compound
This protocol outlines a general procedure for cleaning up a sample extract containing this compound using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Loading: Load the sample extract (e.g., 1-5 mL, dissolved in a solvent compatible with the SPE sorbent, such as a low percentage of organic solvent) onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 3 mL of a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[1]
Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to qualitatively assess ion suppression from a sample matrix.
-
Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable and significant signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
The LC is set up with the analytical method used for this compound analysis.
-
-
Procedure:
-
Start the syringe pump to infuse the this compound standard and allow the MS signal to stabilize, establishing a constant baseline.
-
Inject a blank sample matrix extract (that has undergone the same sample preparation as the actual samples) onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A consistent, flat baseline indicates no ion suppression.
-
A dip or decrease in the baseline signal indicates ion suppression occurring at that specific retention time due to co-eluting matrix components.
-
An increase in the baseline signal would indicate ion enhancement.
-
Visualization of Ion Suppression
dot
Caption: Mechanism of ion suppression in the electrospray ionization source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting poor recovery of Zearalanone during sample extraction
Welcome to the technical support center for Zearalanone sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the extraction of this compound from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: I am experiencing poor recovery of this compound. What are the common causes?
Poor recovery of this compound during sample extraction can be attributed to several factors:
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Inefficient Extraction Solvent: The solvent system used may not be optimal for extracting this compound from the specific sample matrix. Mixtures of acetonitrile/water or methanol/water are commonly used, and the ratio may need adjustment depending on the matrix's composition.[1]
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Suboptimal pH: The pH of the extraction solvent can significantly influence the recovery of this compound.[1]
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Analyte Loss During Cleanup: The chosen cleanup method, such as Solid-Phase Extraction (SPE) or QuEChERS, might not be suitable, leading to the loss of this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and inaccurate quantification.[1]
-
Analyte Degradation: this compound may degrade during sample processing due to factors like extreme temperatures or pH.[2]
-
Incomplete Elution: The elution solvent may not be strong enough to completely release this compound from the cleanup column or cartridge.
Q2: How does the choice of extraction solvent affect this compound recovery?
The choice of extraction solvent is critical for achieving high recovery. Acetonitrile and methanol, often mixed with water, are the most common solvents for this compound extraction. The optimal solvent and its ratio to water depend on the sample matrix. For instance, a higher percentage of organic solvent is generally used for less polar matrices. It is recommended to test different solvent mixtures to find the best conditions for your specific sample type.[1]
Q3: What is the impact of pH on this compound extraction and stability?
The pH of the extraction solvent can influence the recovery and stability of this compound. This compound is most stable at a neutral pH of 7.[2] Both acidic and alkaline conditions can affect its stability and extraction efficiency. For example, alkaline conditions can lead to the conversion of hidden Zearalenone (B1683625) to its free form, while acidic conditions can promote its binding to matrix components like proteins.[3] It is advisable to experiment with adjusting the pH of your extraction solvent to optimize recovery.[1]
Q4: My recovery is still low after optimizing the extraction solvent and pH. What should I investigate next?
If you are still experiencing low recovery, consider the following:
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Cleanup Step Evaluation: Your cleanup method may be the source of analyte loss. Compare different cleanup techniques such as Solid-Phase Extraction (SPE), QuEChERS, and Immunoaffinity Columns (IAC). IACs, in particular, offer high specificity and can significantly improve recovery from complex matrices.[4][5]
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Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. To mitigate this, consider using a stable isotope-labeled internal standard, which co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction.[1] Sample dilution can also help reduce matrix effects, but ensure the this compound concentration remains above the limit of quantification.[1]
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Analyte Stability: this compound is relatively stable, but can degrade under high temperatures.[2][6] Ensure that your sample processing steps, especially evaporation, are not performed at excessively high temperatures.
Troubleshooting Guides
Problem: Low Recovery after Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sorbent | Select a sorbent with a suitable retention mechanism for this compound (e.g., C18 for reversed-phase). |
| Insufficient Elution Solvent Strength | Increase the percentage of organic solvent in the elution mixture or use a stronger eluting solvent. |
| Incomplete Elution | Increase the volume of the elution solvent to ensure complete recovery of the analyte from the cartridge. |
| Column Drying | Ensure the SPE cartridge does not dry out before sample loading. If it does, re-condition the column. |
| High Flow Rate | Optimize the flow rate during sample loading and elution to allow for proper interaction between the analyte and the sorbent. |
Problem: Inconsistent Results with QuEChERS Method
| Possible Cause | Troubleshooting Steps |
| Inadequate Homogenization | Ensure the sample is thoroughly homogenized before extraction to guarantee representativeness. |
| Incorrect Salt Composition | Use the appropriate QuEChERS salts for your specific sample matrix and analyte. |
| Insufficient Shaking/Vortexing | Ensure vigorous and adequate shaking or vortexing during the extraction and cleanup steps to facilitate proper partitioning. |
| Matrix Effects | Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[1] |
Data Presentation
Table 1: Comparison of this compound Recovery with Different Extraction Solvents
| Extraction Solvent | Matrix | Recovery (%) | Reference |
| Acetonitrile/Water (84:16, v/v) | Cereal | >90% | |
| Methanol/Water (80:20, v/v) | Cereal | >90% | |
| Acetonitrile/Water (50:50, v/v) | Animal Feed | >90% | [7] |
Table 2: Effect of pH on this compound Stability
| pH | Temperature (°C) | Time (min) | This compound Loss (%) | Reference |
| 4 | 150 | 60 | 34-68 | [2] |
| 7 | 150 | 60 | <23 | [2] |
| 10 | 150 | 60 | 34-68 | [2] |
Table 3: Comparison of this compound Recovery with Different Cleanup Methods
| Cleanup Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) - C18 | Cereal | 85-95% | [7] |
| QuEChERS | Pig Tissues | 70-110% | [8][9] |
| Immunoaffinity Column (IAC) | Feed | 89.6-112.3% | [4] |
| Immunoaffinity Column (IAC) | Maize | 82-97% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridge for Cereal Samples
-
Sample Extraction:
-
Weigh 25 g of a finely ground and homogenized cereal sample.
-
Add 100 mL of acetonitrile/water (80:20, v/v).
-
Blend at high speed for 3 minutes.
-
Centrifuge the extract and collect the supernatant.[7]
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 3 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[7]
-
Dilute 10 mL of the sample extract with 40 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[7]
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute this compound with 5 mL of methanol.[7]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[7]
-
Protocol 2: QuEChERS-based Extraction for Pig Tissues
-
Sample Extraction:
-
Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 2 g MgSO₄ and 0.5 g NaCl).
-
Shake vigorously for 2 minutes.[8]
-
Centrifuge for 5 minutes at 4000 rpm.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a microcentrifuge tube containing d-SPE sorbent (e.g., 50 mg C18 and 100 mg MgSO₄).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.[8]
-
-
Final Preparation:
-
Collect the supernatant and dry it under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 400 µL of acetonitrile/water (50:50, v/v).
-
Add 400 µL of hexane, vortex, and centrifuge.
-
Collect the aqueous phase and filter through a 0.22 µm filter for analysis.[8]
-
Protocol 3: Immunoaffinity Column (IAC) Cleanup for Animal Feed
-
Sample Extraction:
-
Extract the sample with an appropriate solvent mixture (e.g., methanol/water).
-
Filter the extract.
-
-
IAC Cleanup:
-
Dilute the filtered extract with phosphate-buffered saline (PBS) to reduce the organic solvent concentration (typically below 15%).
-
Pass the diluted extract through the immunoaffinity column at a slow flow rate (1-2 drops per second).
-
Wash the column with PBS to remove unbound matrix components.
-
Elute this compound with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: General workflow for this compound sample extraction and analysis.
Caption: Troubleshooting decision tree for poor this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of temperature and pH on the conversion between free and hidden zearalenone in zein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A QuEChERS-Based Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Nine Zearalenone-Like Mycotoxins in Pigs [mdpi.com]
- 9. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-reactivity issues in Zearalanone immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zearalanone (ZEN) immunoassays. The focus is on addressing and resolving issues related to cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of this compound immunoassays?
A1: Cross-reactivity occurs when the antibodies in an immunoassay kit bind to compounds that are structurally similar to Zearalenone (B1683625), known as its analogs. This binding can lead to inaccurate quantification, as the assay signal will reflect the presence of both Zearalenone and these cross-reacting molecules.[1] Key analogs include α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), this compound (ZAN), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL).[2][3]
Q2: Why is understanding cross-reactivity important for my this compound research?
A2: Zearalenone and its metabolites, like α-zearalenol and β-zearalenol, can have varying estrogenic effects.[4] For a comprehensive risk assessment and accurate toxicological studies, it is crucial to know whether your immunoassay is detecting only Zearalenone or a combination of Zearalenone and its biologically relevant metabolites. The choice of an ELISA kit should align with your specific research needs, whether that is detecting only the parent compound with high specificity or detecting the parent compound and its key metabolites.[4]
Q3: How is cross-reactivity calculated?
A3: Cross-reactivity is typically determined by comparing the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte, Zearalenone. The formula is:
% Cross-Reactivity = (IC50 of Zearalenone / IC50 of Analog) x 100 [4][5]
A higher percentage indicates a stronger interaction between the antibody and the analog.[4]
Q4: Can I use a kit with high cross-reactivity for my samples?
A4: It depends on your research goals. If you need to measure the total amount of Zearalenone and its major metabolites, a kit with broad cross-reactivity might be suitable. However, if you need to quantify Zearalenone specifically, you should choose a kit with low cross-reactivity to its analogs.[2] For regulatory purposes, where compliance with maximum residue limits for Zearalenone is being assessed, a highly specific assay is often required.[6]
Q5: What factors influence the specificity and cross-reactivity of an immunoassay?
A5: The primary factor is the specificity of the monoclonal or polyclonal antibodies used in the kit.[7] This is determined by the immunogen used to generate the antibodies. Different methods of synthesizing the Zearalenone-protein conjugate for immunization (e.g., formaldehyde (B43269) method vs. oxime active ester method) can result in antibodies with very different specificity profiles.[2] Assay conditions such as the composition of buffers, pH, and the presence of organic solvents like methanol (B129727) can also influence antibody binding and, consequently, the sensitivity and specificity of the assay.[7]
Data Presentation: Cross-Reactivity of this compound Analogs
The following tables summarize reported cross-reactivity data from various this compound immunoassay formats. Note that values can vary significantly between different antibodies, assay formats, and manufacturers.
Table 1: Cross-Reactivity in various Enzyme-Linked Immunosorbent Assays (ELISAs)
| Analog | Cross-Reactivity (%) - Study 1[3] | Cross-Reactivity (%) - Study 2[8] | Cross-Reactivity (%) - Study 3[9] | Cross-Reactivity (%) - Study 4[10] |
| α-Zearalenol (α-ZOL) | 29.72 | 23.26 | 4.4 | < 5 |
| β-Zearalenol (β-ZOL) | 17.93 | 10.75 | 88.2 | < 5 |
| This compound (ZAN) | 1.58 | 17.01 | - | < 5 |
| α-Zearalanol (α-ZAL) | 35.27 | 7.44 | - | < 5 |
| β-Zearalanol (β-ZAL) | 45.70 | 6.18 | 4.6 | < 5 |
Table 2: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA)
| Analog | Relative Cross-Reactivity (%)[11] |
| This compound (ZAN) | 195 |
| α-Zearalanol (α-ZAL) | 139 |
| α-Zearalenol (α-ZOL) | 102 |
| β-Zearalenol (β-ZOL) | 71 |
| β-Zearalanol (β-ZAL) | 20 |
Troubleshooting Guide
Issue 1: Higher-than-expected Zearalenone concentrations.
-
Potential Cause: Cross-reactivity with Zearalenone analogs present in the sample. Your sample may contain metabolites that the assay is detecting in addition to the parent Zearalenone.
-
Troubleshooting Steps:
-
Review Kit Specificity: Check the technical data sheet for your ELISA kit to understand its cross-reactivity profile.[4]
-
Confirm with a Second Method: If possible, confirm the results using a chromatographic method like HPLC or LC-MS/MS, which can separate and individually quantify Zearalenone and its analogs.[5]
-
Choose a More Specific Assay: If specific quantification of Zearalenone is required, switch to an immunoassay that has been developed with highly specific monoclonal antibodies, showing minimal cross-reactivity to the relevant metabolites.[2][7]
-
Issue 2: Poor reproducibility or high coefficient of variation (CV%).
-
Potential Cause 1: Inconsistent sample preparation or extraction. The efficiency of the extraction process can significantly impact the final concentration measured.
-
Troubleshooting Steps:
-
Standardize Extraction: Ensure the sample-to-solvent ratio, mixing time, and temperature are consistent for all samples.[12]
-
Check for Matrix Effects: Components in the sample matrix (e.g., fats, pigments) can interfere with the antibody-antigen binding. It may be necessary to include a sample cleanup step, such as using immunoaffinity columns (IAC), to remove interfering substances.[9]
-
-
Potential Cause 2: Improper assay technique.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and new tips for each sample and reagent.
-
Washing Steps: Inadequate washing between steps can lead to high background and variability. Ensure all wells are washed thoroughly and consistently according to the protocol.[13]
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[14]
-
Issue 3: Weak or no signal.
-
Potential Cause 1: Degraded reagents.
-
Troubleshooting Steps:
-
Potential Cause 2: Omission or incorrect order of reagent addition.
-
Troubleshooting Steps:
-
Review Protocol: Carefully review the assay procedure to ensure all steps were performed in the correct sequence.[15]
-
-
Potential Cause 3: Inactive enzyme conjugate or substrate.
-
Troubleshooting Steps:
-
Substrate Check: Before use, ensure the substrate solution has not changed color. A blue color in the TMB substrate before it is added to the wells indicates degradation.[13]
-
Experimental Protocols
Protocol 1: Determination of Cross-Reactivity in a Competitive ELISA
This protocol provides a general framework for assessing the cross-reactivity of a Zearalenone immunoassay with its structural analogs.
1. Principle: Competitive ELISA is based on the competition between the free Zearalenone (or its analog) in the sample and a fixed amount of enzyme-labeled Zearalenone for a limited number of antibody-binding sites coated on the microplate wells. The color intensity developed is inversely proportional to the concentration of Zearalenone or its cross-reacting analog in the sample.[4][13]
2. Materials:
-
Zearalenone ELISA Kit (including antibody-coated microplate, Zearalenone-HRP conjugate, substrate, stop solution, and wash buffer)
-
Zearalenone standard
-
Standards for each analog to be tested (e.g., α-ZOL, β-ZOL, ZAN)
-
Assay buffer (as provided in the kit or recommended)
-
Microplate reader (450 nm)
-
Calibrated pipettes and tips
3. Methodology:
-
Prepare Standard Curves:
-
Prepare serial dilutions of the Zearalenone standard in the assay buffer to create a standard curve. A typical range might be 0, 10, 25, 75, 200, and 500 ppb.[16]
-
Separately, prepare serial dilutions for each Zearalenone analog to be tested. The concentration range should be wide enough to determine the 50% inhibition point (IC50).
-
-
Assay Procedure:
-
Follow the general protocol provided with your specific Zearalenone ELISA kit.[4]
-
Add the prepared standard dilutions of Zearalenone and each analog to their respective wells on the antibody-coated plate. Run each concentration in duplicate or triplicate.[4]
-
Add the Zearalenone-enzyme conjugate to the wells as instructed.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.[4]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the specified time for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm.[13]
-
-
Data Analysis:
-
For Zearalenone and for each analog, plot the absorbance against the logarithm of the concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for Zearalenone and for each analog from their respective curves.
-
Calculate the percent cross-reactivity using the formula mentioned in the FAQs.[4]
-
Visualizations
Caption: Principle of competitive ELISA for this compound detection.
Caption: A logical workflow for troubleshooting common immunoassay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cross-reactivity of antibodies in some commercial deoxynivalenol test kits against some fusariotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Highly Sensitive and Specific Monoclonal Antibody Based on Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Determination of Zearalenone in Food and Feed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Detection of zearalenone and related metabolites by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. hygiena.com [hygiena.com]
- 15. spbase.org [spbase.org]
- 16. Zearalenone ELISA Kit (ZEN) [elisakits.co.uk]
Technical Support Center: Optimizing Chromatographic Separation of Zearalanone and its Isomers
Welcome to the technical support center for the chromatographic separation of Zearalanone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.
Question: Why am I seeing peak splitting for my this compound peak?
Answer: Peak splitting in HPLC can arise from several factors. Here are the most common causes and their solutions:
-
Mismatched Injection Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[1]
-
-
Column Contamination or Void: Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.[2][3]
-
Co-elution of Isomers or Impurities: The split peak might actually be two closely eluting compounds, such as α-Zearalanol and β-Zearalanol.
Question: I am observing poor resolution between this compound and its isomers. How can I improve it?
Answer: Improving the resolution between closely eluting isomers is a common challenge. Consider the following optimization strategies:
-
Mobile Phase Composition: Fine-tuning the mobile phase is critical.
-
Normal-Phase Chromatography: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[4] Systematically vary the percentage of the alcohol modifier; increasing it generally decreases retention time but can affect resolution.[4]
-
Reversed-Phase Chromatography: Acetonitrile and methanol (B129727) mixed with water are commonly used.[5] Adding a buffer like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and selectivity.[6][7]
-
-
Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
-
Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.[4]
-
Chiral Stationary Phase (CSP): For separating enantiomers, the choice of CSP is crucial. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for this compound enantiomers.[8][9] If one type of CSP doesn't provide adequate separation, trying a different one is recommended.[4]
Question: I am not seeing any peaks for this compound. What could be the problem?
Answer: The absence of peaks can be due to a variety of issues, from sample preparation to instrument problems.
-
Sample Preparation: Inefficient extraction can result in the loss of the analyte. Ensure your sample preparation method is validated for your specific matrix. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are commonly used for mycotoxin analysis.[6][10][11]
-
Instrumental Issues:
-
Check the detector settings (e.g., wavelength for UV, excitation/emission for fluorescence). For this compound, fluorescence detection generally offers higher sensitivity than UV detection.[8]
-
Ensure the autosampler is injecting the sample correctly.
-
Verify that the mobile phase is flowing and the pump is maintaining a stable pressure.
-
-
Analyte Degradation: this compound may degrade under certain conditions. Ensure the stability of your standards and samples.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for separating this compound and its isomers?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection (FLD) are the most common methods.[7][8][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but it requires a derivatization step as this compound and its isomers are not volatile.[14][15][16]
Q2: What type of HPLC column is recommended for this compound separation?
A2: For reversed-phase HPLC, C18 columns are the most common choice.[5][6] For the separation of enantiomers, a chiral stationary phase (CSP), such as a polysaccharide-based column, is necessary.[8][9]
Q3: What are the common mobile phases used for the separation of this compound and its isomers?
A3:
-
Reversed-Phase: Mixtures of acetonitrile/water or methanol/water are widely used.[5] The addition of modifiers like formic acid or ammonium acetate can improve peak shape and ionization efficiency in MS detection.[6][7]
-
Normal-Phase (for chiral separations): A common mobile phase is a mixture of hexane (B92381) and an alcohol like isopropanol or ethanol.[4]
Q4: What sample preparation techniques are effective for extracting this compound from complex matrices?
A4: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods for cleaning up and concentrating this compound from various food and feed samples.[6][10][11] Immunoaffinity chromatography (IAC) is another highly selective sample preparation technique.[10]
Experimental Protocols
Protocol 1: HPLC-FLD Method for this compound Analysis
This protocol is a general guideline for the analysis of this compound using HPLC with fluorescence detection.
1. Sample Preparation (QuEChERS) [6]
- Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of an acetonitrile/water (50:50, v/v) solution.
- Shake vigorously for 30 minutes.
- Centrifuge at 3800 x g for 30 minutes.
- Take 1 mL of the supernatant for analysis.
2. Chromatographic Conditions
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: Acetonitrile:Water (40:60, v/v) with 2 mL/L phosphoric acid, adjusted to pH 3.0 with NaOH.[17]
- Flow Rate: 0.9 mL/min[17]
- Injection Volume: 100 µL[17]
- Detection: Fluorescence, Excitation: 273 nm, Emission: 440 nm[17]
Protocol 2: GC-MS Method for this compound and its Derivatives[14][15]
This protocol outlines the analysis of this compound and its derivatives using GC-MS, which requires a derivatization step.
1. Sample Preparation (Immunoaffinity Column Cleanup)
- Extract the sample with an appropriate solvent (e.g., acetonitrile/water).
- Pass the extract through an immunoaffinity column specific for Zearalenone (B1683625).
- Wash the column to remove interferences.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness.
2. Derivatization [16]
- Reconstitute the dried residue in a suitable solvent.
- Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Heat the mixture to complete the derivatization reaction.
3. GC-MS Conditions
- GC Column: Capillary column suitable for mycotoxin analysis (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: Optimized for the separation of the derivatized analytes.
- MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for enhanced sensitivity.
Data Presentation
Table 1: HPLC-FLD Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | NUCLEOSIL 100-5 Protect I | [17] |
| Mobile Phase | Acetonitrile - water (40:60, v/v), 2 mL H3PO4 (85 %), adjusted to pH 3.0 with NaOH | [17] |
| Flow Rate | 0.9 mL/min | [17] |
| Injection Volume | 100 µL | [17] |
| Detection | Fluorescence, Ex. 273 nm, Em. 440 nm | [17] |
Table 2: UPLC-MS/MS Parameters for Zearalenone and its Metabolites
| Parameter | Value | Reference |
| Column | ACQUITY UPLC HSS T3 | [18] |
| Mobile Phase A | Water with 0.1% formic acid and 300 mg/L ammonium formate | [6] |
| Mobile Phase B | Methanol with 0.1% formic acid and 300 mg/L ammonium formate | [6] |
| Flow Rate | 0.5 mL/min | [6] |
| Injection Volume | 3 µL | [7] |
| Detection | ESI- in Multiple Reaction Monitoring (MRM) mode | [6] |
Table 3: GC-MS Performance Data for Zearalenone and its Derivatives [14][15]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Zearalenone | <1.5 | <5.0 | 89.6 - 112.3 |
| This compound | <1.5 | <5.0 | 89.6 - 112.3 |
| α-Zearalanol | <1.5 | <5.0 | 89.6 - 112.3 |
| β-Zearalanol | <1.5 | <5.0 | 89.6 - 112.3 |
| α-Zearalenol | <1.5 | <5.0 | 89.6 - 112.3 |
| β-Zearalenol | <1.5 | <5.0 | 89.6 - 112.3 |
Visualizations
Caption: General experimental workflow for chromatographic analysis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. lctsbible.com [lctsbible.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zearalenone - Wikipedia [en.wikipedia.org]
- 14. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of a zearalenone mixture (mycotoxines) [chromaappdb.mn-net.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Solvent Cytotoxicity in Zearalanone In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent cytotoxicity in Zearalanone (ZEA) in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: Inconsistent results in this compound assays are often linked to its poor aqueous solubility and the cytotoxic effects of the solvents used for its dissolution.[1] Key factors contributing to variability include:
-
Solvent Cytotoxicity: Organic solvents like DMSO and ethanol (B145695), commonly used to dissolve ZEA, can be toxic to cells, especially at higher concentrations, leading to inaccurate cell viability readings.[1]
-
ZEA Precipitation: Zearalenone (B1683625) may precipitate out of the solution when the stock solution is diluted in aqueous cell culture media, leading to an unknown final concentration and inconsistent cellular effects.
-
ZEA Degradation: The stability of Zearalenone in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components, potentially altering its effective concentration over the course of an experiment.[2]
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to both Zearalenone and the solvents used.[1]
Q2: What are the recommended maximum concentrations for commonly used solvents like DMSO and ethanol?
A2: The maximum non-toxic concentration of a solvent is cell-line dependent. It is crucial to perform a solvent tolerance test for your specific cell line. However, general guidelines suggest:
-
DMSO: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5%.[3][4] Some sensitive cell lines may require concentrations as low as 0.1%.
-
Ethanol: Many cell lines can tolerate ethanol concentrations up to 0.5% without significant cytotoxic effects.[4]
Q3: Are there alternatives to using high concentrations of organic solvents to dissolve Zearalenone?
A3: Yes, several strategies can be employed to mitigate solvent cytotoxicity:
-
Use of Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with Zearalenone, enhancing its solubility in aqueous solutions and reducing the need for high concentrations of organic solvents.[5]
-
Serum-Free Media: The use of serum-free or low-serum media can sometimes improve the consistency of results by reducing interactions between Zearalenone and serum proteins. However, the stability of Zearalenone in such media should be verified.[2]
-
Sonication: Gentle sonication can aid in the dissolution of Zearalenone in the solvent and its dispersion in the cell culture medium.
Troubleshooting Guides
Issue 1: Zearalenone Precipitation in Cell Culture Medium
-
Potential Cause: Poor aqueous solubility of Zearalenone. The addition of a concentrated stock solution in an organic solvent to the aqueous culture medium can cause the compound to precipitate.
-
Solutions:
-
Pre-warm the media: Adding the Zearalenone stock solution to pre-warmed media can help improve solubility.
-
Increase the volume of solvent for the stock solution: This will result in a lower final solvent concentration when diluted in the media.
-
Use a step-wise dilution: Instead of adding the stock directly to the final volume of media, perform serial dilutions in the media.
-
Employ cyclodextrins: Prepare a Zearalenone-cyclodextrin inclusion complex to enhance its water solubility (see Experimental Protocol 2).
-
Issue 2: High Background Cytotoxicity in Solvent Control Wells
-
Potential Cause: The concentration of the solvent (e.g., DMSO, ethanol) is toxic to the cells.
-
Solutions:
-
Determine the Maximum Non-Toxic Solvent Concentration: Conduct a dose-response experiment with the solvent alone to identify the highest concentration that does not significantly affect cell viability.
-
Reduce the Final Solvent Concentration: Prepare a more concentrated stock solution of Zearalenone so that a smaller volume is needed to achieve the desired final concentration in the cell culture wells, thus lowering the final solvent concentration.
-
Switch to a Less Toxic Solvent: If possible, consider using a less cytotoxic solvent.
-
Utilize an Alternative Solubilization Method: Employ cyclodextrins to reduce or eliminate the need for organic solvents.
-
Issue 3: Inconsistent IC50 Values for Zearalenone
-
Potential Cause: Variability in experimental conditions.
-
Solutions:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well for every experiment.
-
Control Incubation Time: The duration of exposure to Zearalenone can significantly impact the IC50 value. Use a consistent incubation time for all comparative experiments.
-
Monitor Solvent Concentration: Maintain a consistent and non-toxic final solvent concentration across all experiments.
-
Check for Zearalenone Stability: If experiments are conducted over long incubation periods, assess the stability of Zearalenone in your specific cell culture medium.[2]
-
Data Presentation
Table 1: Maximum Recommended Non-Toxic Solvent Concentrations for Various Cell Lines
| Cell Line | Solvent | Maximum Non-Toxic Concentration (v/v) |
| HepG2 | DMSO | 0.6%[6] |
| HepG2 | Ethanol | 1.25%[6] |
| MCF-7 | DMSO | 0.5%[4][7] |
| MCF-7 | Ethanol | 0.5%[4][7] |
| Caco-2 | DMSO | < 1% |
| Caco-2 | Ethanol | Not specified |
| HeLa | DMSO | < 1% |
| HeLa | Ethanol | < 5%[6] |
Table 2: Reported IC50 Values of Zearalenone in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | 24 | >100 | [8] |
| HepG2 | 48 | 70.0 - >100.0 | [8] |
| HepG2 | 72 | 70.0 - >100.0 | [8] |
| HeLa | 24 | ~50 | [1] |
| Caco-2 | 24 | >100 | [9] |
| Caco-2 | 48 | >100 | [9] |
| Caco-2 | 72 | ~75 | [9] |
| MCF-7 | Not specified | ~25 | [1] |
| Porcine Leydig Cells | 24 | 49.71 | [10] |
Experimental Protocols
Protocol 1: Standard Zearalenone Cytotoxicity Assay using an Organic Solvent
This protocol outlines a general procedure for assessing the cytotoxicity of Zearalenone using the MTT assay.
Materials:
-
Zearalenone (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Selected cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Preparation of Zearalenone Solutions:
-
Prepare a 10 mM stock solution of Zearalenone in DMSO or ethanol.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (e.g., ≤ 0.5% DMSO).[11]
-
Include a vehicle control (medium with the same final solvent concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Zearalenone dilutions to the respective wells in triplicate.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Zearalenone Cytotoxicity Assay using β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a Zearalenone-β-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
Zearalenone (powder)
-
β-Cyclodextrin
-
Ethanol
-
Sterile distilled water
-
Mortar and pestle
-
Other materials as listed in Protocol 1
Procedure:
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh equimolar amounts of Zearalenone and β-cyclodextrin.
-
Place the powders in a mortar and mix thoroughly.
-
Add a small amount of a 1:1 (v/v) ethanol-water solution dropwise while continuously kneading with the pestle to form a paste.
-
Continue kneading for 30-60 minutes.
-
Dry the resulting paste in an oven at 50-60°C to a constant weight.
-
The resulting powder is the Zearalenone-β-cyclodextrin inclusion complex.
-
-
Preparation of Zearalenone-Cyclodextrin Stock Solution:
-
Dissolve the prepared inclusion complex powder in sterile distilled water or cell culture medium to achieve a desired high-concentration stock solution. Gentle warming and vortexing may be required.
-
-
Cell Seeding and Treatment:
-
Follow the cell seeding procedure as described in Protocol 1.
-
Perform serial dilutions of the Zearalenone-cyclodextrin stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a control with β-cyclodextrin alone at the highest concentration used.
-
Follow the cell treatment and MTT assay procedures as described in Protocol 1.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Zearalenone cytotoxicity assay.
Caption: Key signaling pathways affected by Zearalenone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deoxynivalenol and Zearalenone as Single and Combined Treatment on DNA, Cell Cycle and Cell Proliferation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro [mdpi.com]
- 5. Complexation of the mycotoxin zearalenone with β-cyclodextrin: Study of the interaction and first promising applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. omicsonline.org [omicsonline.org]
- 8. Protective and Detoxifying Effects of Resveratrol on Zearalenone-Mediated Toxicity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Strategies to reduce background interference in Zearalanone fluorescence detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in Zearalanone (ZEN) fluorescence detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background interference in ZEN fluorescence detection?
A1: High background fluorescence can obscure specific signals, leading to inaccurate quantification.[1] The primary sources include:
-
Matrix Effects: Complex sample matrices, such as those from grains and animal feed, contain endogenous fluorescent compounds that can interfere with the ZEN signal.[2][3] This is one of the most significant challenges in mycotoxin analysis.[2]
-
Autofluorescence: Many biological materials naturally fluoresce, which can be mistaken for a positive signal.[1] This is particularly problematic in the blue wavelength range.[4]
-
Reagent and Solvent Contamination: Impurities in solvents, buffers, or other reagents can contribute to the background signal.
-
Non-Specific Binding: In immunofluorescence assays, primary or secondary antibodies may bind to unintended targets, causing non-specific staining.[1][5] Using too high an antibody concentration is a common cause of this issue.[4]
Q2: My blank or negative control shows a high fluorescence signal. What is the likely cause and how can I fix it?
A2: A high signal in a blank or negative control almost always points to contamination in your reagents or a problem with your experimental setup.
-
Check Solvents and Reagents: Run a "solvent blank" to ensure the solvent itself is not fluorescent. Use high-purity or HPLC-grade solvents whenever possible.
-
Review Antibody Concentrations: If using an immunoassay, the antibody concentration may be too high, leading to non-specific binding even in the absence of the analyte.[4][6] Consider titrating your antibody to find the optimal concentration.
-
Ensure Proper Washing: Inadequate washing steps in immunoassays may fail to remove all unbound antibodies, contributing to background noise.[1][5] Ensure you are washing 3-4 times for at least 5 minutes per wash.[6]
Q3: How can I effectively minimize matrix effects from complex samples like grain or animal feed?
A3: Minimizing matrix effects is crucial for accurate ZEN detection in food and feed samples. The most effective approach is a robust sample cleanup procedure before instrumental analysis.[2][7]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique that separates ZEN from interfering compounds by partitioning it between a liquid sample and a solid stationary phase.[8] Cartridges like C18, Florisil, and immunoaffinity columns are effective for cleaning up cereal extracts.[9][10]
-
QuEChERS Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation technique that involves a solvent extraction followed by a dispersive SPE (d-SPE) cleanup step.[2][11][12] It is known for its simplicity and high throughput.[2]
-
Immunoaffinity Chromatography (IAC): IAC uses columns containing antibodies specific to ZEN, making it a highly selective cleanup method that can produce very clean extracts.[10][13]
-
Sample Dilution: A simple approach is to dilute the sample extract.[3][14] This reduces the concentration of interfering matrix components, although it also dilutes the ZEN concentration, which may not be suitable for trace-level analysis.[3]
Q4: How do I optimize instrument settings to minimize background interference?
A4: Proper instrument setup is key to maximizing the signal-to-noise ratio.[15] Zearalenone (B1683625) has known excitation and emission maxima.
-
Set Optimal Wavelengths: For ZEN, maximum fluorescence is typically achieved with an excitation wavelength of approximately 314-316 nm and an emission wavelength of around 450 nm.[16][17] Using specific excitation wavelengths helps avoid exciting other fluorescent compounds in the sample.[18]
-
Check Spectral Overlap: Be aware of the spectral properties of other potential fluorophores in your sample. If an interfering compound has an emission spectrum that overlaps with ZEN's, it will contribute to the background. Adjusting the emission wavelength setting may help, but a cleanup step is a more robust solution.
Q5: Are there advanced detection methods that are less susceptible to background interference?
A5: Yes, several assay formats are inherently designed to reduce background signals.
-
Fluorescence Polarization Immunoassay (FPIA): FPIA measures the change in the polarization of fluorescent light. It does not require a separation or washing step to remove unbound fluorescent labels, which simplifies the process and can reduce background.[19][20] This method can detect ZEN in maize in under 10 minutes.[19][20]
-
Fluorescence Quenching Assays: These methods rely on the quenching (reduction) of a fluorophore's signal upon binding. For example, a lateral flow immunoassay has been developed where the fluorescence of carbon dots is quenched by silver nanoparticles, providing a sensitive detection method for ZEN.[21] Another approach uses quantum dots in a quenching lateral flow assay.[22][23]
Troubleshooting Guides
Systematic Troubleshooting Workflow for High Background Fluorescence
High background can arise from multiple sources. This workflow provides a logical sequence of steps to identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of extraction and clean-up procedures for analysis of zearalenone in corn, rice and wheat grains by high-performance liquid chromatography with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Review of QuEChERS Methods for the Analysis of Mycotoxins in Food Samples [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. tecan.com [tecan.com]
- 16. affinisep.com [affinisep.com]
- 17. Zearalenone - Wikipedia [en.wikipedia.org]
- 18. web.stanford.edu [web.stanford.edu]
- 19. Detection of zearalenone and related metabolites by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scilit.com [scilit.com]
Refinement of derivatization methods for Zearalanone GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of derivatization methods for Zearalanone (ZAN) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound and its related metabolites are non-volatile compounds.[1][2][3] Derivatization is a mandatory step to increase their volatility and thermal stability, making them suitable for analysis by gas chromatography.[2] The process involves chemically modifying the analyte to reduce its polarity.[1][2]
Q2: What is the most common derivatization technique for this compound?
A2: Silylation is the most widely used and effective derivatization method for this compound and its analogues.[2][3] This technique replaces the active hydrogen atoms in the hydroxyl groups of the molecule with a trimethylsilyl (B98337) (TMS) group.[2]
Q3: Which silylating reagents are most effective for this compound derivatization?
A3: Several silylating reagents can be used, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often supplemented with 1% trimethylchlorosilane (TMCS) as a catalyst, being highly effective and commonly recommended for this compound and its derivatives.[1][2][3] Other reagents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N-(trimethylsilyl)imidazole (TSIM).[2][3]
Q4: What are the typical reaction conditions for the silylation of this compound?
A4: Optimal reaction conditions are crucial for achieving high derivatization yields.[2] Generally, the reaction is carried out by heating the dried sample extract with the silylating reagent. A common starting point is heating at 60-70°C for 15-30 minutes.[2] However, conditions may need to be optimized for specific sample matrices and analyte concentrations.[1][4] For instance, one study found optimal conditions for most zearalenone (B1683625) derivatives to be 60°C for 15 minutes, while another protocol suggests 90°C for 5 minutes when using a ternary mixture.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | Incomplete derivatization. | - Ensure the sample extract is completely dry before adding the derivatizing reagent, as moisture will deactivate the reagent.[2] - Optimize reaction time and temperature.[1][3][5] - Consider using a catalyst like TMCS (1% in BSTFA).[2] - Ensure proper ratio of derivatizing agent to sample. |
| Analyte degradation. | - Avoid excessively high temperatures during sample preparation and derivatization. | |
| Matrix effects suppressing the signal. | - Employ effective sample cleanup techniques such as immunoaffinity columns.[1][6][7] - Use a matrix-matched calibration curve or an isotope-labeled internal standard to correct for matrix effects.[1][6][7] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (liner, column). | - Use a deactivated GC liner and a high-quality, low-bleed GC column. - Silanize the glassware to prevent adsorption of the analyte.[8] |
| Incomplete derivatization. | - Re-optimize the derivatization protocol (see "Low or No Analyte Signal"). | |
| Co-eluting interferences. | - Improve sample cleanup. - Adjust the GC temperature program to better separate the analyte from interferences.[4] | |
| Inconsistent or Non-Reproducible Results | Variability in the derivatization reaction. | - Precisely control the reaction time, temperature, and reagent volumes. - Ensure the sample is completely dry each time. |
| Sample degradation over time. | - Analyze derivatized samples as soon as possible after preparation. - If storage is necessary, store capped at a low temperature and protect from moisture. | |
| Inconsistent sample injection volume. | - Use an autosampler for precise and repeatable injections. | |
| Extraneous Peaks in the Chromatogram | Contamination from solvents or reagents. | - Use high-purity solvents and fresh derivatizing reagents.[9] - Run a blank analysis of the solvent and reagents to identify potential contaminants. |
| By-products from the derivatization reaction. | - Optimize the derivatization conditions to minimize the formation of by-products. | |
| Sample matrix interferences. | - Enhance the sample cleanup procedure. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the GC-MS analysis of this compound and its related compounds.
| Analyte(s) | Derivatization Reagent | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Zearalenone and 5 derivatives | BSTFA + 1% TMCS | Feed | 0.40–1.34 µg/kg | 1.33–4.46 µg/kg | 89.6–112.3 | [1][7] |
| Zearalenone | Ternary mixture of BSTFA/TMCS/DTE | Water | - | 0.3-0.5 ng/dm³ | >62 | [10] |
| Zearalenone and metabolites | Not specified | Water | 0.1-0.3 ng/mm³ | 0.2-0.5 ng/dm³ | - | [11] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted for the analysis of this compound and its derivatives in feed samples.[1][2]
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reaction.[2]
-
Reagent Addition: To the dried residue in a GC vial, add 50-100 µL of BSTFA containing 1% TMCS.
-
Reaction Incubation: Tightly cap the vial and heat it at 60°C for 15 minutes. Note that optimal conditions may vary, and some studies suggest temperatures up to 70°C and times up to 30 minutes.[1]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation using a Ternary Mixture
This protocol has been applied for the analysis of Zearalenone in aqueous samples.[10][12]
-
Reagent Preparation: Prepare a ternary derivatizing mixture of BSTFA, TMCS, and Dithioerythritol (DTE).
-
Sample Preparation: The sample extract should be completely dry. Evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of the prepared ternary mixture to the dried sample residue in a GC vial.
-
Reaction Incubation: Tightly cap the vial and heat at 90°C for 5 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS.
Visualizations
Caption: General workflow for this compound derivatization for GC-MS analysis.
Caption: Troubleshooting decision tree for this compound GC-MS analysis.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. food-chemistry-technology-conferences.magnusgroup.org [food-chemistry-technology-conferences.magnusgroup.org]
- 5. Study of the chemical derivatization of zearalenone and its metabolites for gas chromatography-mass spectrometry analysis of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pjoes.com [pjoes.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Analysis of Zearalenone in Aqueous Environment Using GC-MS [pjoes.com]
Improving the stability of Zearalanone analytical standards
Welcome to the technical support center for Zearalanone analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound analytical standards?
A1: The stability of this compound (ZEN) analytical standards is primarily influenced by temperature, pH, light, and the solvent used for dissolution and storage.[1][2][3][4] ZEN is a relatively stable mycotoxin, but exposure to extreme conditions can lead to degradation, impacting the accuracy of analytical results.[2]
Q2: What are the recommended storage conditions for this compound standards?
A2: For long-term stability, solid this compound standards should be stored at -18°C or below.[2] Solutions of this compound in organic solvents like acetonitrile (B52724) or methanol (B129727) are also best stored at low temperatures (-18°C) and protected from light.[2][5] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: My this compound standard solution appears to have degraded. What are the likely degradation products?
A3: Degradation of this compound can occur through several pathways, including hydrolysis of the lactone ring, oxidation, and cleavage of the molecule.[4][6] Common metabolites, which can also be considered degradation products in some contexts, include α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[7] Under certain conditions, other transformation products can be formed.[4][6]
Q4: Can I use a this compound standard that has passed its expiration date?
A4: It is not recommended to use an analytical standard beyond its expiration date. The expiration date is determined by the manufacturer based on stability studies and ensures that the standard meets the specified purity and concentration. Using an expired standard can lead to inaccurate and unreliable experimental results.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Zearalenone (B1683625) is most stable at a neutral pH of 7.[1][3] It shows greater degradation at both acidic (pH 4) and alkaline (pH 10) conditions, with the least stability generally observed at pH 10 at temperatures below 200°C.[3] However, at higher temperatures (≥175°C), significant degradation occurs regardless of pH.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound analytical standards.
Problem 1: Inconsistent or drifting analytical results over time.
-
Possible Cause: Degradation of the this compound stock or working solutions.
-
Troubleshooting Steps:
-
Prepare fresh working standards: Prepare a new set of working standards from your stock solution and re-analyze. If the results are consistent with the freshly prepared standards, your previous working solutions may have degraded.
-
Evaluate stock solution stability: If fresh working standards still give inconsistent results, your stock solution may be compromised. Prepare a new stock solution from the solid standard material.
-
Review storage conditions: Ensure that all standards are stored at the recommended temperature and are protected from light.[2] Avoid repeated freeze-thaw cycles.
-
Problem 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Presence of degradation products or contaminants.
-
Troubleshooting Steps:
-
Identify potential degradants: Compare the retention times of the unknown peaks with those of known Zearalenone metabolites like α-ZEL and β-ZEL if you have the standards available.
-
Perform stress testing: To confirm if the unknown peaks are degradation products, you can perform forced degradation studies on a fresh this compound standard by exposing it to heat, acid, base, or light.[2] Analyze the stressed sample to see if the unknown peaks increase.
-
Check for contamination: Ensure that the solvent and all glassware used for preparing standards are clean and free of contaminants.
-
Problem 3: Low recovery of this compound from the sample matrix.
-
Possible Cause: Inefficient extraction or degradation during sample preparation.
-
Troubleshooting Steps:
-
Optimize extraction solvent: The choice of extraction solvent is critical. Mixtures of acetonitrile/water or methanol/water are commonly used. The ratio may need to be adjusted depending on the matrix.[8]
-
Adjust pH: The pH of the extraction solvent can influence recovery. Experiment with adjusting the pH to improve extraction efficiency.[8]
-
Use an internal standard: Add a stable isotope-labeled internal standard, such as Zearalenone-d6, at the beginning of the sample preparation process to differentiate between poor extraction recovery and analytical signal suppression.[2][8]
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Thermal Stability of Zearalenone in an Aqueous Buffer
| Temperature (°C) | pH | Time (min) | Zearalenone Loss (%) |
| ≤125 | 4, 7, 10 | 60 | < 23 |
| 150 | 4 | 60 | 34 - 68 |
| 150 | 7 | 60 | 34 - 68 |
| 150 | 10 | 60 | 34 - 68 |
| ≥175 | 4, 7, 10 | 60 | > 92 |
| 225 | 4, 7, 10 | < 30 | 100 |
Data sourced from Ryu et al., 2003.[1][3]
Table 2: Stability of Zearalenone Solutions Under Different Storage Conditions
| Storage Temperature | Solvent | Duration | Observation |
| -18°C | Acetonitrile | 14 months | Stable |
| 4°C | Methanol | 18 months | Stable when protected from light |
| 23°C | Methanol/Water (50/50 v/v) with 0.1% Formic Acid | 75 hours | Stable when exposed to light in silanized glass |
Data compiled from multiple sources.[2][5][9]
Experimental Protocols
Protocol 1: Stability Testing of this compound Standard Solutions
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined storage conditions.
Objective: To determine the stability of a this compound solution over time under specified storage conditions (e.g., refrigerated, room temperature, protected from light).
Materials:
-
This compound analytical standard (solid)
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV/MS or other suitable analytical instrument
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Aliquot samples: Aliquot the stock solution into multiple amber glass vials. This prevents contamination and degradation of the entire stock from repeated use.
-
Initial analysis (Time 0): Immediately analyze one of the freshly prepared aliquots to establish the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the remaining vials under the desired conditions (e.g., 4°C in the dark, 25°C exposed to light).
-
Time-point analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from storage, allow it to come to room temperature, and analyze it using the same analytical method as the initial analysis.
-
Data analysis: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant change (e.g., >5%) in concentration or the appearance of new peaks may indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Zearalenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of zearalenone (B1683625) (ZEN), a mycotoxin with significant implications for food and feed safety. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is evaluated based on data from inter-laboratory validation studies. This guide aims to assist researchers and analytical professionals in selecting the most appropriate method for their specific needs by presenting objective performance data and detailed experimental protocols.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance data for HPLC-FLD and LC-MS/MS for zearalenone quantification across various matrices as reported in collaborative studies. These validation parameters are crucial for assessing the reliability and comparability of analytical results among different laboratories.
Table 1: Performance Characteristics of HPLC-FLD for Zearalenone Quantification
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Corn | 300 | 129 | - | 53.0 |
| Corn | 1000 | 101 | - | 38.2 |
| Corn | 2000 | 88 | - | 27.0 |
| Baby Food | 20 | 92 | 2.8 - 9.0 | 8.2 - 13.3 |
| Baby Food | 30 | 92 | 2.8 - 9.0 | 8.2 - 13.3 |
| Animal Feed | 100 | 74 | 5.7 - 9.5 | 15.5 - 21.4 |
| Animal Feed | 150 | 74 | 5.7 - 9.5 | 15.5 - 21.4 |
Data sourced from multiple inter-laboratory studies.[1][2]
Table 2: Performance Characteristics of LC-MS/MS for Zearalenone Quantification
| Matrix | Contamination Range (µg/kg) | Average Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Wheat, Wheat Flour, Wheat Crackers | 31.6 - 230 | 71 - 97 | 2.2 - 34 | 6.4 - 45 |
| Pet Foods (Dry and Semi-dry) | - | 99.0 - 102 | 2.2 - 3.0 | 5.6 - 6.6 |
| Pet Foods (Wet) | - | 99.0 - 102 | 2.2 - 3.0 | 5.6 - 6.6 |
Data sourced from collaborative studies.[3][4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and comparison of analytical methods. Below are generalized procedural outlines for the key zearalenone quantification techniques based on published inter-laboratory studies.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for its sensitivity and reliability in quantifying zearalenone in various matrices.[6][7]
-
Sample Preparation and Extraction:
-
Grinding: Mill the sample to a fine powder (e.g., <0.5 mm particle size).
-
Extraction: Extract a known weight of the ground sample (e.g., 25 g) with a mixture of acetonitrile (B52724) and water (typically ranging from 80:20 v/v to 90:10 v/v) by shaking for a specified time (e.g., 30-60 minutes).[6]
-
Filtration: Filter the extract through a paper filter.
-
-
Clean-up using Immunoaffinity Column (IAC):
-
Dilution: Dilute the filtered extract with a suitable buffer.
-
Column Application: Pass the diluted extract through an immunoaffinity column containing antibodies specific to zearalenone.
-
Washing: Wash the column to remove unbound matrix components.
-
Elution: Elute the zearalenone from the column using methanol.[7]
-
-
Chromatographic Analysis:
-
Injection: Inject a portion of the eluate into the HPLC system.
-
Separation: Perform chromatographic separation on a C18 reversed-phase column.
-
Detection: Use a fluorescence detector with an excitation wavelength of typically 274 nm and an emission wavelength of 446 nm.[2]
-
-
Quantification:
-
Determine the zearalenone concentration by comparing the peak area of the sample to a calibration curve prepared from zearalenone standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and is increasingly used for the analysis of mycotoxins.
-
Sample Preparation and Extraction:
-
Homogenization: Homogenize the sample material.
-
Extraction: Extract the mycotoxins from the homogenized sample with a mixture of acetonitrile and water.[3][4]
-
Internal Standard: The use of an isotopically labeled internal standard, such as rac-Zearalenone-d6, is crucial for accurate quantification as it compensates for matrix effects and variations in analyte recovery.[7]
-
-
Clean-up:
-
Chromatographic and Mass Spectrometric Analysis:
-
Injection: Inject the purified extract into the LC-MS/MS system.
-
Separation: Use a suitable LC column for chromatographic separation.
-
Detection: Employ a tandem mass spectrometer for detection, often using an electrospray ionization (ESI) interface in negative mode.[8]
-
-
Quantification:
-
Quantify zearalenone by comparing the response to that of the internal standard and a calibration curve.
-
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study for an analytical method.
Caption: Workflow of an inter-laboratory validation study.
Zearalenone Analysis Experimental Workflow
The diagram below outlines the key steps in a typical analytical workflow for determining zearalenone concentrations in a sample.
Caption: Experimental workflow for zearalenone analysis.
References
- 1. Determination of zearalenone in corn: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brill.com [brill.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of a UHPLC-MS/MS method for quantification of zearalenone, α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol and zearalanone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-FLD vs. LC-MS/MS for Zearalanone Quantification in Maize
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like zearalanone in agricultural commodities is paramount for ensuring food safety and regulatory compliance. Two of the most powerful analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods for the quantification of this compound in maize, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
| Parameter | HPLC-FLD | LC-MS/MS |
| Principle | Separation by chromatography, detection based on native fluorescence of this compound. | Separation by chromatography, detection based on mass-to-charge ratio of parent and product ions. |
| Selectivity | Good, but susceptible to interference from matrix components with similar fluorescence properties.[1] | Excellent, highly specific due to monitoring of specific mass transitions.[2][3] |
| Sensitivity | Generally lower than LC-MS/MS. | Higher sensitivity, allowing for lower detection limits.[2][4] |
| Confirmation | Provides quantitative data but may require a confirmatory method for unambiguous identification. | Provides both quantification and structural confirmation in a single run.[2][5] |
| Cost | Lower initial instrument cost and operational expenses.[6] | Higher initial instrument cost and maintenance expenses.[6] |
| Robustness | Generally considered a robust and routine method. | Can be more susceptible to matrix effects, potentially requiring more complex sample preparation or matrix-matched calibration.[7] |
Performance Data: A Quantitative Look
The following table summarizes typical performance characteristics for the quantification of this compound in maize using both HPLC-FLD and LC-MS/MS, as reported in various studies.
| Performance Metric | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 12 µg/kg[8][9][10] | 0.5 - 5 ng/g[5][11] |
| Limit of Quantification (LOQ) | 2 - 45 µg/kg[8][9][10] | 3 - 26 ng/g[5][11] |
| Linearity (r²) | > 0.999[8][10] | > 0.99[6] |
| Recovery (%) | 77 - 104%[8][12] | 66.4 - 96.1%[5] |
| Precision (RSD) | < 6% (intra-day)[13] | < 12.6%[6] |
Experimental Workflows
The general workflow for analyzing this compound in maize is similar for both techniques, primarily differing in the detection method. The key steps include sample preparation, chromatographic separation, and detection.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC-FLD and LC-MS/MS analysis of this compound in maize.
Sample Preparation (Common for both methods)
-
Grinding: A representative sample of maize is finely ground to ensure homogeneity.[14]
-
Extraction: The ground maize sample is typically extracted with a solvent mixture such as acetonitrile:water (e.g., 90:10, v/v) or methanol:water (e.g., 80:20, v/v).[5][8][13] The mixture is shaken or homogenized to facilitate the transfer of this compound from the matrix into the solvent.
-
Cleanup: The crude extract is filtered and then purified using an immunoaffinity column (IAC) specific for zearalenone (B1683625).[5][13] The IAC contains antibodies that selectively bind to this compound, allowing other matrix components to be washed away.
-
Elution: this compound is eluted from the IAC with a solvent like methanol.[5][13] The eluate is then evaporated and reconstituted in the mobile phase for injection into the chromatographic system.
HPLC-FLD Method
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and sometimes methanol is employed. A typical mobile phase could be acetonitrile:water:methanol (46:46:8, v/v/v).[13]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5]
-
Fluorescence Detection: this compound is detected by its native fluorescence. The excitation wavelength is typically set at 274 nm and the emission wavelength at 440 nm.[5][13]
LC-MS/MS Method
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization.[11]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for this compound.[5]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion (m/z 317) is selected and fragmented to produce characteristic product ions (e.g., m/z 175 and 131).[5] Monitoring these specific transitions provides high selectivity and confirmation of the analyte's identity.
Conclusion
Both HPLC-FLD and LC-MS/MS are powerful and reliable methods for the quantification of this compound in maize.
HPLC-FLD is a cost-effective, robust, and widely available technique that provides excellent sensitivity for routine monitoring and quality control purposes where regulatory limits are not exceedingly low.[8][12]
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for research, confirmatory analysis, and situations requiring very low detection limits.[2][3][4] The ability to provide structural confirmation in a single analysis is a significant advantage, particularly in cases of dispute or for complex matrices.[2][5]
The choice between the two methods will ultimately depend on the specific application, regulatory requirements, available budget, and the need for confirmatory data. For high-throughput screening and routine analysis, HPLC-FLD is often sufficient. For unambiguous identification and trace-level quantification, LC-MS/MS is the preferred technique.
References
- 1. journal.standard.ac.ir [journal.standard.ac.ir]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and zearalenone in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vup.sk [vup.sk]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vdl.uky.edu [vdl.uky.edu]
Comparative analysis of Zearalanone extraction efficiency from different feed types
A critical analysis of methodologies for the accurate quantification of the mycotoxin zearalenone (B1683625) in diverse animal feed matrices, providing researchers, scientists, and drug development professionals with essential data-driven insights.
Zearalenone (ZEN), a potent estrogenic mycotoxin produced by Fusarium species, poses a significant threat to livestock health and productivity through the contamination of animal feed.[1] Accurate determination of ZEN levels is paramount for ensuring feed safety and regulatory compliance. This guide provides a comparative analysis of the efficiency of various zearalenone extraction methods from different feed types, supported by experimental data and detailed protocols.
The critical steps in mycotoxin analysis are extraction and purification, which are essential for achieving good recoveries of all analytes within a specific feed matrix.[2] Commonly, this involves liquid-liquid extraction using organic solvent mixtures like methanol-water or acetonitrile-water, followed by a purification step.[2]
Comparative Analysis of Extraction Efficiency
The efficiency of zearalenone extraction is highly dependent on the chosen method and the complexity of the feed matrix. The following tables summarize quantitative data from various studies, offering a clear comparison of recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
| Feed Type | Extraction Method | Purification | Analytical Method | Recovery Rate (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Pig, Cow, Sheep, Poultry Feed | Acetonitrile, water, orthophosphoric acid (80:19:1) | OASIS PRIME HLB SPE & DLLME | LC-FLD | 73.6 - 88.0 | - | 42 | [3][4] |
| Compound Feed (Pig and Chicken) | Not Specified | Immunoaffinity Column (IAC) | GC-MS | 89.7 - 99.8 | - | - | [2] |
| Compound Feed (Pig and Chicken) | Not Specified | Solid-Phase Extraction (SPE) | GC-MS | 35.9 - 72.7 | - | - | [2] |
| Six Feed Matrices | Not Specified | Immunoaffinity Column (IAC) | GC-MS | 89.6 - 112.3 | 0.40 - 1.34 | 1.33 - 4.46 | [2][5] |
| Animal Feed | Methanol:water | Immunoaffinity Column (IAC) | HPLC-FL | 39 - 138 (Average: 74) | - | - | [6] |
| Maize | Not Specified | Immunoaffinity Column (IAC) | HPLC-FL | 89 - 110 | - | - | [7] |
| Poultry Feed | 70% Methanol | - | ELISA | - | - | - | [8] |
DLLME: Dispersive Liquid-Liquid Microextraction; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-FL: High-Performance Liquid Chromatography with Fluorescence Detection; LC-FLD: Liquid Chromatography with Fluorescence Detector.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and validating research findings. Below are protocols for key extraction and purification techniques cited in the literature.
Immunoaffinity Column (IAC) Cleanup with HPLC-FLD Analysis
This widely utilized method leverages the high specificity of antibodies to isolate zearalenone.[1]
-
Extraction: A test portion of the feed sample is extracted using an acetonitrile-water mixture.[1]
-
Dilution: The resulting extract is diluted.[1]
-
Immunoaffinity Chromatography: The diluted extract is passed through an immunoaffinity column containing antibodies that specifically bind to zearalenone, thereby isolating it from other components in the matrix.[1]
-
Washing: The column undergoes a washing step to remove any impurities.[1]
-
Elution: The purified zearalenone is eluted from the column using methanol.[1]
-
Analysis: The eluate is then analyzed by reversed-phase high-performance liquid chromatography with fluorescence detection.[1]
Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME)
This method provides a cost-effective approach for the simultaneous quantification of multiple mycotoxins.[3][4]
-
Extraction: Mycotoxins are extracted from the feed sample using a solution of acetonitrile, water, and orthophosphoric acid (80:19:1).[3][4]
-
SPE Purification: The extract is first purified using an OASIS PRIME HLB solid-phase extraction cartridge.[3][4]
-
DLLME Cleanup: A subsequent cleanup step is performed using dispersive liquid-liquid microextraction.[3][4]
-
Analysis: The final extract is analyzed using liquid chromatography coupled with a fluorescence detector. For certain mycotoxins like aflatoxins G1 and B1, a post-column derivatization step may be required to enhance their signal.[3][4]
Visualizing the Workflow
To provide a clearer understanding of the analytical process, a general experimental workflow for zearalenone extraction and analysis is depicted below.
Caption: General workflow for zearalenone analysis in feed samples.
Conclusion
The selection of an appropriate extraction and purification method is a critical determinant of the accuracy and reliability of zearalenone quantification in animal feed. Immunoaffinity column cleanup consistently demonstrates high recovery rates across various feed matrices, making it a robust choice for accurate analysis.[2] While solid-phase extraction offers a more cost-effective solution, its recovery rates can be lower and more variable.[2] The choice of analytical instrumentation, whether HPLC-FLD, GC-MS, or LC-MS/MS, will ultimately depend on the required sensitivity, selectivity, and the specific research or regulatory context. This guide provides a foundational understanding to aid researchers in selecting the most suitable methodology for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mycotoxins and Mycotoxigenic Fungi in Poultry Feed for Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Multi-Mycotoxin Method for Zearalanone and Deoxynivalenol
For Researchers, Scientists, and Drug Development Professionals
The co-occurrence of mycotoxins such as zearalenone (B1683625) (ZEA) and deoxynivalenol (B1670258) (DON) in food and feed commodities poses a significant health risk to humans and animals.[1] Accurate and reliable analytical methods are crucial for the simultaneous detection and quantification of these contaminants. This guide provides an objective comparison of a validated multi-mycotoxin Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for mycotoxin analysis depends on various factors, including sensitivity, specificity, sample throughput, and cost. While LC-MS/MS is considered the gold standard for multi-mycotoxin analysis due to its high sensitivity and selectivity, other methods like High-Performance Liquid Chromatography (HPLC) with different detectors and immunoassay-based techniques offer viable alternatives for specific applications.[2][3]
Table 1: Performance Characteristics of a Multi-Mycotoxin LC-MS/MS Method for DON and Zearalanone (ZEA/ZON) in Cereals
| Parameter | Deoxynivalenol (DON) | Zearalenone (ZEA/ZON) | Reference |
| Linearity Range | 200 - 2000 µg/kg | 20 - 400 µg/kg | [4] |
| Recovery (%) | 52.8 - 113.9 | 74.4 - 131.7 | [5] |
| Precision (RSDwr, %) | < 10 | < 10 | [4] |
| LOD (µg/kg) | 24 - 40 | 3 | [4] |
| LOQ (µg/kg) | 10 - 26 | 10 - 26 | [6] |
Table 2: Comparison of Alternative and Emerging Methods for DON and ZEA/ZON Detection
| Method | Analyte | LOD | Recovery (%) | Throughput | Cost per Sample | Reference |
| HPLC-UV/FLD | DON/ZEA | 24-40 µg/kg (DON), 3 µg/kg (ZEA) | 85-115 | Medium | Medium | [4][7] |
| ELISA | DON/ZEA | 28 µg/kg (DON) | Varies | High | Low | [8] |
| Biosensors (NIR-based LFIA) | DON/ZEA | 3.8 µg/kg (DON), 0.55 µg/kg (ZEA) | Not Specified | High (potential) | Low (potential) | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for a validated LC-MS/MS method and a common immunoassay-based screening method.
Detailed Protocol: LC-MS/MS Method for the Simultaneous Determination of DON and ZEA
This protocol is based on a widely used "dilute-and-shoot" approach, which is favored for its simplicity and high throughput.[5][10]
1. Sample Preparation and Extraction:
-
Weigh 5 g of a homogenized and ground cereal sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79/20/1, v/v/v).[6]
-
Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant to a clean tube.
-
For some matrices, a defatting step with hexane (B92381) may be added after extraction.[6]
2. Dilution and Filtration:
-
Dilute the supernatant with the mobile phase (e.g., a mixture of methanol (B129727) and water with 10 mM ammonium (B1175870) acetate (B1210297), adjusted to pH 3 with glacial acetic acid).[6]
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
LC System: A Waters Acquity UPLC system or equivalent.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Quattro Premier XE) equipped with an electrospray ionization (ESI) source.[6]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phase often consists of two eluents: (A) water with a modifier like ammonium acetate and acetic acid, and (B) methanol with the same modifier.[6]
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For each mycotoxin, at least two precursor-product ion transitions are monitored for quantification and confirmation. The ESI source can be operated in both positive and negative ion modes, as some mycotoxins ionize more efficiently in one mode over the other.[11]
Alternative Method Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method due to its high throughput and ease of use.
1. Sample Preparation:
-
Extraction is typically performed with a methanol/water mixture.
-
The extract is then diluted with a buffer solution provided in the ELISA kit.
2. ELISA Procedure (Competitive Format):
-
Add the diluted sample extract, standards, and controls to the antibody-coated microplate wells.
-
Add the enzyme-conjugated mycotoxin.
-
Incubate for a specified time to allow for competitive binding between the mycotoxin in the sample and the enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the mycotoxin concentration in the sample.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates the logical workflow for the validation of a multi-mycotoxin method.
Caption: Workflow for the development and validation of a multi-mycotoxin analytical method.
References
- 1. Deoxynivalenol and Zearalenone—Synergistic or Antagonistic Agri-Food Chain Co-Contaminants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosensors for Deoxynivalenol and Zearalenone Determination in Feed Quality Control - ProQuest [proquest.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
Relative Estrogenic Potency: A Comparative Analysis of Zearalanone, α-Zearalenol, and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative estrogenic potency of the mycotoxin Zearalenone (B1683625), its metabolite α-zearalenol, and the endogenous estrogen, 17β-estradiol. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the assessment of their endocrine-disrupting potential and to inform research and development in related fields.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the estrogenic activity of Zearalanone (ZEN), α-zearalenol (α-ZEL), and 17β-estradiol (E2). These metrics are crucial for understanding their relative potencies in binding to estrogen receptors and eliciting a biological response.
Table 1: Estrogen Receptor Binding Affinity (IC50 Values)
| Compound | Estrogen Receptor α (ERα) IC50 (nM) | Estrogen Receptor β (ERβ) IC50 (nM) | Citation |
| Zearalenone (ZEN) | 240.4 | 165.7 | [1] |
| α-Zearalenol (α-ZEL) | 21.79 | 42.76 | [1] |
| 17β-Estradiol (E2) | Not explicitly stated in the same study, but used as the reference competitor. | Not explicitly stated in the same study, but used as the reference competitor. | [1] |
IC50 (Inhibitory Concentration 50) represents the concentration of a ligand that is required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Estrogenic Activity - Cell Proliferation (EC50 and Relative Potency)
| Compound | EC50 in MCF-7 cells (µM) | Relative Proliferative Potency (RPP) | Proliferative Effect (PE) | Citation |
| Zearalenone (ZEN) | Similar to other zearalenone-related compounds | Similar to other zearalenone-related compounds | Similar to other zearalenone-related compounds | [2] |
| α-Zearalenol (α-ZEL) | Not explicitly stated | 7 | 2.6 | [2] |
| β-Zearalenol | 5.2 x 10⁻³ | Not explicitly stated | Not explicitly stated | [2] |
| 17β-Estradiol (E2) | Not explicitly stated, but used as a positive control. | Not explicitly stated | Not explicitly stated | [2] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. RPP (Relative Proliferative Potency) is the ratio of the EC50 of 17β-estradiol to the EC50 of the test compound. PE (Proliferative Effect) is the ratio of the maximum proliferation induced by the test compound to that induced by 17β-estradiol.
Qualitative Comparison of Estrogenic Potency:
-
α-zearalenol exhibits the strongest estrogenic potency among the zearalenone metabolites, being slightly less potent than 17β-estradiol.[3]
-
Zearalenone (ZEA) is approximately 70 times less potent than α-zearalenol.[3]
-
In terms of proliferative effect in MCF-7 cells, α-zearalenol induced the highest effect due to its higher affinity for estrogen receptors.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Workflow:
Caption: Workflow for a competitive estrogen receptor binding assay.
Detailed Steps:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human estrogen receptors (ERα or ERβ) are commonly used as the receptor source.
-
Incubation: A constant concentration of the radiolabeled ligand ([³H]-17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound, α-zearalenol, or 17β-estradiol as a reference).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. Common methods include adsorption of the free ligand to dextran-coated charcoal followed by centrifugation, or vacuum filtration through glass fiber filters that retain the receptor-ligand complex.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.
E-screen (Estrogen-sensitive cell proliferation) Assay
This bioassay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-sensitive human breast cancer cells, such as MCF-7.
Workflow:
Caption: Workflow for the E-screen cell proliferation assay.
Detailed Steps:
-
Cell Culture: MCF-7 cells, which are estrogen receptor-positive, are maintained in a culture medium. Prior to the assay, they are cultured in a medium stripped of estrogens (e.g., using charcoal-dextran treated fetal bovine serum) to synchronize the cells and reduce baseline proliferation.
-
Cell Seeding: The cells are seeded into multi-well plates at a low density.
-
Treatment: The cells are then exposed to a range of concentrations of the test compounds (this compound, α-zearalenol) and a positive control (17β-estradiol). A solvent control (vehicle) is also included.
-
Incubation: The plates are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: The number of viable cells is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration-response curves are plotted, and the EC50, Relative Proliferative Potency (RPP), and Proliferative Effect (PE) are calculated.
Signaling Pathways
This compound and α-zearalenol exert their estrogenic effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular responses.
References
- 1. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicology of Zearalanone and Other Fusarium Mycotoxins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Zearalanone and other prominent mycotoxins produced by Fusarium species, including Zearalenone (B1683625), Deoxynivalenol, and T-2 toxin. The information presented is supported by experimental data to aid in risk assessment and the development of mitigation strategies.
Executive Summary
Fusarium mycotoxins are a diverse group of secondary metabolites that contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. Among these, Zearalenone (ZEN) and its derivatives, including this compound (ZAN), are of particular concern due to their potent endocrine-disrupting activities. This guide focuses on the comparative toxicology of this compound, Zearalenone and its metabolites, Deoxynivalenol (DON), and T-2 toxin, with a focus on their cytotoxicity and mechanisms of action.
Comparative Cytotoxicity
The cytotoxic potential of Fusarium mycotoxins varies significantly depending on the specific toxin, the cell line tested, and the duration of exposure. The half-maximal inhibitory concentration (IC50), the concentration of a toxin required to inhibit cell viability by 50%, is a key parameter for comparing cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50) of Fusarium Mycotoxins on Various Cell Lines
| Mycotoxin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound (ZAN) | MCF-7 | 72 | ~34 - 65 | [1] |
| Zearalenone (ZEN) | Caco-2 | 24 | >100 | [2] |
| Caco-2 | 48 | ~25 (MTT) | [2] | |
| Caco-2 | 72 | ~15 (NRU) | [2] | |
| HepG2 | 24 | 60.3 - >100 | [3] | |
| HepG2 | 48 | 30.0 - 33.0 | [3] | |
| HepG2 | 72 | 55.0 - >75.0 | [3] | |
| RAW264.7 | 24 | 80 | [4] | |
| α-Zearalenol (α-ZOL) | HepG2 | 24 | 27 ± 4 | [3] |
| β-Zearalenol (β-ZOL) | HepG2 | 24 | >100 | [3] |
| Deoxynivalenol (DON) | Porcine lymphocytes | 24 | 0.42 µg/ml | [5] |
| Porcine lymphocytes | 48 | 0.35 µg/ml | [5] | |
| Porcine lymphocytes | 72 | 0.31 µg/ml | [5] | |
| T-2 toxin | Porcine Leydig cells | 24 | 0.0209 | [2] |
| HepG2 | 24 | 68.6 ± 4.8 | [2] | |
| B16 melanoma | - | Lower than K562 and HeLa | [5] | |
| K562 leukemia | - | - | [5] | |
| HeLa cervix carcinoma | - | Most resistant | [5] |
NRU: Neutral Red Uptake assay
Endocrine Disrupting Activity
A primary toxicological concern with Zearalenone and its metabolites is their ability to act as xenoestrogens, mimicking the effects of endogenous estrogens by binding to estrogen receptors (ERs). This can lead to a range of reproductive and developmental issues.[6]
Table 2: Relative Estrogenic Potency of Zearalenone and its Metabolites
| Compound | Relative Estrogenic Potency | Reference |
| 17β-Estradiol | +++++ | [7] |
| α-Zearalanol (α-ZAL) | +++++ | [4][8] |
| α-Zearalenol (α-ZOL) | ++++ | [4][7][8] |
| This compound (ZAN) | +++ | [4] |
| Zearalenone (ZEN) | ++ | [4][7][8] |
| β-Zearalanol (β-ZAL) | ++ | [4] |
| β-Zearalenol (β-ZOL) | + | [4][7][8] |
Relative potency is a qualitative comparison based on available data.
The conversion of Zearalenone to its metabolites, particularly α-Zearalenol and α-Zearalanol, represents a bioactivation process, leading to compounds with significantly higher estrogenic activity.[9] Conversely, the formation of glucuronide conjugates is a detoxification pathway, reducing estrogenicity.[10]
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of Fusarium mycotoxins are mediated through various cellular signaling pathways, leading to cytotoxicity, genotoxicity, and endocrine disruption.
Endocrine Disruption by Zearalenone and its Metabolites
Zearalenone and its metabolites exert their estrogenic effects by binding to estrogen receptors (ERα and ERβ), initiating a cascade of events that mimic the natural hormone 17β-estradiol.
Caption: Estrogenic signaling pathway of Zearalenone.
Cytotoxicity Induced by Deoxynivalenol (DON)
Deoxynivalenol is a potent inhibitor of protein synthesis and induces cellular stress, leading to apoptosis through the activation of mitogen-activated protein kinase (MAPK) and other signaling pathways.[11][12]
Caption: Deoxynivalenol-induced cytotoxicity pathway.
Cytotoxicity Induced by T-2 Toxin
T-2 toxin is a highly potent trichothecene (B1219388) that induces apoptosis through multiple pathways, including the activation of caspases and the MAPK signaling pathway.[6][13]
Caption: T-2 toxin-induced apoptotic pathway.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in complete medium. Remove the medium from the wells and add 100 µL of the mycotoxin solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the mycotoxins) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability). Plot the percentage of cell viability against the logarithm of the mycotoxin concentration to determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT assay.
Conclusion
This guide provides a comparative overview of the toxicology of this compound and other significant Fusarium mycotoxins. The data presented highlights the potent endocrine-disrupting activity of Zearalenone and its metabolites, with α-Zearalenol and α-Zearalanol being of particular concern. In terms of cytotoxicity, T-2 toxin generally exhibits the highest potency, followed by Deoxynivalenol and then Zearalenone and its derivatives, although this can be cell-type dependent. The provided signaling pathways and experimental protocols offer a foundation for further research into the mechanisms of action and for the development of effective screening and detoxification strategies. It is crucial for researchers to consider the specific mycotoxin, its metabolites, and the biological system under investigation when assessing potential risks.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. T-2 toxin affects proliferation of three different neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Zearalanone Antibody Cross-Reactivity with Key Metabolites
For researchers engaged in the detection and quantification of zearalanone, a critical aspect of immunoassay performance is the cross-reactivity of the antibody with its structurally similar metabolites. This compound (ZAN) is a reduced metabolite of the mycotoxin zearalenone (B1683625) (ZEN), and both, along with other metabolites, can be present in contaminated samples. Understanding the degree to which an antibody binds to these related compounds is paramount for accurate toxicological risk assessment. This guide provides a comparative overview of the cross-reactivity profiles of various this compound antibodies and details the experimental methodology used for their assessment.
Cross-Reactivity Data Summary
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of this compound immunoassays, it is typically expressed as a percentage relative to the binding of this compound (or the primary target, zearalenone). The following table summarizes cross-reactivity data from different studies and commercial ELISA kits, showcasing the variability in antibody specificity.
| Antibody/Assay | Zearalenone (ZEN) | α-Zearalenol (α-ZEL) | β-Zearalenol (β-ZEL) | α-Zearalanol (α-ZAL) | β-Zearalanol (β-ZAL) | This compound (ZAN) | Reference |
| Monoclonal Antibody (mAb 2D7) | 100% | 103.11% | 94.31% | 105.13% | 84.63% | 114.79% | [1][2] |
| Monoclonal Antibody (mAb 2D3) | 100% | 4.4% | 88.2% | - | 4.6% | - | [3] |
| Monoclonal Antibody (Ab 7-1-144) | 100% | <0.9% | <0.9% | <0.9% | <0.9% | 4.0% | [4] |
| Polyclonal Antiserum | 100% | 50% | 12% | 6% | 3% | - | [5] |
| Fluorescence Polarization Immunoassay | 100% | 102% | 71% | 139% | 20% | 195% | [6] |
| Commercial ELISA Kit 1 | 100% | 75% | 30% | 150% | 60% | 190% | [7] |
| Commercial ELISA Kit 2 (Helica®) | 100% | 7% | 80% | 6% | 9% | 5% | [8] |
| Creative Diagnostics mAb | 100% | 77.59% | - | - | 56.25% | - | [9] |
Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of metabolite) x 100. A higher percentage indicates a higher degree of cross-reactivity. "-" indicates data not available.
Experimental Protocol: Indirect Competitive ELISA (icELISA) for Cross-Reactivity Assessment
A widely used method for determining antibody cross-reactivity is the indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA). The principle lies in the competition between the free analyte (this compound or its metabolites) and a fixed amount of a coating antigen for a limited number of antibody binding sites.
Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Zearalenone-BSA conjugate)
-
This compound antibody (monoclonal or polyclonal)
-
This compound and its metabolite standards (α-ZEL, β-ZEL, α-ZAL, β-ZAL, ZAN)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen (e.g., ZEN-OVA) diluted in a coating buffer and incubated overnight at 4°C.[10]
-
Washing: The plate is washed with wash buffer to remove any unbound antigen.
-
Blocking: A blocking buffer is added to each well to block any remaining non-specific binding sites on the plate surface. The plate is then incubated for 1-2 hours at 37°C.[10]
-
Washing: The plate is washed again.
-
Competitive Reaction: A mixture of the this compound antibody and either the this compound standard or one of its metabolite standards (at various concentrations) is added to the wells. The plate is incubated for 1 hour at 37°C.[10] During this step, the free analyte in the solution competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to each well and incubated for 30-60 minutes at 37°C.[10] This antibody will bind to the primary antibody that is bound to the coating antigen.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution is added to each well, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[10] The enzyme on the secondary antibody will catalyze a color change in the substrate.
-
Stopping the Reaction: A stop solution is added to each well to stop the enzymatic reaction.
-
Data Acquisition: The absorbance (or optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[10]
Data Analysis:
The absorbance values are inversely proportional to the concentration of the free analyte in the standard solution. A standard curve is generated by plotting the absorbance against the logarithm of the concentration for this compound and each metabolite. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for each compound from its respective standard curve.
The percentage of cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Metabolite) x 100% [11]
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the relationship between this compound and its metabolites, the following diagrams are provided.
References
- 1. Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin Zearalenone in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indirect enzyme-linked immunosorbent assay for the mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of zearalenone and related metabolites by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. hygiena.com [hygiena.com]
- 9. Zearalenone Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of different immunoaffinity columns for Zearalanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various commercially available immunoaffinity columns (IACs) for the selective extraction and purification of zearalenone (B1683625) (ZEN) and its metabolites from complex matrices. The selection of an appropriate IAC is critical for achieving accurate and reliable quantification in research, food safety, and clinical applications. This document summarizes key performance indicators based on available experimental data and manufacturer specifications, and provides a general experimental protocol for their use.
Comparative Performance of Zearalenone Immunoaffinity Columns
The following table summarizes the performance characteristics of several commercially available immunoaffinity columns for zearalenone. Data has been compiled from manufacturer's product literature and independent scientific publications. Direct comparison should be approached with caution as testing conditions may vary between sources.
| Feature | VICAM ZearalaTest™ | Romer Labs ZearaStar™ R | R-Biopharm EASI-EXTRACT® ZEARALENONE | aokin aokinImmunoCleanZON | Evergreen Scientific |
| Binding Capacity | 4000 ng[1] | Information not publicly available | >3000 ng | >500 ng | 500 ng[2] |
| Zearalenone Recovery | >95%[1] | >90% | >90% | >80%[3] | >85%[2] |
| Cross-Reactivity | α-zearalenol, β-zearalenol, zearalanone, α-zearalanol, β-zearalanol[4] | High cross-reactivity with ZEN metabolites | α-Zearalenol, β-Zearalenol, this compound, α-Zearalanol, β-Zearalanol | Information not publicly available | α-zearalenol: 99%, β-zearalenol: 94%, α-zearalanol: 97%, β-zearalanol: 86%[2] |
| Supported Matrices | Corn, wheat, barley, swine feed, poultry feed[2] | Cereals, feed | Wide range of commodities | Wheat, corn, cereal products, animal feed[3] | Food and feed samples[2] |
| Elution Solvent | Methanol[1] | Methanol | Methanol | Methanol[3] | Not specified |
| Format | 3 mL cartridge | 1 mL and 3 mL formats | 3 mL cartridge | Wide bore and spin columns[3] | Not specified |
| Analysis Method | HPLC, LC-MS/MS[1][5] | HPLC, GC-MS, LC-MS, ELISA, direct fluorometry[6] | HPLC, LC-MS/MS | HPLC[3] | HPLC-FLD[2] |
Disclaimer: The data presented in this table is a compilation from various sources, including manufacturer's specifications and scientific literature. Performance characteristics can be influenced by the sample matrix, experimental conditions, and the specific analytical method used. For a direct comparison, it is recommended to perform an in-house validation of different IACs under identical conditions.
Experimental Protocol: A Generalized Workflow
The following protocol outlines the general steps for the extraction and purification of zearalenone from a solid matrix (e.g., grain) using an immunoaffinity column. Specific details such as sample weight, extraction solvent volumes, and flow rates may need to be optimized based on the IAC manufacturer's instructions and the nature of the sample.
1. Sample Preparation:
- Homogenize a representative sample to a fine powder.
- Weigh a specific amount of the homogenized sample (e.g., 25 g).
2. Extraction:
- Add an extraction solvent (e.g., acetonitrile/water or methanol/water mixture) to the sample.
- Blend or shake at high speed for a specified time (e.g., 3 minutes) to ensure efficient extraction of the mycotoxins.
- Filter the extract through a fluted filter paper or centrifuge to separate the solid debris.
3. Dilution:
- Dilute a portion of the filtered extract with a phosphate-buffered saline (PBS) or water to reduce the organic solvent concentration, which is crucial for the antibody-antigen binding in the IAC.
4. Immunoaffinity Column Cleanup:
- Allow the immunoaffinity column to reach room temperature before use.
- Pass the diluted extract through the IAC at a slow, steady flow rate (e.g., 1-2 mL/minute). The zearalenone and its cross-reactive metabolites will bind to the specific monoclonal antibodies packed in the column.
- Wash the column with a specific wash buffer (e.g., PBS or water) to remove unbound matrix components and interferences.
- Dry the column by passing air through it.
5. Elution:
- Elute the bound zearalenone from the column by passing a small volume of an appropriate organic solvent (e.g., methanol) through the column.
- Collect the eluate.
6. Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for the analytical instrument.
- Analyze the sample using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS) for quantification.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for zearalenone analysis using an immunoaffinity column.
Caption: General workflow for this compound analysis using immunoaffinity columns.
Key Considerations for Selecting an Immunoaffinity Column
-
Binding Capacity: The total amount of zearalenone that can be retained by the column. This is a critical parameter when analyzing highly contaminated samples to avoid column overload and inaccurate results.
-
Recovery Rate: The percentage of zearalenone recovered from a spiked sample. High and consistent recovery rates are essential for accurate quantification.
-
Specificity and Cross-Reactivity: The ability of the antibodies in the column to bind specifically to zearalenone. It is also important to consider the cross-reactivity with zearalenone metabolites (e.g., α-zearalenol, β-zearalenol), as their presence can contribute to the total zearalenone-related toxicity. Some studies have shown that many commercial IACs exhibit high cross-reactivity with major ZEN derivatives[4].
-
Matrix Effects: The influence of the sample matrix on the performance of the IAC. A good IAC should effectively remove matrix components that could interfere with the final analysis. The use of IACs has been shown to be essential for definitive measurements, especially for regulatory purposes, as it minimizes background interference compared to methods without cleanup[7].
-
Reproducibility: The consistency of the results between different columns of the same batch and between different batches.
-
Ease of Use and Throughput: The complexity of the protocol and the time required per sample can be important factors in a high-throughput laboratory setting.
For optimal results, it is imperative to follow the manufacturer's instructions for each specific immunoaffinity column and to validate the method for the specific matrix being analyzed.
References
- 1. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Obtain Rapid, Precise Zearalenone Results For Field or Laboratory [vicam.com]
- 6. kemitekskimya.com.tr [kemitekskimya.com.tr]
- 7. Analysis of deoxynivalenol, zearalenone, T-2, and HT-2 toxins in animal feed by LC/MS/MS--a critical comparison of immunoaffinity column cleanup with no cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
Zearalanone's Dichotomous In Vitro Effects on Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced in vitro effects of Zearalanone (ZEA) across different cancer cell lines is critical. This guide provides a comparative analysis of ZEA's impact on cell viability, cell cycle progression, and apoptosis, supported by experimental data and detailed protocols. The mycotoxin, a derivative of zearalenone (B1683625), exhibits a dual nature, promoting proliferation at low concentrations while inducing cell cycle arrest and apoptosis at higher doses.
This compound's influence on cancer cells is multifaceted and highly dependent on the cell type and the concentration of the compound.[1] While low doses can exert estrogen-like effects and stimulate cell growth, particularly in hormone-receptor-positive cancers, higher concentrations tend to be cytotoxic, leading to cell death.[1][2] This guide synthesizes findings from multiple studies to present a clear comparison of these effects.
Comparative Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The IC50 values for this compound vary significantly across different cancer cell lines and experimental conditions, such as exposure time.[3][4] Generally, longer incubation times result in lower IC50 values.[3]
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Adenocarcinoma | 24 | ~10 | [5] |
| HepG2 | Hepatocellular Carcinoma | 24 | >100 | [6] |
| HepG2 | Hepatocellular Carcinoma | 48 | ~60.3 to >100 | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 72 | ~30.0 to 33.0 | [6] |
| Caco-2 | Colorectal Adenocarcinoma | 72 | ~15 | [7] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | >10 | [5] |
| SH-SY5Y | Neuroblastoma | 48 | >100 (for α-ZEL and β-ZEL) | [8] |
| SH-SY5Y | Neuroblastoma | 72 | 14.0 ± 1.8 (α-ZEL), 7.5 ± 1.2 (β-ZEL) | [8] |
Note: Zearalenol (ZEL) is a metabolite of Zearalenone. The cytotoxicity of Zearalenone and its metabolites can differ.[3]
Impact on Cell Cycle Progression
High concentrations of this compound have been shown to disrupt the normal cell cycle in various cancer cell lines, most commonly leading to arrest in the G2/M phase.[1] This arrest prevents cells from entering mitosis, thereby inhibiting proliferation.
| Cell Line | Cancer Type | ZEA Concentration (µM) | Effect on Cell Cycle | Reference |
| Mouse Sertoli Cells (TM4) | N/A | 0.1, 1, 10, 20, 30 | G2/M phase arrest | [1] |
| Vero, Caco-2, DOK | Various | 10, 20, 40 | Decrease in G0/G1, increase in G2/M | [1] |
| Human Embryo Kidney (HEK) 293 | N/A | Not Specified | Decrease in S phase, arrest in G2/M | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.002 - 0.096 | Decrease in G0/G1, increase in S and G2/M | [9][10] |
| Prostate Cancer Cells | Prostate Cancer | 30 | G2/M phase arrest | [11] |
Induction of Apoptosis
Beyond halting the cell cycle, this compound can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the involvement of Bcl-2 family proteins and caspases.[2]
| Cell Line | Cancer Type | Key Apoptotic Events | Reference |
| HepG2 | Hepatocellular Carcinoma | p53-dependent mitochondrial pathway, Bax translocation, cytochrome c release, caspase-9 and -3 activation. | [12] |
| Porcine Granulosa Cells | N/A | Mitochondrial and caspase-dependent pathway, increased Bax/Bcl-2 ratio, activation of cleaved caspase-3 and -9. | [1] |
| Mouse Leydig Cells | N/A | Increased cytosolic cytochrome c, activation of caspase-9 and -3. | [1] |
| MCF-7 | Breast Adenocarcinoma | Inhibition of apoptosis at low concentrations by upregulating Bcl-2 and downregulating Bax. | [9][10] |
Signaling Pathways Modulated by this compound
This compound's effects on cancer cells are orchestrated through the modulation of several key signaling pathways. At low concentrations, its estrogen-like properties can activate pathways promoting cell proliferation.[2] Conversely, at higher concentrations, it triggers stress-related pathways that lead to cell cycle arrest and apoptosis.[2]
Caption: Simplified signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments cited in the literature for assessing the effects of this compound.
MTT Assay for Cell Viability (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.
-
Treatment: Expose the cells to a range of this compound concentrations. Include a solvent control (e.g., DMSO) and an untreated control.[3]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the this compound concentration. The IC50 value is determined using non-linear regression analysis.[3]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. It is commonly used to assess cell cycle distribution and quantify apoptosis.
For Cell Cycle Analysis:
-
Cell Preparation: Harvest cells after treatment with this compound and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest and wash the cells as described above.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.
-
Flow Cytometry: Analyze the stained cells to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample. This technique is essential for examining changes in the expression levels of proteins involved in cell cycle regulation and apoptosis, such as cyclins, CDKs, Bcl-2, Bax, and caspases.
Protocol Steps:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to quantify the relative expression of the target protein, often normalized to a loading control like β-actin or GAPDH.
References
- 1. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of the Individual and Combined Cytotoxic and Estrogenic Effects of Zearalenone, Its Reduced Metabolites, Alternariol, and Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deoxynivalenol and Zearalenone as Single and Combined Treatment on DNA, Cell Cycle and Cell Proliferation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individual and Combined Effect of Zearalenone Derivates and Beauvericin Mycotoxins on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic action of zearalenone in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ERβ and NFκB—Modulators of Zearalenone-Induced Oxidative Stress in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Simultaneous Analysis of Zearalanone and its Modified Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of zearalenone (B1683625) (ZEN) and its modified forms, mycotoxins of significant concern for food and feed safety. The performance of various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS), is evaluated based on published experimental data. This document aims to assist analytical professionals in selecting the most suitable method for their specific research and monitoring needs.
Introduction to Zearalanone and its Modified Forms
Zearalenone is a mycotoxin produced by fungi of the Fusarium species, commonly contaminating cereals such as corn, wheat, and barley.[1] Its estrogenic properties pose health risks to both humans and livestock.[2] In biological systems and during food processing, zearalenone can be converted into various modified forms, also referred to as "masked" mycotoxins. These derivatives, which include α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), this compound (ZAN), zearalenone-14-glucoside (ZEN-14G), and zearalenone-4-sulfate (B236646) (Z4S), can contribute to the overall toxicity and may not be detected by analytical methods targeting only the parent compound.[2][3] Therefore, the simultaneous analysis of zearalenone and its modified forms is crucial for a comprehensive risk assessment.
The metabolic pathway of zearalenone involves the transformation into its various modified forms. A simplified representation of these relationships is crucial for understanding the analytical targets.
Metabolic pathway of Zearalenone and its modified forms.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of commonly employed methods for the simultaneous analysis of zearalenone and its derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique offering high sensitivity and selectivity, making it the gold standard for mycotoxin analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analytes | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| ZEN, α-ZOL, β-ZOL, ZAN, α-ZAL, β-ZAL | Animal Feed | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | [2] |
| ZEN, α-ZOL, β-ZOL, ZAN, α-ZAL, β-ZAL | Animal Urine | CCα: 0.04-0.18, CCβ: 0.07-0.31 | - | 76.2 - 116.3 | [4] |
| ZEN, ZEN-14G | Feed Products | - | 0.50 - 5.00 | 89.35 - 110.93 | |
| DON, ZEN, D3G, 3ADON, Z4G, α-ZOL, β-ZOL, α-ZG, β-ZG, Z4S | Cereal-based Food | - | - | Good | [3] |
| ZEN, α-ZOL, β-ZOL, ZAN, α-ZAL, β-ZAL | Traditional Chinese Medicines | - | 0.11-0.99 ng/mL | 86.6 - 113.5 | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely used and reliable method for zearalenone analysis, offering good sensitivity.[6] However, it may require derivatization for some modified forms and can be susceptible to matrix interference.
Table 2: Performance Characteristics of HPLC-FLD Methods
| Analytes | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Aflatoxins, Ochratoxin A, Zearalenone | Cereals | 0.0037 - 0.5 | 0.015 - 2 | 77 - 104 | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of zearalenone and its derivatives. A key consideration for this method is the need for a derivatization step to increase the volatility of the analytes.[8][9]
Table 3: Performance Characteristics of GC-MS Methods
| Analytes | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| ZEN, ZAN, α-ZAL, β-ZAL, α-ZOL, β-ZOL | Feed | < 1.5 | < 5.0 | 89.6 - 112.3 | [9] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible results. The following sections outline typical workflows for sample preparation and analysis.
Sample Preparation Workflow
A generic workflow for the analysis of zearalenone and its modified forms in complex matrices such as animal feed is depicted below. The choice of extraction and clean-up method is critical for removing interfering substances and concentrating the analytes.
General workflow for mycotoxin analysis.
Protocol 1: Immunoaffinity Column (IAC) Cleanup followed by LC-MS/MS
This method is highly specific and provides excellent cleanup for complex matrices like animal feed.[2]
-
Extraction:
-
Weigh 5 g of a homogenized feed sample into a centrifuge tube.
-
Add 25 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge and filter the extract.[10]
-
-
IAC Cleanup:
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few steps, making it suitable for high-throughput analysis.[11][12]
-
Extraction:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate (B1144303) the sample.[11]
-
Add 10 mL of acetonitrile (with 1% acetic acid).[11]
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).[11]
-
Shake vigorously and centrifuge.[11]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Analysis:
-
The supernatant is ready for analysis by LC-MS/MS or other techniques.
-
Conclusion
The simultaneous analysis of zearalenone and its modified forms is essential for a complete toxicological evaluation of food and feed. LC-MS/MS has emerged as the preferred method due to its superior sensitivity, selectivity, and ability to cover a wide range of analytes. However, HPLC-FLD and GC-MS remain viable alternatives, particularly when considering cost and accessibility. The choice of the analytical method should be guided by the specific requirements of the analysis, including the target analytes, sample matrix, and desired performance characteristics. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and analytical scientists to establish and validate robust methods for the monitoring of these important mycotoxins.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of deoxynivalenol, zearalenone, and their major masked metabolites in cereal-based food by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of zeranol, taleranol, this compound, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and zearalenone in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to QuEChERS and Traditional Extraction Methods for Zearalanone in Wheat
For researchers, scientists, and drug development professionals engaged in the analysis of mycotoxins, the selection of an appropriate sample preparation method is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and traditional extraction techniques for the determination of zearalanone, a prevalent estrogenic mycotoxin, in wheat. The comparison is supported by experimental data on key performance indicators, detailed methodologies, and visual workflows.
Performance Data: A Side-by-Side Comparison
The efficiency of an extraction method is evaluated based on several key parameters: recovery, precision (expressed as relative standard deviation or RSD), the limit of detection (LOD), and the limit of quantification (LOQ). The following table summarizes these metrics for both QuEChERS and traditional methods based on published data for this compound in wheat and similar cereal matrices.
| Performance Metric | QuEChERS Method | Traditional Method (Solid-Phase Extraction) |
| Recovery (%) | 88 - 103%[1] | 79.9 - 104.0%[2] |
| Precision (RSD, %) | 1.94 - 8.76%[1] | ≤ 10%[2] |
| Limit of Detection (LOD) | Not explicitly stated for wheat, but a similar QuEChERS method for oat flour reported a high LOQ for ZEN itself, while being very low for its metabolites.[3] | 0.1 - 0.2 µg/kg[2] |
| Limit of Quantification (LOQ) | Below maximum permitted EU levels.[1] For oat flour, the LOQ for ZEN was 59.1 µg/kg.[3] | Not explicitly stated, but the LOD is very low. |
Note: The performance of any extraction method is highly dependent on the specific protocol, the analytical instrumentation used (e.g., HPLC-FLD, LC-MS/MS), and the complexity of the sample matrix. The data presented here are indicative of the expected performance under optimized conditions.
Experimental Protocols: A Detailed Look at the Methodologies
QuEChERS Method Protocol
The QuEChERS method has gained popularity due to its simplicity, high throughput, and reduced solvent consumption.[4] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Materials:
-
Homogenized wheat sample
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction: Weigh 5 g of the homogenized wheat sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (e.g., 84:16 v/v).
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to the tube.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and induce phase separation.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds to facilitate the removal of matrix components.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or can be further processed (e.g., evaporated and reconstituted in a suitable solvent for HPLC-FLD analysis).
Traditional Solid-Phase Extraction (SPE) Protocol
Traditional methods often rely on solid-phase extraction (SPE) for cleanup after an initial solvent extraction. Immunoaffinity columns (IAC) are a highly selective form of SPE.[3]
Materials:
-
Homogenized wheat sample
-
Extraction solvent (e.g., acetonitrile/water mixture, 84:16 v/v)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Immunoaffinity columns (IAC) specific for this compound
-
Blender or homogenizer
-
Filter paper
-
Nitrogen evaporator
Procedure:
-
Sample Extraction: Weigh 25 g of the homogenized wheat sample into a blender jar.
-
Add 100 mL of the extraction solvent.
-
Blend at high speed for 3 minutes.
-
Filter the extract through filter paper.
-
Immunoaffinity Column Cleanup: Dilute a portion of the filtered extract with PBS.
-
Pass the diluted extract through the immunoaffinity column. The zearalenone (B1683625) will bind to the specific antibodies on the column support.
-
Wash the column with water or a wash buffer to remove interfering compounds.
-
Elute the this compound from the column with methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for subsequent HPLC or LC-MS/MS analysis.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the workflows for the QuEChERS and a traditional immunoaffinity column-based extraction method.
Caption: QuEChERS method workflow for this compound extraction from wheat.
Caption: Traditional immunoaffinity column extraction workflow for this compound.
Concluding Remarks
The choice between QuEChERS and traditional extraction methods for this compound analysis in wheat depends on the specific requirements of the laboratory.
QuEChERS offers a streamlined, rapid, and cost-effective approach, making it well-suited for high-throughput screening of a large number of samples. Its main advantages are the speed of extraction and good recoveries for a broad range of mycotoxins.[3]
Traditional methods , particularly those employing immunoaffinity columns, provide excellent selectivity and sensitivity, which can be crucial for regulatory compliance and when very low detection limits are required.[3] However, these methods are generally more time-consuming, labor-intensive, and can be more expensive due to the cost of the specialized columns.
Ultimately, the optimal method will be a balance of the required sensitivity, the number of samples to be analyzed, available resources, and the specific analytical instrumentation. Method validation is crucial to ensure that the chosen procedure meets the performance criteria for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of zearalenone and related mycotoxins in grain and its products by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Zearalanone Disposal
For researchers, scientists, and drug development professionals, the proper disposal of Zearalanone, a potent mycotoxin with estrogenic effects, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks to human health and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Operational Plan
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.[1] The primary goal should always be to minimize the generation of waste whenever possible.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1][4] This includes:
-
Chemical-resistant gloves (e.g., nitrile)[5]
-
Eye and face protection, such as safety glasses with side shields or goggles[1][5]
Waste Segregation: Proper segregation of this compound waste is crucial to prevent accidental exposure and ensure compliant disposal.[1][5] Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5]
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, absorbent paper, and used culture plates, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][6]
-
Liquid Waste: Solutions containing this compound are strictly prohibited from being disposed of down the drain.[1][6] They must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1][6] High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.[5]
-
Sharps: Any sharps, including needles and syringes, contaminated with this compound should be placed in a designated sharps container for hazardous waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
-
Waste Identification and Collection: Characterize all materials that have come into contact with this compound as hazardous waste.[5] This includes unused or expired compounds, solutions, contaminated labware, and PPE.[5] Collect this waste at the point of generation in the appropriate, labeled containers as described above.[1]
-
Chemical Inactivation (for small quantities): To reduce its toxicity, a chemical inactivation step is recommended for small quantities of this compound, such as residual amounts in containers or on labware.[5] The U.S. Food and Drug Administration (FDA) advises the use of sodium hypochlorite (B82951) (bleach) for the chemical inactivation of mycotoxins.[5]
-
Experimental Protocol for Inactivation:
-
Prepare a fresh 10% bleach solution (approximately 0.5% sodium hypochlorite).[5]
-
For contaminated labware, fully immerse the items in the bleach solution.[5]
-
For liquid waste, add the bleach solution to the waste container in a 1:1 volume ratio.[5]
-
Allow a contact time of at least 30 minutes to ensure inactivation.[5]
-
Important: The resulting solution must still be treated as hazardous chemical waste.[5]
-
-
-
Containerization and Labeling: Select a chemically resistant, leak-proof container with a secure screw-top cap for waste collection.[5] As soon as the first drop of waste is added, attach a hazardous waste label to the container.[5]
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible substances.[6] Ensure containers are tightly sealed.[6]
-
Consult Regulations: The disposal of this compound and its by-products must always comply with local, regional, and national environmental protection and waste disposal legislation.[1]
-
Licensed Waste Disposal Contractor: The most common and recommended method for the final disposal of this compound waste is through a licensed waste disposal contractor.[1] This ensures that the waste is managed and disposed of in a compliant and environmentally sound manner.
-
Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.[1]
Disposal Methodologies
While disposal through a licensed contractor is the standard for laboratory waste, various methods may be employed for the final treatment of this compound.
| Disposal Method | Description | Application |
| Licensed Waste Disposal | Collection and disposal by a certified hazardous waste management company. Methods may include incineration or secure landfill.[1] | The standard and required method for laboratory waste.[1] Ensures compliance with regulations. |
| Incineration | High-temperature thermal destruction of the waste.[1] | Should only be performed by a licensed facility when recycling is not feasible.[1] |
| Landfill | Disposal in a designated hazardous waste landfill.[1] | Should only be considered when recycling is not feasible and must be performed by a licensed facility.[1] |
| Biological Degradation (Bioremediation) | The use of microorganisms or enzymes to break down Zearalenone into less toxic compounds.[1] | Primarily a research and large-scale decontamination strategy, not a standard immediate disposal method for laboratory waste.[1] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Zearalenone: A Mycotoxin With Different Toxic Effect in Domestic and Laboratory Animals’ Granulosa Cells [frontiersin.org]
- 3. realtimelab.com [realtimelab.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Zearalanone
An essential overview of safety protocols, personal protective equipment (PPE), and disposal procedures for researchers, scientists, and drug development professionals working with Zearalanone.
This guide provides immediate, critical safety and logistical information for the handling and disposal of this compound, a mycotoxin with estrogenic properties. Adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Disposable, chemical-resistant gloves[1] | Nitrile or neoprene gloves. Double gloving is recommended.[2] |
| Eye/Face Protection | Safety glasses with side shields[2] | Chemical splash goggles or a full-face shield should be used when there is a risk of splashing.[2] |
| Body Protection | Laboratory coat[1] | A disposable, solid-front, back-closing gown provides enhanced protection.[2] |
| Respiratory Protection | Not generally required for small quantities in a ventilated enclosure.[2] | A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary if working with powders outside of a fume hood or if aerosolization is possible.[2] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedures should be strictly followed.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound, including weighing and preparation of solutions, must be conducted in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet.[2]
-
Ventilation: Ensure adequate ventilation to control airborne contaminants.[3][4][5][6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and regularly tested. A spill kit specifically for cytotoxic compounds should also be available.[2]
2. Handling:
-
Avoid Inhalation and Contact: Avoid all personal contact, including the inhalation of dust or aerosols.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4][7] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
-
Transport: When moving this compound solutions, always use a secondary, shatterproof container to prevent spills.[2]
3. Post-Handling Procedures:
-
Decontamination: All surfaces and equipment that have potentially come into contact with this compound must be decontaminated with a suitable cleaning agent.[2]
-
PPE Removal: Remove personal protective equipment in the correct order to prevent self-contamination (e.g., gloves first, then gown, then eye/face protection).[2]
-
Hand Washing: Immediately wash hands with soap and water after removing all PPE.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, absorbent paper, and used culture plates, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound are not to be disposed of down the drain.[1] They must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated sharps container for hazardous waste.[1]
2. Disposal Procedures:
-
Waste Collection: Collect all this compound waste at the point of generation in the appropriate, labeled containers as described above.[1]
-
Regulatory Compliance: The disposal of this compound and its by-products must always comply with local, regional, and national environmental protection and waste disposal regulations.[1]
-
Licensed Contractor: Arrange for the disposal of all this compound waste through a licensed waste disposal contractor.[1] Incineration is a common and recommended method for the final disposal of this type of waste.[1]
-
Container Sealing: Ensure that all waste containers are securely sealed to prevent any leakage during storage and transport.[1]
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
